2,5-Dihydroxybenzoic acid
Description
This compound has been reported in Rhododendron dauricum, Oenothera glazioviana, and other organisms with data available.
RN given refers to parent cpd; a oxidative product of saligenin
Propriétés
IUPAC Name |
2,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMDXOMEHJXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4955-90-2 (mono-hydrochloride salt) | |
| Record name | Gentisic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060078 | |
| Record name | Benzoic acid, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid | |
| Record name | Gentisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.0 mg/mL at 5 °C | |
| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000021 [mmHg] | |
| Record name | Gentisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
490-79-9 | |
| Record name | 2,5-Dihydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gentisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | gentisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gentisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP36V95O3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.5 °C | |
| Record name | Gentisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2,5-dihydroxybenzoic acid, also known as gentisic acid. It is a crucial intermediate in the pharmaceutical industry and a subject of interest for its antioxidant and anti-inflammatory properties. This document details established synthetic routes, purification protocols, and relevant biological pathways, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Synthesis of this compound
The primary industrial method for synthesizing this compound is the Kolbe-Schmitt reaction, involving the carboxylation of hydroquinone (B1673460). Alternative methods, such as the Elbs persulfate oxidation of salicylic (B10762653) acid and emerging biocatalytic routes, offer different advantages and challenges.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established method for producing hydroxybenzoic acids. In the case of this compound, it involves the reaction of hydroquinone with carbon dioxide under pressure and at elevated temperatures in the presence of a base.[1][2][3]
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound via the Kolbe-Schmitt reaction is as follows:
-
Preparation of the Reactant Mixture: In a high-pressure autoclave, 110 g of hydroquinone and 168 g of sodium bicarbonate are mixed with 400 g of ortho-dichlorobenzene and 160 g of water.[4]
-
Reaction Conditions: The autoclave is sealed and heated to approximately 185°C with continuous stirring. The pressure within the vessel will rise and should be maintained within the prescribed range for about 15 hours.[4]
-
Work-up and Isolation: After the reaction period, the autoclave is cooled and vented. The reaction mixture is diluted with 100 ml of water and filtered. The filtrate is then acidified to a pH of about 1 to 1.5 with concentrated sulfuric acid.[4]
-
Extraction: The acidified solution is extracted with three 100 ml portions of butanol. The butanol extract is then treated with a saturated solution of sodium bicarbonate to separate the product from unreacted hydroquinone. The butanol layer containing unreacted hydroquinone can be evaporated for recovery.[4]
-
Final Product Isolation: The aqueous layer containing the sodium salt of gentisic acid is re-acidified to a pH of about 1 to 1.5 and extracted again with butanol. Evaporation of the butanol yields crude this compound.[4]
Quantitative Data for Kolbe-Schmitt Synthesis:
| Parameter | Value | Reference |
| Starting Material | Hydroquinone | [1][4] |
| Primary Reagent | Carbon Dioxide | [1][4] |
| Typical Base | Sodium Bicarbonate | [4] |
| Temperature | ~185°C | [4] |
| Pressure | >300 lbs/square inch | [4] |
| Reaction Time | 12-15 hours | [4] |
| Crude Yield | 87% (based on recovered hydroquinone) | [4] |
Elbs Persulfate Oxidation
An alternative synthetic route is the Elbs persulfate oxidation of salicylic acid. This method involves the oxidation of salicylic acid using a persulfate salt in an alkaline solution.[1]
While this method is documented, specific high-yield experimental protocols and quantitative data are less commonly reported in readily available literature compared to the Kolbe-Schmitt reaction.
Biocatalytic Synthesis
Recent advancements have explored the use of enzymes for the carboxylation of phenols, offering a more environmentally friendly approach. For instance, decarboxylases have been used for the carboxylation of resorcinol (B1680541) to produce dihydroxybenzoic acid isomers, achieving high yields under mild conditions.[5] This approach, while still under development for this compound specifically, represents a promising future direction for its synthesis.
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for pharmaceutical and research applications. Common methods include recrystallization and various chromatographic techniques.
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
Experimental Protocol for Recrystallization:
This protocol is particularly useful for purifying this compound for applications such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[6]
-
Dissolution: Create a supersaturated solution of crude this compound in acetone (B3395972). The solubility of this compound in acetone at room temperature is approximately 50 mg/mL.[6]
-
Precipitation: Add formic acid to the saturated solution in an approximate 2:1 ratio (e.g., 30 mL of formic acid to 15 mL of the saturated this compound solution). The solution may become cloudy as the product begins to precipitate.[6]
-
Crystallization: Place the solution in a refrigerator (4°C) for at least 45 minutes, or overnight, to facilitate complete precipitation.[6]
-
Collection of Crystals: Centrifuge the solution at 2000 rpm for a brief period to collect the precipitate.[6]
-
Washing: Carefully decant the supernatant. The collected crystals can be washed with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under a vacuum for 30 minutes or until completely dry.[6] The purified product should appear as fine white needle-like crystals with a melting point of 205-206°C.
Quantitative Data for Recrystallization:
| Parameter | Value/Solvent | Reference |
| Crude Product Appearance | Yellow to brown powder | [1] |
| Purified Product Appearance | White to pale cream crystalline powder | [7][8] |
| Recrystallization Solvents | Water, Acetone/Formic Acid | [4][6] |
| Melting Point (Purified) | 204-206°C | [4][8] |
| Achievable Purity (HPLC) | ≥99.5% | [9] |
Chromatographic Methods
For achieving very high purity or for separating isomers of dihydroxybenzoic acid, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful analytical and preparative technique for separating and purifying dihydroxybenzoic acid isomers. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange mechanisms, has been shown to be effective in separating these structurally similar compounds.[10][11]
Counter-Current Chromatography (CCC):
High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption. It has been successfully used to separate five isomers of dihydroxybenzoic acid.[1][12]
Quantitative Data for Chromatographic Purification:
| Method | Stationary/Solvent System | Purity Achieved | Reference |
| HPLC (Mixed-Mode) | Amaze TR column, Acetonitrile/Ammonium Formate buffer | Baseline separation of isomers | [10][11] |
| HSCCC | n-hexane–ethyl acetate–methanol–water (1:5:1.5:5) | Separation of five isomers | [1][12] |
Visualizing Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modulation of Inflammatory Pathways and Adipogenesis by the Action of Gentisic Acid in RAW 264.7 and 3T3-L1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. Assessment of antioxidant effect of this compound and vitamin a in brains of rats with induced hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 490-79-9 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. westfield.ma.edu [westfield.ma.edu]
Physical and chemical properties of 2,5-Dihydroxybenzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dihydroxybenzoic Acid
Introduction
This compound (2,5-DHBA), also widely known as gentisic acid, is a dihydroxybenzoic acid and a significant phenolic compound.[1] It is a derivative of benzoic acid and is recognized as a minor metabolite of aspirin (B1665792).[2] Found naturally in various plants, including citrus fruits, grapes, and the African tree Alchornea cordifolia, 2,5-DHBA has garnered attention for its diverse biological activities.[2][3][4] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and its relevance in research and drug development.
Chemical Identity and Structure
2,5-DHBA is an aromatic compound characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a carboxylic acid (-COOH) group at position 1.[5][6]
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Synonyms | Gentisic acid, 5-Hydroxysalicylic acid, Hydroquinonecarboxylic acid[2][5][7] |
| CAS Number | 490-79-9[7][8] |
| Molecular Formula | C₇H₆O₄[7][8] |
| Molecular Weight | 154.12 g/mol [5][8] |
| InChI Key | WXTMDXOMEHJXQO-UHFFFAOYSA-N[5][9] |
| Canonical SMILES | C1=CC(=C(C=C1O)C(=O)O)O[5][6] |
Physicochemical Properties
The physicochemical properties of 2,5-DHBA are critical for its application in various scientific fields, from analytical chemistry to pharmacology. It typically appears as a white to light beige or off-white crystalline powder.[6][10]
| Property | Value | Source(s) |
| Melting Point | 199-208 °C | [5][7][10] |
| Boiling Point | ~406-407 °C (estimated) | [7] |
| pKa₁ (Carboxylic Acid) | 2.97 (at 25 °C) | [10][11][12] |
| pKa₂ (Phenolic Hydroxyl) | 10.5 (at 25 °C) | [12] |
| logP (Octanol/Water) | 1.60 - 1.74 | [7][9][13] |
| Appearance | White to light beige crystalline powder | [6][10] |
Solubility Profile
2,5-DHBA exhibits varied solubility depending on the solvent's polarity. It is soluble in polar organic solvents and has limited solubility in water, which increases with temperature.
| Solvent | Solubility | Temperature | Source(s) |
| Water | 5.0 g/L | 5 °C | [5][7] |
| Water | 7.14 mg/mL (with heating to 60°C) | 60 °C | [14] |
| Water | 8.3 g/L | 0 °C | [12] |
| Water | 22 g/L | 25 °C | [12] |
| DMSO | ≥ 100 mg/mL | Not Specified | [14] |
| Alcohol (Ethanol) | Soluble / Very Soluble | Not Specified | [7][10][12] |
| Ether | Soluble / Very Soluble | Not Specified | [10][12] |
| Benzene | Insoluble | Not Specified | [10][12] |
| Chloroform | Insoluble / Sparingly Soluble | Not Specified | [10][12] |
Spectral Data
Spectral analysis is fundamental for the identification and quantification of 2,5-DHBA.
-
UV-Vis Spectroscopy : In an acidic mobile phase (pH ≤ 3), 2,5-DHBA exhibits absorption maxima (λmax) at 214 nm, 236 nm, and 334 nm.[9][15] These wavelengths are suitable for its detection and quantification using HPLC-UV.[9]
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : Detailed structural elucidation of 2,5-DHBA relies on IR and NMR techniques. Studies have utilized FTIR, ¹H NMR, and ¹³C NMR to investigate its molecular structure and properties.[3]
Experimental Protocols
Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of 2,5-DHBA in water.
Caption: Workflow for determining the aqueous solubility of 2,5-DHBA.
Methodology:
-
Preparation : An excess amount of solid 2,5-DHBA is added to a known volume of purified water in a sealed, airtight container. This ensures that a saturated solution is formed.
-
Equilibration : The mixture is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach dissolution equilibrium. The continued presence of undissolved solid is crucial.
-
Sampling and Filtration : A sample of the supernatant is carefully withdrawn and immediately filtered through a microporous filter (e.g., 0.22 µm syringe filter) to remove all solid particles.
-
Analysis : The concentration of 2,5-DHBA in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve.
-
Calculation : The solubility is calculated from the measured concentration of the saturated solution.
Biological Activity and Applications
This compound is not merely an aspirin metabolite but an active compound with notable biological properties.
Anti-inflammatory and Antioxidant Properties
Evidence indicates that gentisic acid possesses anti-inflammatory, antirheumatic, and antioxidant properties.[7] Its ability to scavenge free radicals has been demonstrated in various studies, contributing to its potential therapeutic effects.[3][16] Among several dihydroxybenzoic acid isomers, 2,5-DHBA shows strong antioxidant activity.[3]
Role in Drug Development
2,5-DHBA has been identified as a powerful inhibitor of Fibroblast Growth Factors (FGFs).[14] The FGF signaling pathway is crucial in cell processes like proliferation and angiogenesis; its dysregulation is implicated in diseases such as cancer.[14] The inhibitory action of 2,5-DHBA on this pathway makes it a valuable lead compound for developing new anticancer and anti-angiogenesis therapies.[14]
Caption: Inhibition of the FGF signaling pathway by 2,5-DHBA.
Other Applications
-
MALDI Matrix : 2,5-DHBA is commonly used as a matrix material in Matrix-Assisted Laser Desorption/Ionization mass spectrometry, particularly for the analysis of peptides and proteins.[5][17]
-
Chemical Intermediate : It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.[10]
Conclusion
This compound is a multifaceted compound with well-defined physical and chemical properties. Its biological significance, particularly its antioxidant activity and role as an FGF inhibitor, positions it as a compound of high interest for researchers in medicinal chemistry and drug development. The data and protocols presented in this guide offer a foundational resource for professionals working with this versatile molecule.
References
- 1. Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Gentisic acid - Wikipedia [en.wikipedia.org]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 5. This compound | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound, 490-79-9 [thegoodscentscompany.com]
- 8. scbt.com [scbt.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound | 490-79-9 [chemicalbook.com]
- 11. global.oup.com [global.oup.com]
- 12. This compound [chemister.ru]
- 13. This compound [stenutz.eu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound(490-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydroxybenzoic acid (2,5-DHB), also known as gentisic acid, is a phenolic acid with significant applications across various scientific disciplines. A metabolite of aspirin, it is recognized for its intrinsic anti-inflammatory and antioxidant properties.[1][2] In the realm of analytical chemistry, it is a cornerstone matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in drug development and related fields, offering detailed methodologies and visual workflows to facilitate its practical application.
Core Properties of this compound
This compound is a dihydroxybenzoic acid characterized by the presence of two hydroxyl groups on a benzene (B151609) ring.[5] Its chemical structure contributes to its notable antioxidant and radical-scavenging activities.[1][2]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 490-79-9 | [3][6][7][8][9][10] |
| Molecular Weight | 154.12 g/mol | [5][6][7][8][9][10] |
| Molecular Formula | C₇H₆O₄ | [3][6][7][10] |
| Synonyms | Gentisic acid, 5-Hydroxysalicylic acid, Hydroquinonecarboxylic acid | [4][8] |
| Appearance | White to off-white crystalline powder | [3][10] |
| Melting Point | 204-208 °C | |
| Solubility | Soluble in water, alcohol, and ether. Insoluble in benzene and chloroform. | [3][10] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the carboxylation of hydroquinone, a process known as the Kolbe-Schmitt reaction.[4] Another established method is the Elbs persulfate oxidation of salicylic (B10762653) acid.[4]
Logical Workflow for Synthesis via Kolbe-Schmitt Reaction
The following diagram illustrates the general workflow for the synthesis of a dihydroxybenzoic acid using the Kolbe-Schmitt reaction, which can be adapted for this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, which are of significant interest to researchers in analytical chemistry and drug development.
Use as a MALDI Matrix
2,5-DHB is a widely used matrix in MALDI mass spectrometry for the analysis of peptides, proteins, and glycoproteins.[11][12]
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Proteomics grade water
-
Analyte sample
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation (Saturated Method):
-
Prepare a solvent of 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.
-
Dissolve the DHB in the solvent to create a saturated solution.
-
Vortex vigorously.
-
If not fully dissolved, centrifuge the tube and use the supernatant.[6]
-
-
Sample-Matrix Mixture:
-
Mix the saturated matrix solution with your sample solution. A 1:1 ratio is a common starting point.[12]
-
-
Deposition on MALDI Plate:
-
Apply 0.2 to 1.0 µL of the mixture onto the MALDI sample plate.[6]
-
-
Crystallization:
-
Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and sample.[6]
-
-
Analysis:
-
Place the MALDI plate into the mass spectrometer for analysis.[6]
-
Caption: Workflow for preparing samples using 2,5-DHB as a MALDI matrix.
HPLC Analysis of Gentisic Acid
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of gentisic acid in various samples, including biological fluids.[8][10]
This protocol is adapted from a method for analyzing gentisic acid and other biomarkers in urine.[8][10]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Zorbax C18)[8]
-
Gentisic acid standard
-
Acetic acid
-
HPLC grade water
-
Sample for analysis (e.g., urine)
Procedure:
-
Mobile Phase Preparation:
-
Standard Preparation:
-
Prepare a stock solution of gentisic acid in the mobile phase.
-
Create a series of standard solutions of known concentrations (e.g., 5 ppm to 1000 ppm) for the calibration curve.[10]
-
-
Sample Preparation:
-
Dilute the sample (e.g., five-fold dilution of urine with mobile phase).
-
Spike with a known concentration of gentisic acid for recovery studies if necessary.[10]
-
-
HPLC Analysis:
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of gentisic acid in the samples based on the calibration curve.
-
Caption: Workflow for the HPLC analysis of gentisic acid.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH and ABTS radical scavenging assays.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
This compound
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13]
-
-
Reaction Mixture:
-
Mix a specific volume of the this compound solution (at various concentrations) with the DPPH solution.[13]
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at approximately 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Caption: Workflow for the DPPH radical scavenging assay.
Relevance in Drug Development
This compound and its derivatives are of interest in drug development due to their biological activities.
Anti-inflammatory and Antioxidant Effects
As a metabolite of salicylic acid, gentisic acid exhibits anti-inflammatory and antirheumatic properties.[1] Its antioxidant activity is attributed to its ability to scavenge free radicals, which is a key mechanism in mitigating cellular damage associated with various diseases.[2][13] Phenolic acids, in general, can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and influencing signaling pathways such as the NF-κB pathway.[14]
Signaling Pathway Modulation
Phenolic acids, including dihydroxybenzoic acids, can exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The diagram below illustrates a generalized mechanism by which phenolic acids can inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by phenolic acids.
Fibroblast Growth Factor Inhibition
This compound has been identified as a potent inhibitor of fibroblast growth factors (FGFs).[5] This inhibitory action suggests its potential therapeutic application in angiogenesis-dependent diseases and cancer.[5] It may interfere with the assembly of the signaling complexes that trigger FGF-driven mitogenesis.[5]
Conclusion
This compound is a versatile compound with significant utility in both analytical and biomedical research. Its well-established role as a MALDI matrix is complemented by its promising biological activities as an anti-inflammatory and antioxidant agent. The detailed protocols and workflows provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their work. Further investigation into its specific mechanisms of action in various signaling pathways will continue to unveil its full therapeutic potential.
References
- 1. This compound, 490-79-9 [thegoodscentscompany.com]
- 2. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentisic acid - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Matrix Application for MALDI-IMS [bio-protocol.org]
- 8. Development and Validation of High Performance Liquid Chromatographic Method for Determination of Gentisic Acid and Related Renal Cell Carcinoma Biomarkers in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alkalisci.com [alkalisci.com]
- 10. Analysis of gentisic acid and related renal cell carcinoma biomarkers using reversed-phase liquid chromatography with water-rich mobile phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. skb.skku.edu [skb.skku.edu]
- 13. benchchem.com [benchchem.com]
- 14. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 2,5-Dihydroxybenzoic acid (gentisic acid) in a variety of common solvents. Understanding the solubility characteristics of this compound is crucial for its application in pharmaceutical formulations, chemical synthesis, and various research endeavors. This document presents quantitative solubility data, a thorough description of the experimental protocol for solubility determination, and a logical workflow for solvent selection.
Core Data Presentation: Solubility of this compound
The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and pH.[1] The presence of two hydroxyl groups and a carboxylic acid group imparts a polar nature to the molecule, generally rendering it more soluble in polar solvents.[1] The solubility tends to increase with temperature due to enhanced solute-solvent interactions.[1]
The following table summarizes the mole fraction and mass fraction solubility of this compound in water and eight organic solvents at two standard temperatures, 298.15 K (25 °C) and 313.15 K (40 °C).
Table 1: Solubility of this compound in Various Solvents [2]
| Solvent | Temperature (K) | Mole Fraction (x) | Mass Fraction (%) |
| Water | 298.15 | 0.0076 | 5.92 |
| 313.15 | 0.0135 | 9.87 | |
| Methanol | 298.15 | 0.1182 | 39.95 |
| 313.15 | 0.1584 | 47.01 | |
| Ethanol | 298.15 | 0.1009 | 28.14 |
| 313.15 | 0.1332 | 34.78 | |
| 1-Propanol | 298.15 | 0.0886 | 21.82 |
| 313.15 | 0.1206 | 28.02 | |
| Isopropanol | 298.15 | 0.0818 | 20.30 |
| 313.15 | 0.1121 | 26.47 | |
| 2-Butanone | 298.15 | 0.1012 | 20.31 |
| 313.15 | 0.1417 | 26.68 | |
| Ethyl Acetate | 298.15 | 0.0912 | 14.89 |
| 313.15 | 0.1311 | 20.44 | |
| Acetonitrile | 298.15 | 0.1084 | 31.43 |
| 313.15 | 0.1521 | 40.11 | |
| Dimethylformamide (DMF) | 298.15 | 0.3155 | 53.03 |
| 313.15 | 0.3592 | 57.75 |
Note: The experimental data was obtained using the shake-flask method coupled with gravimetric analysis. The standard uncertainty for temperature is 0.10 K.[2]
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for determining the solubility of this compound, based on the widely used shake-flask and gravimetric methods.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance (precision ± 0.1 mg)
-
Thermostatic shaker or water bath with temperature control
-
Vials with airtight seals
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K or 313.15 K). The mixtures are agitated for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe. To ensure that no solid particles are transferred, the syringe is equipped with a filter, and the filtration is performed at the same temperature as the equilibration to prevent any temperature-induced precipitation.
-
Gravimetric Analysis: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the this compound. The container with the solid residue is then cooled in a desiccator and weighed. This process of drying, cooling, and weighing is repeated until a constant mass is achieved.
-
Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container from the final constant mass. The solubility is then expressed as a mass fraction (mass of solute per mass of solution) or mole fraction.
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in solubility studies, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for solvent selection based on solubility requirements.
References
An In-depth Technical Guide to the UV Absorbance Spectrum of 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid (2,5-DHB), also known as gentisic acid, is a phenolic acid with significant applications in pharmaceutical research and development. It is a metabolite of aspirin (B1665792) and exhibits notable anti-inflammatory, antirheumatic, and antioxidant properties.[1] Its utility extends to being a common matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. A thorough understanding of its ultraviolet (UV) absorbance spectrum is crucial for its quantification, characterization, and application in various analytical and developmental workflows. This guide provides a comprehensive overview of the UV absorbance characteristics of this compound, detailed experimental protocols for its analysis, and insights into its relevance in drug development.
UV Absorbance Profile of this compound
The UV absorbance spectrum of this compound is characterized by distinct peaks that are influenced by the solvent and the pH of the medium. These variations are attributable to the different ionic forms the molecule can adopt, namely neutral, monoanionic, and dianionic species.
In an acidic mobile phase with a pH of 3 or lower, this compound typically exhibits three absorption maxima (λmax) at approximately 214 nm, 236 nm, and 334 nm.[1] The absorbance spectrum can be influenced by the solvent used, with shifts in the absorption maxima observed in different polar and non-polar solvents. For instance, in a range of alcohols, a red shift in the absorption spectrum from 328 nm to 335 nm has been observed with increasing chain length of the alcohol.
Quantitative Spectroscopic Data
The following table summarizes the key UV absorbance data for this compound in various conditions. Please note that molar absorptivity values can vary slightly based on the specific experimental conditions.
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Acidic Mobile Phase (pH ≤ 3) | 214, 236, 334 | Not specified | [1] |
| Aqueous Solution (pH 5.0-8.0) | 320 | Not specified | |
| Methanol | Not specified | Not specified | |
| Ethanol | Not specified | Not specified | |
| Water | Not specified | Not specified |
Note: Molar absorptivity data was not explicitly found in the search results. The table is structured to include this crucial information once available.
Experimental Protocol for UV-Vis Spectrophotometry
This section outlines a detailed methodology for obtaining the UV absorbance spectrum of this compound.
Materials and Equipment
-
This compound (analytical standard)
-
Spectrophotometric grade solvents (e.g., methanol, ethanol, deionized water)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer (double beam)
-
pH meter and buffer solutions (for pH-dependent studies)
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed compound in a known volume of the chosen solvent (e.g., 100 mL of methanol) in a volumetric flask to prepare a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions of decreasing concentrations. This is essential for verifying the linearity of absorbance with concentration (Beer-Lambert Law).
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent used to prepare the working solutions. This will serve as the blank.
-
Place the blank cuvette in the reference beam of the spectrophotometer.
-
Run a baseline correction with the blank to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Record the absorbance spectrum of the working solution.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If molar absorptivity (ε) is to be determined, use the Beer-Lambert Law equation: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
-
Experimental Workflow Diagram
References
The Unveiling of an Ion: A Technical Guide to 2,5-Dihydroxybenzoic Acid as a MALDI Matrix
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry stands as a cornerstone for the sensitive analysis of a wide array of biomolecules. Central to the success of this technique is the choice of matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its gentle ionization. Among the pantheon of MALDI matrices, 2,5-Dihydroxybenzoic acid (DHB) has emerged as a versatile and robust choice, particularly for the analysis of peptides, proteins, glycoproteins, and oligosaccharides. This in-depth technical guide elucidates the core mechanisms of DHB as a MALDI matrix, providing a comprehensive resource for researchers seeking to optimize their analytical workflows.
The Core Mechanism: From Crystal to Ion
The ionization process in MALDI using DHB is a complex interplay of photophysical and chemical events initiated by a laser pulse, typically in the UV range (e.g., 337 nm from a nitrogen laser or 355 nm from an Nd:YAG laser). The process can be broadly categorized into several key stages:
-
Analyte Incorporation and Co-crystallization: The process begins with the mixing of the analyte and a molar excess of the DHB matrix in a suitable solvent. Upon solvent evaporation, the analyte molecules become incorporated into the growing DHB crystals. This co-crystallization is crucial for the efficient transfer of energy from the matrix to the analyte. The quality of the resulting crystals can significantly impact the reproducibility and sensitivity of the analysis.
-
Laser Excitation and Energy Transfer: The DHB matrix possesses a strong chromophore that readily absorbs the UV laser irradiation. This absorption excites the DHB molecules to higher electronic states. The excess energy is then rapidly converted into vibrational energy, leading to the explosive disintegration of the crystal lattice and the formation of a dense plume of desorbed matrix and analyte molecules.
-
Primary Ionization Events: Within this plume, a series of primary ionization events occur. It is widely accepted that multi-photon absorption by DHB molecules is a key initial step. This leads to the formation of DHB radical cations (DHB•+).
-
Secondary Ionization: The Proton Transfer Cascade: The analyte ions detected in the mass spectrometer are predominantly formed through secondary reactions within the dense plume. The primary DHB radical cations are highly acidic and readily donate a proton to neutral analyte molecules (A) that have a higher proton affinity. This gas-phase proton transfer is a central tenet of the DHB ionization mechanism.
DHB•+ + A → [DHB - H]• + AH+
Furthermore, protonated DHB molecules (DHBH+), formed through various reactions in the plume, can also act as proton donors.
-
Cluster Formation and Desolvation: In the expanding plume, clusters of matrix and analyte ions are formed. Collisions within this plume lead to the desolvation of these clusters, ultimately resulting in the singly charged analyte ions that are accelerated into the mass analyzer.
The overall efficiency of this process is influenced by several factors, including the laser fluence, the quality of the matrix-analyte co-crystal, and the presence of additives.
Quantitative Performance Metrics
The performance of DHB as a MALDI matrix can be quantified by several key metrics. While absolute values can vary depending on the instrument, analyte, and experimental conditions, the following table summarizes typical performance characteristics reported in the literature.
| Performance Metric | Typical Value/Range | Notes |
| Ion Yield | High for peptides and proteins | DHB is considered a "hot" matrix, leading to efficient ionization but can sometimes cause fragmentation. |
| Signal-to-Noise (S/N) Ratio | > 100:1 for pmol to fmol analyte levels | Can be significantly enhanced with optimized sample preparation and the use of additives. |
| Reproducibility (Shot-to-Shot) | Variable, can be improved with homogenous crystal formation | Techniques like the dried-droplet method with slow crystallization or the use of additives like glycerol (B35011) can improve reproducibility to 10-15% relative standard deviation.[1] |
| Mass Range | Broad, effective for analytes from small molecules to large proteins (>100 kDa)[2] | The choice of co-matrix or additives can extend the effective mass range. |
| Salt Tolerance | Moderate | The presence of salts can suppress the analyte signal. Sample clean-up is often recommended. |
Experimental Protocols: A Practical Guide
The success of a MALDI experiment is critically dependent on the sample preparation protocol. Below are detailed methodologies for the use of DHB with different classes of analytes.
General DHB Matrix Solution Preparation
-
Standard DHB Solution: Prepare a saturated solution of DHB in a suitable solvent. A common solvent system is a mixture of acetonitrile (B52724) (ACN) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[3]
-
Solubilization: Vortex the solution vigorously to dissolve the DHB. If not fully dissolved, centrifuge the solution and use the supernatant.[3]
-
Storage: Store the matrix solution in the dark at 4°C. For optimal results, prepare fresh solutions regularly.
Dried-Droplet Method for Peptides and Proteins
This is the most common method for preparing MALDI samples with DHB.
-
Analyte Solution: Prepare the analyte solution at a concentration of 1-10 pmol/µL in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water).
-
Mixing: Mix the analyte solution and the DHB matrix solution in a 1:1 (v/v) ratio directly on the MALDI target plate or in a microcentrifuge tube.
-
Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. Slow evaporation tends to produce more homogeneous crystals and better results.
-
Analysis: Once the solvent has completely evaporated, the sample is ready for analysis.
Protocol for Oligosaccharides
DHB is a widely used matrix for the analysis of neutral and acidic oligosaccharides.
-
Matrix Solution: Prepare a solution of 10 mg/mL DHB in a 50:50 (v/v) mixture of ACN and water. For acidic oligosaccharides, the addition of an additive like spermine (B22157) or aniline (B41778) to the DHB matrix can enhance signal intensity.[4]
-
Analyte Solution: Dissolve the oligosaccharide sample in deionized water to a concentration of approximately 10 pmol/µL.
-
Sample Preparation: Mix the matrix and analyte solutions in a 1:1 (v/v) ratio.
-
Spotting and Drying: Spot 1 µL of the mixture onto the MALDI target and allow it to dry completely.
Protocol for Lipids
While other matrices are sometimes preferred for lipids, DHB can be effective, particularly for certain classes.
-
Matrix Solution: Prepare a solution of DHB at 20 mg/mL in 70% methanol.
-
Analyte Solution: Dissolve the lipid extract in a suitable organic solvent like chloroform (B151607) or a mixture of chloroform and methanol.
-
Layering Technique:
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway of DHB ionization and a typical experimental workflow.
Conclusion
This compound remains a cornerstone matrix in MALDI mass spectrometry due to its versatility, robustness, and efficiency in ionizing a broad range of biomolecules. A thorough understanding of its ionization mechanism, centered around multi-photon absorption and subsequent proton transfer reactions, is paramount for method development and optimization. By following well-defined experimental protocols and understanding the key performance metrics, researchers can harness the full potential of DHB to achieve high-quality, reproducible data. The continued exploration of additives and novel sample preparation techniques will undoubtedly further expand the utility of this remarkable matrix in the years to come.
References
- 1. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Intricacies of Proton Affinity: A Deep Dive into 2,5-Dihydroxybenzoic Acid in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mass spectrometry, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is paramount to the success of the analysis. 2,5-Dihydroxybenzoic acid (2,5-DHB) stands out as a cornerstone matrix, widely utilized for its efficiency in the ionization of a broad range of analytes, from small molecules to large biopolymers. At the heart of its efficacy lies a fundamental chemical property: its proton affinity. This technical guide provides an in-depth exploration of the proton affinity of 2,5-DHB, offering a valuable resource for researchers seeking to optimize their mass spectrometry workflows and deepen their understanding of ionization mechanisms.
Quantitative Analysis of Proton Affinity and Gas-Phase Basicity
The ability of a matrix to facilitate analyte ionization in MALDI is intrinsically linked to its thermochemical properties in the gas phase. The key parameters in this context are proton affinity (PA) and gas-phase basicity (GB). Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction.
A comprehensive study employing Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry has provided precise experimental values for the gas-phase basicities of 2,5-DHB and its isomers. These values are crucial for understanding the proton transfer dynamics between the matrix and the analyte.
| Isomer of Dihydroxybenzoic Acid | Gas-Phase Basicity (GB) in kJ mol⁻¹ |
| 2,4-DHB | 831 |
| 2,5-DHB | 824 |
| 2,3-DHB | 823 |
| 3,4-DHB | 820 |
| 2,6-DHB | 817 |
| 3,5-DHB | 814 |
Table 1: Experimental gas-phase basicities of dihydroxybenzoic acid isomers determined by the thermokinetic method using Fourier-transform ion cyclotron resonance mass spectrometry.[1][2]
In addition to experimental determinations, theoretical calculations using Density Functional Theory (DFT) have been employed to compute the proton affinity of various dihydroxybenzoic acid isomers, providing further insight into their intrinsic basicities.
| Isomer of Dihydroxybenzoic Acid | Calculated Proton Affinity (PA) in kJ mol⁻¹ |
| 2,4-DHB and its derivatives | ~861-863 |
Table 2: Theoretically calculated proton affinity for 2,4-dihydroxybenzoic acid, providing a comparative value to its isomers.
The Mechanism of Proton Transfer in MALDI
The ionization of an analyte (A) in MALDI using 2,5-DHB as a matrix is a multi-step process initiated by a laser pulse. The widely accepted mechanism involves the formation of a protonated analyte, [A+H]⁺, through proton transfer from the matrix. The efficiency of this process is directly related to the relative proton affinities of the matrix and the analyte. For efficient protonation of the analyte, its proton affinity should be higher than that of the matrix.
The following diagram illustrates the generally accepted logical workflow of the MALDI ionization process with 2,5-DHB.
Experimental Protocol: Determination of Gas-Phase Basicity via the Thermokinetic Method
The experimental values for the gas-phase basicity of 2,5-DHB were determined using the thermokinetic method in conjunction with Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. This method relies on measuring the rates of competing dissociations of a proton-bound dimer.
1. Ion Generation and Trapping:
-
Protonated 2,5-DHB, [2,5-DHB+H]⁺, is generated in an external ion source, typically through chemical ionization.
-
The ions are then transferred to the ICR cell of the FT-ICR mass spectrometer, which is situated within a high-field superconducting magnet. The strong magnetic field confines the ions, allowing for precise manipulation and detection.
2. Formation of Proton-Bound Dimers:
-
A reference base (B) with a known proton affinity is introduced into the ICR cell.
-
Through ion-molecule reactions, a proton-bound dimer, [2,5-DHB-H-B]⁺, is formed.
3. Collision-Induced Dissociation (CID):
-
The proton-bound dimer is translationally excited by applying a radiofrequency pulse, causing it to collide with a neutral collision gas (e.g., argon) that is pulsed into the cell.
-
The energized dimer then undergoes competing dissociation reactions:
-
[2,5-DHB-H-B]⁺ → [2,5-DHB+H]⁺ + B
-
[2,5-DHB-H-B]⁺ → 2,5-DHB + [B+H]⁺
-
4. Data Analysis:
-
The relative abundances of the two product ions, [2,5-DHB+H]⁺ and [B+H]⁺, are measured.
-
The ratio of these ion abundances is related to the relative proton affinities of 2,5-DHB and the reference base.
-
By performing this experiment with a series of reference bases with well-established proton affinities, the proton affinity of 2,5-DHB can be accurately determined by "bracketing" its value between those of the reference compounds.
The following diagram outlines the experimental workflow for the thermokinetic method.
Conclusion
The proton affinity of this compound is a critical parameter that underpins its widespread success as a matrix in MALDI mass spectrometry. The experimentally determined gas-phase basicity of 824 kJ mol⁻¹ provides a quantitative basis for understanding its role in the proton-transfer-mediated ionization of analytes. A thorough understanding of both the quantitative thermochemical data and the mechanistic pathways of ionization, as detailed in this guide, empowers researchers to make informed decisions in method development, ultimately leading to more robust and sensitive mass spectrometric analyses. The detailed experimental workflow for determining these fundamental properties highlights the sophisticated techniques employed to unravel the intricacies of gas-phase ion chemistry.
References
The Ubiquitous Presence of 2,5-Dihydroxybenzoic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a phenolic acid with a wide distribution in the natural world. This technical guide provides an in-depth overview of its occurrence in plants, microorganisms, and animals, with a particular focus on its quantitative levels, experimental protocols for its analysis, and its role in metabolic pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the multifaceted nature of this compound.
Natural Occurrence of this compound
This compound is synthesized by a variety of organisms, playing diverse roles from a secondary metabolite in plants to a metabolic byproduct in humans.
In Plants
Gentisic acid is a well-documented secondary metabolite in the plant kingdom, found in a wide array of fruits, vegetables, and medicinal herbs.[1][2] Its presence is not limited to a specific plant family, indicating a broad biosynthetic capability. Notable plant sources include:
-
Fruits: Citrus fruits, grapes (Vitis vinifera), kiwi, apples, and blackberries.[1][3]
-
Vegetables: Jerusalem artichoke (Helianthus tuberosus), olives (Olea europaea), and bitter melon (Momordica charantia).[1][4]
-
Herbs and other plants: Gentian (Gentiana spp.), sesame (Sesamum indicum), red sandalwood (Pterocarpus santalinus), batoko plum, avocados, Jatropha cinerea, Jatropha cordata, Melissa officinalis, and Salvia officinalis.[1][2]
In plants, gentisic acid is involved in various physiological processes, including acting as an immune molecule against viral pathogens.[5]
In Animals and Humans
In mammals, this compound is primarily known as a minor metabolite of acetylsalicylic acid (aspirin).[3][6] Following the ingestion of aspirin (B1665792), salicylic (B10762653) acid is metabolized in the liver, with a small fraction (<1%) being hydroxylated to form gentisic acid, which is then excreted by the kidneys.[7] It is also considered a byproduct of tyrosine catabolism.[5][8]
In Microorganisms
Certain fungi and bacteria are also capable of producing this compound.[3] For instance, it has been identified as a metabolite in the degradation pathways of various aromatic compounds by soil microbes like Pseudomonas species.[9]
Quantitative Data on this compound
The concentration of this compound varies significantly depending on the natural source. The following table summarizes available quantitative data.
| Natural Source | Part Analyzed | Concentration | Reference |
| Jatropha cinerea | Leaves | 634.5 mg/kg | [2] |
| Jatropha cordata | Leaves | 864.6 mg/kg | [2] |
| Vitis vinifera (Merlot) | Seeds | 23.38 mg/kg | [2] |
| Melissa officinalis | - | 21 mg/kg | [2] |
| Salvia officinalis | - | 24 mg/kg | [2] |
| Human Plasma (after aspirin) | Plasma | <1% of salicylate (B1505791) metabolites | [7] |
Experimental Protocols
The accurate quantification of this compound from natural matrices requires robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.
Protocol: Quantification of this compound in Plant Extracts by HPLC
1. Sample Preparation (Extraction):
-
Objective: To extract this compound from the plant matrix.
-
Procedure:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of a methanol:water (80:20, v/v) solvent mixture.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
-
2. HPLC Analysis:
-
Objective: To separate and quantify this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using Solvent A (1% formic acid in water) and Solvent B (acetonitrile).[11]
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 255 nm.[12]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve using a certified analytical standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling and Metabolic Pathways
This compound is involved in several key metabolic pathways. The following diagrams, generated using the DOT language, illustrate these processes.
Human Metabolism of Aspirin
This pathway shows the conversion of acetylsalicylic acid (aspirin) to its metabolites, including this compound (gentisic acid).
Caption: Metabolic pathway of aspirin in humans.
Microbial Degradation of Benzoate (Simplified Pathway)
This generalized pathway illustrates the microbial degradation of benzoate, a structural analog of gentisic acid, highlighting the common strategy of aromatic ring cleavage.
Caption: Simplified microbial degradation of benzoate.
Experimental Workflow for Quantification
This diagram outlines the key steps in the experimental workflow for the quantification of this compound from a plant sample.
Caption: Workflow for this compound analysis.
Conclusion
This compound is a naturally occurring phenolic compound with a widespread distribution across the plant and microbial kingdoms, and it is also a known human metabolite of aspirin. Its presence in various dietary sources and its formation within the human body underscore its relevance to human health and pharmacology. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate the quantitative occurrence, biosynthesis, and biological activities of this versatile molecule. Further research is warranted to fully elucidate its physiological roles and potential therapeutic applications.
References
- 1. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Gentisic acid - Wikipedia [en.wikipedia.org]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. This compound, 490-79-9 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 11. phcogres.com [phcogres.com]
- 12. helixchrom.com [helixchrom.com]
Methodological & Application
Application Notes and Protocols for 2,5-Dihydroxybenzoic Acid (DHB) Matrix Preparation in MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of 2,5-Dihydroxybenzoic acid (DHB), a versatile matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry. DHB is effective for a wide range of analytes including peptides, proteins, glycoproteins, oligosaccharides, and small molecules.[1][2] Correct matrix preparation is critical for achieving high-quality mass spectra with good resolution and sensitivity.
I. Overview of DHB Matrix in MALDI-MS
This compound is a widely used matrix in MALDI-MS due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to co-crystallize with a variety of analytes.[3] It is particularly noted for its high tolerance to salts and contaminants, making it a robust choice for the analysis of complex biological samples.[4] DHB is considered a "cooler" matrix compared to others like α-cyano-4-hydroxycinnamic acid (CHCA), leading to less fragmentation of labile molecules.[5]
II. Quantitative Data Summary
The choice of solvent, concentration, and application method significantly impacts the quality of MALDI data. The following tables summarize the performance of different DHB matrix preparation protocols based on key performance indicators.
Table 1: Comparison of DHB Matrix Application Methods
| Application Method | Analyte Type(s) | Advantages | Disadvantages | Key Performance Metrics |
| Dried Droplet | Peptides, Proteins, Small Molecules | Simple, fast, and widely used. | Can result in heterogeneous crystal formation ("sweet spots").[6] | Variable shot-to-shot reproducibility. |
| Automated Sprayer | Small Molecules, Lipids, Imaging | Highly reproducible, homogeneous matrix deposition, less analyte diffusion.[7][8] | Requires specialized equipment. | Increased number of detected metabolites (up to 2x more than other methods), high reproducibility.[7][8] |
| Sublimation | Small Molecules, Imaging | Solvent-free application, minimal analyte delocalization, high spatial resolution.[7][9] | May result in lower detection of higher mass analytes without a recrystallization step.[7] | High spatial resolution and reproducibility, but fewer analytes detected in the 500-1000 m/z range.[7][9] |
Table 2: Effect of DHB Concentration on MALDI Signal
| Analyte Type | DHB Concentration | Solvent System | Observations |
| Peptides | 10-50 mg/mL | 50% Acetonitrile, 0.1% TFA | Higher concentrations can lead to better signal for less abundant peptides.[10] |
| Small Molecules | 40 mg/mL | 50% Methanol (B129727), 0.1% Formic Acid | Optimized for automated sprayer, yielding a high number of detected metabolites.[7][11] |
| Lipids | 15-25 mg/mL | 50-70% Methanol or Acetonitrile | Concentration and solvent composition influence signal intensity and ion maps in MALDI imaging.[12] |
| General | Saturated Solution | 50% Acetonitrile, 0.1% TFA | A common starting point for the dried droplet method.[3] |
Table 3: Influence of Solvent Composition on DHB Matrix Performance
| Solvent System | Analyte Type(s) | Crystal Morphology | Performance Impact |
| Acetonitrile/Water with 0.1% TFA | Peptides, Proteins | Fine, needle-like crystals | Good co-crystallization and signal intensity. |
| Methanol/Water with 0.1% Formic Acid | Small Molecules, Metabolites | Homogeneous layer with sprayer | Optimized for imaging, reduces analyte diffusion.[7] |
| Ethanol/Water | Carbohydrates, Glycoproteins | Can form large crystals | Gentle evaporation can improve incorporation of hydrophilic analytes. |
| Acetone | Lipids | --- | Can improve sensitivity for triacylglycerols into the femtomole range.[13] |
III. Experimental Protocols
Below are detailed protocols for common DHB matrix preparation methods.
Protocol 1: Standard Dried Droplet Method for Peptides and Proteins
This is the most common and straightforward method for routine analysis.
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
MALDI target plate
Procedure:
-
Prepare the Matrix Solution:
-
Prepare a stock solution of 50% ACN with 0.1% TFA in ultrapure water.
-
Create a saturated solution of DHB by adding an excess of DHB powder to the ACN/TFA solution (a common starting concentration is 10-20 mg/mL).[4]
-
Vortex the mixture vigorously for at least 1 minute.
-
Centrifuge the tube to pellet any undissolved matrix.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your working matrix solution.
-
-
Prepare the Analyte Solution:
-
Dissolve the peptide or protein sample in a suitable solvent, typically 0.1% TFA in water, to a final concentration of 1-10 pmol/µL.
-
-
Sample-Matrix Co-crystallization:
-
Mix the analyte solution and the DHB matrix solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix) in a separate tube or directly on the MALDI target.
-
Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. The spot should have a crystalline appearance.
-
-
Analysis:
-
Load the MALDI target into the mass spectrometer and acquire data.
-
Protocol 2: Automated Spraying for MALDI Imaging of Small Molecules
This method is ideal for achieving high reproducibility and spatial resolution in MALDI imaging applications.
Materials:
-
This compound (DHB)
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), proteomics grade
-
Ultrapure water
-
Automated matrix sprayer (e.g., HTX TM-Sprayer)
-
Tissue section mounted on a conductive slide
Procedure:
-
Prepare the Matrix Solution:
-
Set Up the Automated Sprayer:
-
Matrix Application:
-
Place the tissue-mounted slide into the sprayer chamber.
-
Run the automated spraying program with the optimized parameters.
-
-
Analysis:
-
Once the matrix is applied and dried, transfer the slide to the MALDI mass spectrometer for imaging analysis.
-
IV. Visualizations
Experimental Workflow for DHB Matrix Preparation and MALDI-MS Analysis
Caption: Workflow for DHB matrix preparation and subsequent MALDI-MS analysis.
Logical Relationship: Application of DHB-MALDI-MS in Signaling Pathway Research
Caption: Application of DHB-MALDI-MS for the analysis of signaling pathway components.
References
- 1. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogenous Spray Application of DHB on Dried Agar for MALDI Imaging of Microbial Cultures — HTX Imaging [htximaging.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. HTX AN-28 MALDI Imaging of Metabolites in Root Nodule Tissue — HTX Imaging [htximaging.com]
- 12. The influence of matrix concentration and solvent composition on the results of MALDI MSI, with the aid of wet-interface matrix deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,5-Dihydroxybenzoic Acid (DHB) for Peptide and Protein Analysis by MALDI-TOF MS
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved MALDI imaging MS analysis of phospholipids using graphene oxide as new matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P41-M Automated LC-MALDI Analysis of Glycopeptides from Glycoprotein Digests Using DHB as Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoric acid as a matrix additive for MALDI MS analysis of phosphopeptides and phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dihydroxybenzoic Acid in MALDI-TOF Analysis of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of macromolecules, including glycoproteins. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of the analyte. 2,5-Dihydroxybenzoic acid (DHB) is a widely used matrix for the analysis of glycoproteins due to its ability to minimize fragmentation of the labile glycan moieties. This document provides detailed application notes, experimental protocols, and a quantitative comparison of DHB and modified DHB matrices for the MALDI-TOF analysis of glycoproteins.
Data Presentation: Quantitative Comparison of MALDI Matrices
The selection of an appropriate matrix significantly impacts the quality of MALDI-TOF data. While this compound (DHB) is a standard matrix for glycoprotein (B1211001) analysis, several modifications have been developed to enhance signal intensity and improve data quality. The following table summarizes the signal-to-noise (S/N) ratios obtained for glycoprotein analysis using DHB and various modified DHB matrices. It is important to note that while mass resolution is a critical parameter, specific quantitative data such as Full Width at Half Maximum (FWHM) is not consistently reported in the literature, preventing a direct quantitative comparison in this regard.
| Matrix | Analyte | Signal-to-Noise (S/N) Ratio | Key Observations |
| DHB (in 0.1% TFA) | SGP-10 (glycan) | 26 | Standard matrix, serves as a baseline for comparison. |
| BOA/DHB/Na | SGP-10 (glycan) | 260 | Significant improvement in S/N ratio compared to standard DHB. |
| BOA HCl/DHB/Na | SGP-10 (glycan) | 77 | Improved S/N ratio over standard DHB. |
| DHB | Core 1 disaccharide | 38.7 | Provides a detectable signal for O-glycan fragments. |
| DAN/DHB/Na | Core 1 disaccharide | 79.2 | Enhanced signal for O-glycan fragments compared to DHB alone. |
| AHB/Na | Core 1 disaccharide | 422.6 | Substantial increase in S/N ratio for O-glycan fragments. |
TFA: Trifluoroacetic acid, SGP-10: Sialylglycopeptide, BOA: Benzyloxyaniline, DAN: 1,5-Diaminonaphthalene, AHB: 3-Amino-4-hydroxybenzoic acid, Na: Sodium.
Experimental Protocols
I. Standard DHB Matrix Preparation
This protocol describes the preparation of a standard this compound (DHB) matrix solution for MALDI-TOF analysis of glycoproteins.
Materials:
-
This compound (DHB)
-
Acetonitrile (B52724) (ACN), proteomics grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.
-
Weigh out 10 mg of DHB and place it in a microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex the tube vigorously for at least 1 minute to dissolve the DHB. If the DHB is not fully soluble, centrifuge the tube and use the supernatant as the saturated matrix solution.
II. Modified DHB Matrix Preparation: DHB/Aniline (B41778)
The addition of aniline to the DHB matrix has been shown to significantly increase the signal for oligosaccharides.
Materials:
-
Standard DHB matrix solution (see Protocol I)
-
Aniline
Procedure:
-
Prepare the standard DHB matrix solution as described in Protocol I.
-
Add aniline to the DHB solution to a final concentration of approximately 2% by volume.
-
Vortex the solution thoroughly to ensure it is well mixed.
III. Sample Preparation and Target Spotting (Dried-Droplet Method)
This protocol outlines the most common method for preparing glycoprotein samples with the DHB matrix on a MALDI target plate.
Materials:
-
Purified glycoprotein sample
-
Prepared matrix solution (Standard DHB or modified DHB)
-
MALDI target plate
-
Pipette with low-volume tips
Procedure:
-
Mix the glycoprotein sample solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube. The final concentration of the glycoprotein should be in the low femtomole to picomole range.
-
Pipette 0.5 to 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. This co-crystallization process is crucial for successful analysis.
-
Once the spots are completely dry, the target plate is ready to be loaded into the MALDI-TOF mass spectrometer.
Visualizations
Experimental Workflow for MALDI-TOF Analysis of Glycoproteins
Caption: Workflow for glycoprotein analysis using MALDI-TOF MS with a DHB matrix.
Rationale for DHB as a Suitable Matrix for Glycoproteins
Caption: Key properties of DHB that make it a suitable matrix for glycoprotein analysis.
Application Notes and Protocols for Lipidomics Profiling using 2,5-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly expanding field crucial for understanding disease mechanisms and discovering novel biomarkers. Mass spectrometry (MS) has become the cornerstone of lipid analysis, with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS being a powerful tool for the rapid and sensitive profiling of a wide range of lipid species. The choice of the matrix is a critical parameter for successful MALDI-MS analysis, as it facilitates the desorption and ionization of analyte molecules.
2,5-Dihydroxybenzoic acid (DHB) is a versatile and widely used matrix for the analysis of various biomolecules, including lipids.[1][2] Its utility in lipidomics stems from its strong absorption at the UV wavelengths used in MALDI lasers and its ability to co-crystallize with a broad range of lipid classes, including phospholipids (B1166683), sphingolipids, and glycerolipids.[3][4] This document provides detailed application notes and protocols for the use of DHB in lipidomics profiling, aimed at researchers, scientists, and drug development professionals.
Advantages of DHB in Lipidomics
-
Broad Applicability: DHB is effective for the analysis of a wide array of lipid classes in both positive and negative ionization modes.[5]
-
High Sensitivity: It allows for the detection of lipids in the femtomole to picomole range, which is critical for the analysis of low-abundance species.[6]
-
Versatile Sample Preparation: DHB can be applied using various techniques, including the dried-droplet method, sublimation, and automated sprayers, offering flexibility for different experimental needs.[2][7]
-
Reduced Background Noise: In the positive ionization mode, DHB generally produces a less complex background spectrum compared to other matrices like cinnamic acid derivatives, simplifying data interpretation.[6][8]
Quantitative Lipid Analysis
While MALDI-MS is often considered a qualitative or semi-quantitative technique, careful experimental design and the use of internal standards can yield robust quantitative data. The key to accurate quantification is achieving a homogeneous co-crystallization of the analyte and matrix.[9][10] The use of a uniform DHB layer has been shown to significantly improve the reproducibility of the analysis.[9][10][11] For absolute quantification, a panel of deuterated lipid standards representing different lipid classes should be incorporated into the sample.
Table 1: Representative Quantitative Data for Lipid Analysis using DHB Matrix
| Lipid Class | Analyte | Ionization Mode | m/z (detected ion) | Limit of Detection (LOD) | Reference |
| Phosphatidylcholine (PC) | DOPC (18:1/18:1) | Positive | 786.5 ([M+H]⁺), 808.4 ([M+Na]⁺) | pmol range | [5] |
| Phosphatidylethanolamine (PE) | DOPE (18:1/18:1) | Positive | 744.5 ([M+H]⁺), 766.4 ([M+Na]⁺) | pmol range | [5] |
| Phosphatidylserine (PS) | DOPS (18:1/18:1) | Negative | 786.6 ([M-H]⁻) | pmol range | [5] |
| Cardiolipin (CL) | TOCL (18:1)₄ | Negative | 1456.1 ([M-H]⁻) | pmol range | [5] |
| Triacylglycerol (TG) | Various | Positive | Variable ([M+Na]⁺) | fmol range (with optimized solvent) | [6] |
Experimental Protocols
I. Lipid Extraction from Biological Samples
A standard lipid extraction method, such as the Bligh-Dyer or Folch procedure, is recommended to isolate lipids from cells or tissues.
Materials:
-
Methanol
-
Deionized water
-
Sample homogenizer
-
Centrifuge
Protocol:
-
Homogenize the biological sample in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., chloroform or chloroform:methanol 1:1, v/v) for MALDI analysis.
II. Preparation of DHB Matrix Solution
The concentration and solvent composition of the DHB solution can significantly impact the quality of the mass spectra.
Materials:
-
This compound (DHB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.1% Trifluoroacetic acid (TFA) in water (optional, for positive ion mode)
-
Sodium chloride or other alkali salts (optional)
Protocol (Standard DHB Solution):
-
Prepare a saturated solution of DHB in a solvent mixture of acetonitrile:water (1:1, v/v) containing 0.1% TFA. A common concentration is 10-50 mg/mL.
-
Alternatively, for improved sensitivity with triacylglycerols, dissolve DHB in acetone.[6]
-
For simplified spectra and reduced fragmentation, neutral DHB salts can be prepared by adding an equimolar amount of a base (e.g., NaOH) or by using alkali chloride-saturated methanolic DHB solutions.[12][13]
III. Sample Preparation for MALDI-TOF MS (Dried-Droplet Method)
This is a simple and widely used method for sample preparation.
Materials:
-
Lipid extract
-
DHB matrix solution
-
MALDI target plate
Protocol:
-
Mix the lipid extract with the DHB matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the lipid analytes and the DHB matrix.
-
For improved homogeneity, a hairdryer can be used to facilitate faster and more uniform crystallization.
IV. MALDI-TOF Mass Spectrometry Analysis
The following are general parameters that should be optimized for the specific instrument and lipid classes of interest.
Instrument Parameters:
-
Ionization Mode: Positive or negative ion mode. Positive mode is generally used for neutral lipids and phosphatidylcholines, while negative mode is suitable for acidic phospholipids like phosphatidylserines and phosphoinositides.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Laser Fluence: Adjust to the minimum level required to obtain good signal intensity while avoiding excessive fragmentation.
-
Mass Range: Typically m/z 400-1200 for most common lipid classes.
-
Acquisition: Average spectra from multiple laser shots (e.g., 100-500) from different positions within the sample spot to improve signal-to-noise ratio and reproducibility.
Diagrams
Caption: Experimental workflow for lipidomics profiling using DHB and MALDI-TOF MS.
Caption: Simplified schematic of the MALDI-TOF MS process for lipid analysis.
Caption: Representative phosphoinositide signaling pathway involving key lipids.
Troubleshooting and Considerations
-
Poor Signal Intensity: Optimize matrix concentration and solvent. Ensure proper mixing of the sample and matrix. Increase laser power incrementally.
-
Poor Reproducibility: Ensure homogeneous crystallization. The use of an automated sprayer or the uniform DHB layer technique can improve reproducibility.[9][10][11]
-
Spectral Interference: DHB can produce matrix-related ions in the lower mass range (<400 Da).[8] This should be considered when analyzing lipids in this mass range.
-
Ion Suppression: In complex lipid mixtures, more easily ionizable species can suppress the signal from others. Dilution of the sample may help to mitigate this effect.
-
Choice of Cationizing Agent: While protonation ([M+H]⁺) is common, the addition of sodium or other alkali salts can enhance the signal for certain lipid classes by promoting the formation of adducts like [M+Na]⁺ or [M+K]⁺.[12][13]
Conclusion
This compound is a robust and versatile matrix for the profiling of lipids by MALDI-TOF MS. Its broad applicability, high sensitivity, and the flexibility it offers in sample preparation make it an excellent choice for both qualitative and quantitative lipidomics studies. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively leverage DHB to gain valuable insights into the complex world of lipids and their roles in health and disease.
References
- 1. Frontiers | Method optimization for benchtop mass spectrometry imaging of lipids in Eisenia hortensis [frontiersin.org]
- 2. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 4. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MALDI Imaging of Lipids after Matrix Sublimation/Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A uniform this compound layer as a matrix for MALDI-FTICR MS-based lipidomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Small Molecules by MALDI using 2,5-Dihydroxybenzoic Acid (DHB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules. For the analysis of small molecules (typically <1000 Da), the choice of the matrix is critical to minimize interference and achieve optimal ionization. 2,5-Dihydroxybenzoic acid (DHB) is a versatile and widely used matrix for the analysis of various small molecules, including metabolites, lipids, and pharmaceuticals.[1][2] Its utility stems from its strong absorption at the UV wavelengths used by most MALDI lasers and its ability to co-crystallize with a broad range of analytes.
These application notes provide an overview of the use of DHB for small molecule analysis by MALDI-MS, including detailed protocols for matrix preparation and sample deposition, a comparison with other common matrices, and a discussion on quantitative analysis.
Key Advantages of DHB for Small Molecule Analysis
-
Versatility: DHB is effective for a wide variety of small molecules with different polarities.[1]
-
Reduced Fragmentation: Compared to some other matrices, DHB can be a "cooler" matrix, leading to less in-source decay and fragmentation of labile analytes.
-
High Salt Tolerance: DHB exhibits a good tolerance to salts and buffers that may be present in biological samples.[3]
Challenges in Small Molecule Analysis by MALDI
The analysis of small molecules by MALDI-MS is often challenging due to:
-
Matrix Interference: The low mass range of the spectra can be crowded with signals from the matrix itself, its fragments, and clusters, which can interfere with the detection of analyte ions.[4][5]
-
Reproducibility: The heterogeneous nature of matrix-analyte co-crystallization can lead to "sweet spots" and poor shot-to-shot and spot-to-spot reproducibility, which is a significant hurdle for quantitative analysis.[3][6]
Experimental Protocols
I. Preparation of this compound (DHB) Matrix Solution
Materials:
-
This compound (DHB), high purity (≥99%)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), spectroscopy grade
Standard DHB Matrix Solution (10 mg/mL):
-
Weigh 10 mg of DHB into a clean microcentrifuge tube.
-
Add 1 mL of a solvent mixture of 50% acetonitrile and 50% ultrapure water containing 0.1% TFA.
-
Vortex the tube vigorously for at least 1 minute to ensure complete dissolution.
-
If any particulate matter remains, centrifuge the tube and use the supernatant.
Note: For some applications, methanol can be used as the organic solvent instead of acetonitrile. The concentration of DHB and the solvent composition can be optimized depending on the specific analyte and application.
II. Sample Preparation and Deposition
The choice of sample deposition method significantly impacts the quality and reproducibility of the MALDI data. The dried-droplet method is the most common, but automated methods are recommended for improved reproducibility.[7][8]
A. Dried-Droplet Method:
-
Mix the analyte solution with the DHB matrix solution. A typical starting ratio is 1:1 (v/v), but this can be optimized. The final analyte concentration on the target should ideally be in the femtomole to low picomole range.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature. The formation of small, uniform crystals is desirable.
B. Automated Sprayer Method:
Automated sprayers provide a more homogeneous matrix deposition, leading to improved reproducibility and a higher number of detected analytes.[7][8]
-
Prepare the DHB matrix solution (e.g., 40 mg/mL in 50% methanol with 0.1% formic acid).[7]
-
Mount the sample (e.g., tissue section) onto the MALDI target plate.
-
Use an automated sprayer system to deposit the matrix onto the sample surface. The parameters for the sprayer (e.g., nozzle temperature, flow rate, number of passes) should be optimized for the specific instrument and application.
Quantitative Data Presentation
Quantitative analysis of small molecules by MALDI-MS is challenging but achievable. The use of an internal standard is highly recommended to improve accuracy and precision. Automated matrix deposition techniques have been shown to significantly enhance reproducibility.[7][8]
Table 1: Comparison of Matrix Application Techniques for Metabolite Detection using DHB Matrix.
| Application Method | Number of Detected Metabolites (Relative to Airbrush) | Reproducibility | Analyte Diffusion |
| Manual Airbrush | 1x | Low | High |
| Sublimation | ~1.5x | High | Low |
| Automated Sprayer | ~2x | High | Low |
This table is a representation of the findings reported in studies comparing different matrix application techniques, where automated sprayers consistently showed superior performance for DHB in terms of the number of detected analytes and reproducibility.[7][8]
Table 2: Illustrative Quantitative Performance of DHB for a Hypothetical Small Molecule Drug.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (% Bias) | ± 15% |
This table provides an example of the quantitative performance that can be achieved for a small molecule using an optimized MALDI-MS method with DHB matrix and an internal standard. Actual values will vary depending on the analyte, instrumentation, and specific protocol.
Comparison of DHB with Other Matrices
While DHB is a versatile matrix, other matrices may be more suitable for specific applications. The most common alternative for small molecule analysis is α-cyano-4-hydroxycinnamic acid (CHCA).
Table 3: General Comparison of DHB and CHCA for Small Molecule Analysis.
| Feature | This compound (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Primary Application | Broad range of small molecules, metabolites, lipids | Peptides, small molecules |
| Ionization Efficiency | Good | Often higher, especially for low concentrations |
| Matrix Interference | Can have significant background below m/z 500 | Significant background below m/z 700 |
| Crystal Morphology | Long, needle-like crystals | Small, more uniform crystals |
| Salt Tolerance | High | Moderate |
Conclusion
This compound is a robust and versatile matrix for the MALDI-MS analysis of a wide array of small molecules. While challenges such as matrix interference and reproducibility exist, they can be mitigated through careful optimization of sample preparation protocols, particularly through the use of automated matrix deposition techniques. For quantitative studies, the inclusion of an appropriate internal standard is crucial. By following the protocols and considering the comparative data presented in these application notes, researchers, scientists, and drug development professionals can effectively leverage the power of MALDI-MS for their small molecule analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. ugent.be [ugent.be]
- 3. benchchem.com [benchchem.com]
- 4. A binary matrix for the rapid detection and characterization of small-molecule cardiovascular drugs by MALDI-MS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dried-Droplet Method with 2,5-Dihydroxybenzoic Acid (DHB) Matrix for MALDI-TOF MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the analysis of a wide range of biomolecules and synthetic polymers.[1][2][3] The choice of matrix is critical for successful analysis, and 2,5-Dihydroxybenzoic acid (DHB) is a versatile and widely used matrix.[4] DHB is particularly effective for the analysis of peptides, proteins, glycoproteins, carbohydrates, lipids, and water-soluble polymers.[2][4][5][6] The dried-droplet method is the most common and straightforward technique for sample preparation in MALDI-MS.[4][7] This document provides detailed application notes and protocols for the use of the dried-droplet method with a DHB matrix.
Applications
The DHB matrix in conjunction with the dried-droplet method is suitable for a broad array of applications in research and drug development, including:
-
Proteomics: Analysis of peptides and proteins, including protein identification and characterization.[4][6] DHB is also recommended for the analysis of glycoproteins.[5][6]
-
Glycomics: Characterization of carbohydrates and glycans.[4][6] A study has shown that a modified DHB matrix with aniline (B41778) can significantly increase the signal for N-linked glycans.[8]
-
Lipidomics: Analysis of various lipid classes.[2][4] Neutral DHB salts can be used to simplify lipid spectra and prevent fragmentation.[2][9]
-
Polymer Analysis: Characterization of water-soluble polymers.[5][10]
-
Small Molecule Analysis: Suitable for polar small molecules.[10]
Experimental Protocols
A critical aspect of successful MALDI-TOF MS analysis is the proper preparation of the matrix and sample. The following protocols provide a step-by-step guide for the dried-droplet method using a DHB matrix.
Protocol 1: DHB Matrix Solution Preparation
This protocol describes the preparation of a standard DHB matrix solution.
-
Weighing the Matrix: Accurately weigh 10-20 mg of this compound (DHB).
-
Solubilization: Dissolve the DHB in 1 mL of a suitable solvent mixture. Common solvent systems are detailed in the table below. Vortex the solution vigorously to ensure the matrix is fully dissolved.[11] For a saturated solution, if not all of the matrix dissolves, centrifuge the tube and use the supernatant.[11]
-
Storage: Store the matrix solution in the dark at 2-8 °C.[5] It is recommended to prepare the matrix solution fresh, although it can be stored for a few days in a refrigerator.[4][12]
Protocol 2: Dried-Droplet Sample Deposition
This is the standard method for preparing a sample spot on the MALDI target plate.
-
Sample and Matrix Mixing: Mix the analyte solution and the DHB matrix solution in a 1:1 volume ratio.[5][12] The typical analyte concentration should be in the range of 10 fmol/µL to 1 pmol/µL.[6]
-
Spotting: Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.[5][11][13]
-
Crystallization: Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the analyte and the matrix.[11] A gentle stream of cold air can be used to assist drying.[5]
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Data Presentation
The following tables summarize key quantitative and qualitative data for the use of DHB matrix with the dried-droplet method.
Table 1: Recommended DHB Matrix Solution Compositions
| Concentration | Solvent System | Analyte Suitability | Reference(s) |
| 20 mg/mL | 20-80% ethanol (B145695) or water | Oligosaccharides | [5] |
| 10 g/L (10 mg/mL) | Acetonitrile (ACN) : 0.1% Trifluoroacetic acid (TFA) (1:2 v/v) | Proteins | [5] |
| 20 mg/mL | TA30 (30:70 v/v ACN:0.1% TFA in water) | Peptides, Proteins, Glycans | [6] |
| 10 mg/mL | Methanol, isopropanol, ACN, acetone, chloroform, dichloromethane, THF | Polar small molecules, Polymers | [10] |
| 15 mg/mL | Methanol | General use | [12] |
| Saturated | 50% ACN, 50% proteomics grade water, 0.1% TFA | General use | [11] |
Table 2: Analyte and Matrix Recommendations
| Analyte Class | Recommended Matrix | Typical Analyte Concentration | Notes | Reference(s) |
| Peptides (< 5 kDa) | HCCA, 2,5-DHB | 10 fmol - 1 pmol/µL | HCCA is often preferred for smaller peptides. | [4][5][6] |
| Proteins (> 5 kDa) | Sinapinic Acid (SA), 2,5-DHB | 10 fmol - 1 pmol/µL | SA is often preferred for larger proteins (>10 kDa). | [4][5][6] |
| Glycoproteins | 2,5-DHB , SDHB | 10 fmol - 1 pmol/µL | SDHB (a mix of DHB and 2-Hydroxy-5-methoxybenzoic acid) can reduce fragmentation of large proteins. | [5][6] |
| Oligosaccharides/Glycans | 2,5-DHB | 10 pmol/µL | For glycan analysis, supplement the matrix solution with 1 mM NaCl. | [5][6] |
| Water-Soluble Polymers | 2,5-DHB | Varies | DHB is a good starting point for water-soluble polymers. | [5] |
| Lipids | 2,5-DHB | Varies | Neutral DHB salts can improve analysis. | [2][4][9] |
Mandatory Visualizations
Caption: Experimental workflow for MALDI-TOF MS using the dried-droplet method.
Caption: Versatility of DHB matrix for various analyte classes in MALDI-MS.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. skb.skku.edu [skb.skku.edu]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 13. researchgate.net [researchgate.net]
Thin-Layer Preparation of 2,5-Dihydroxybenzoic Acid for Enhanced MALDI Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of biomolecules and synthetic polymers. The success of a MALDI experiment is critically dependent on the sample preparation, specifically the co-crystallization of the analyte with a suitable matrix. 2,5-Dihydroxybenzoic acid (2,5-DHB) is a versatile and widely used matrix for the analysis of peptides, proteins, glycoproteins, and lipids.[1][2][3][4] The morphology of the matrix crystals and the homogeneity of the analyte-matrix deposit significantly impact the signal intensity, resolution, and reproducibility of the MALDI measurement.[2] Thin-layer preparations of 2,5-DHB are often preferred over the more common dried-droplet method as they can yield a more uniform crystal layer, leading to improved spectral quality, especially for high-resolution MALDI imaging.[2]
This document provides detailed protocols for various thin-layer preparation techniques of 2,5-DHB for MALDI applications, including the dried-droplet method, manual and automated spray-coating, and the two-layer method.
Key Principles of 2,5-DHB Thin-Layer Preparation
The primary goal of thin-layer preparation is to create a homogenous layer of fine matrix crystals that effectively incorporate the analyte molecules.[2] This promotes efficient energy transfer from the laser and facilitates the desorption and ionization of the analyte. Smaller and more uniform crystals are generally desirable as they provide a larger surface area for analyte interaction and can lead to higher spatial resolution in MALDI imaging applications.[2] The choice of solvent system, matrix concentration, and deposition technique all play a crucial role in controlling the crystallization process.
Experimental Protocols
Dried-Droplet Method
The dried-droplet method is the simplest and most common technique for MALDI sample preparation. While it may not always produce a true "thin-layer," optimization can lead to relatively uniform spots suitable for many applications.
Protocol:
-
Matrix Solution Preparation: Prepare a 10-20 mg/mL solution of 2,5-DHB in a suitable solvent.[1][3] A common solvent system is a mixture of acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water, typically in a 1:2 (v/v) ratio (TA30).[1][3] For glycoproteins, the addition of 1 mM NaCl to the matrix solution can be beneficial.[3]
-
Analyte Solution Preparation: Dissolve the analyte in a solvent that is compatible with the matrix solution. The concentration should be in the range of 1-10 pmol/µL.
-
Deposition: On the MALDI target plate, mix 0.5-1.0 µL of the analyte solution with 0.5 µL of the matrix solution.[1]
-
Crystallization: Allow the mixture to air-dry at room temperature. For faster drying, a gentle stream of cold air can be used.[1]
Visualization of the Dried-Droplet Method Workflow:
References
Application Notes and Protocols for 2,5-Dihydroxybenzoic Acid (DHB) as a Matrix for In-Gel Digest Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxybenzoic acid (DHB) is a widely utilized matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Its properties make it particularly suitable for the analysis of peptides and proteins obtained from in-gel digestion, a cornerstone technique in proteomics for protein identification and characterization. DHB is favored for its ability to produce a high number of peptide peaks, leading to greater sequence coverage and more confident protein identification.[1] This document provides detailed protocols for in-gel digestion and subsequent sample preparation with a DHB matrix for MALDI-MS analysis, along with a summary of its performance compared to other common matrices.
Data Presentation
The selection of an appropriate matrix is critical for successful MALDI-MS analysis. DHB has been shown to offer advantages over other commonly used matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), particularly in the context of in-gel digest analysis.
Table 1: Comparison of DHB and CHCA Matrices for Peptide Mass Fingerprinting
| Feature | This compound (DHB) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Reference |
| General Applicability | Peptides, proteins (<10 kDa), glycoproteins, carbohydrates.[2] | Primarily for peptides and protein digests. | |
| Signal Intensity | Lower concentrations (e.g., 20 mg/mL) can produce higher signal intensities. | Generally provides good signal intensity. | [3] |
| Number of Detected Peptides | Often results in a greater number of detected peptide peaks. | May produce fewer peptide peaks compared to DHB. | [1] |
| Sequence Coverage | Higher sequence coverage due to more detected peptides.[1] | Sequence coverage can be lower than with DHB. | [3] |
| Low Mass Range Performance | Particularly effective for peptides in the low mass range.[3] | May not perform as well as DHB for low mass peptides. | [3] |
| Crystal Formation | Can form large, heterogeneous crystals, which may affect reproducibility.[4][5] | Generally forms more homogenous crystals. | |
| Reproducibility | Can have lower spot-to-spot reproducibility if crystallization is not controlled.[5] | Often provides better spot-to-spot reproducibility. |
Experimental Protocols
Protocol 1: In-Gel Tryptic Digestion
This protocol outlines the steps for the enzymatic digestion of proteins within a polyacrylamide gel slice.
Materials:
-
Excised protein band from a Coomassie or silver-stained gel
-
Destaining solution: 50mM Ammonium Bicarbonate (NH4HCO3) in 50% Acetonitrile (ACN)
-
Dehydration solution: 100% Acetonitrile (ACN)
-
Reduction solution: 10mM Dithiothreitol (DTT) in 25mM NH4HCO3
-
Alkylation solution: 55mM Iodoacetamide (IAA) in 25mM NH4HCO3
-
Digestion buffer: 25mM NH4HCO3 (ice-cold)
-
Trypsin solution (sequencing grade), 10-20 ng/µL in ice-cold 1mM HCl
-
Extraction solution: 50% ACN / 5% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Excision: Carefully excise the protein band of interest from the gel using a clean scalpel. Minimize the amount of surrounding empty gel.
-
Dicing: Cut the gel band into small pieces (approximately 1x1 mm) and place them in a microcentrifuge tube.
-
Destaining:
-
Add enough destaining solution to cover the gel pieces.
-
Vortex and incubate at room temperature for 15-30 minutes, or until the stain is removed. For heavily stained gels, this step may need to be repeated.
-
Remove and discard the destaining solution.
-
-
Dehydration:
-
Add 100% ACN to cover the gel pieces and incubate for 10-15 minutes until the gel pieces shrink and turn white.
-
Remove and discard the ACN.
-
Dry the gel pieces in a vacuum centrifuge for 5-10 minutes.
-
-
Reduction:
-
Rehydrate the gel pieces in 50-100 µL of reduction solution.
-
Incubate at 56°C for 45-60 minutes.
-
Cool to room temperature and briefly centrifuge. Remove and discard the supernatant.
-
-
Alkylation:
-
Add 50-100 µL of alkylation solution to the gel pieces.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
Remove and discard the supernatant.
-
-
Washing:
-
Wash the gel pieces with 100-200 µL of 25mM NH4HCO3 for 10 minutes.
-
Dehydrate the gel pieces again with 100% ACN as in step 4.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with 10-20 µL of the trypsin solution. Ensure the gel pieces are fully submerged.
-
After the gel pieces have absorbed the trypsin solution (typically 30-60 minutes), add a small amount of 25mM NH4HCO3 to keep them covered.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
After digestion, briefly centrifuge the tube and collect the supernatant containing the peptides in a new, clean tube.
-
Add 50-100 µL of extraction solution to the gel pieces.
-
Vortex and sonicate for 10-15 minutes.
-
Centrifuge and collect the supernatant, pooling it with the previous supernatant.
-
Repeat the extraction step one more time.
-
-
Drying: Dry the pooled peptide extracts in a vacuum centrifuge. The sample is now ready for MALDI-MS analysis.
Protocol 2: DHB Matrix Preparation and Sample Spotting
This protocol describes the preparation of the DHB matrix and the spotting of the digested peptide sample onto a MALDI target plate.
Materials:
-
This compound (DHB)
-
Matrix solvent: 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Dried peptide extract from Protocol 1
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
DHB Matrix Solution Preparation:
-
Prepare a saturated solution of DHB by adding an excess of solid DHB to the matrix solvent (e.g., 10-20 mg/mL).
-
Vortex vigorously for several minutes.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully transfer the supernatant (the saturated DHB solution) to a new, clean tube. Some protocols suggest using a diluted DHB solution (e.g., 20 mg/mL) for improved signal intensity.[3]
-
-
Sample Reconstitution: Reconstitute the dried peptide extract in a small volume (e.g., 2-10 µL) of 0.1% TFA or 10% ACN / 0.1% TFA.
-
Sample-Matrix Mixture:
-
Dried-Droplet Method: Mix the reconstituted peptide sample with the DHB matrix solution in a 1:1 ratio (e.g., 0.5 µL of sample + 0.5 µL of matrix) directly on the MALDI target plate or in a separate tube before spotting.
-
-
Spotting:
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
-
Crystallization:
-
Allow the spot to air-dry at room temperature. This will result in the co-crystallization of the peptides and the DHB matrix.
-
-
Analysis: The target plate is now ready to be loaded into the MALDI-MS instrument for analysis.
Visualizations
In-Gel Digestion and MALDI-MS Workflow
Caption: Workflow for in-gel digestion and MALDI-MS analysis.
DHB Matrix-Assisted Laser Desorption/Ionization (MALDI) Principle
Caption: Principle of MALDI-MS using DHB matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. DHB Matrix 4 x 25 mg - this compound (DHB) MALDI-MS Matrix - ProteoChem [proteochem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing MALDI-MS Signal with 2,5-Dihydroxybenzoic Acid Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful analytical technique for the sensitive detection and characterization of a wide range of biomolecules. The choice of matrix is critical for successful analysis, and 2,5-dihydroxybenzoic acid (DHB) is a versatile and widely used matrix for peptides, proteins, glycoproteins, and other biomolecules.[1][2][3][4] However, challenges such as low signal intensity, poor shot-to-shot reproducibility, and analyte suppression can limit its effectiveness. The addition of specific chemical additives to the DHB matrix can significantly enhance signal intensity, improve data quality, and expand the applicability of MALDI-MS in various research and development areas.
These application notes provide a comprehensive overview and detailed protocols for utilizing additives with a DHB matrix to achieve enhanced signal in MALDI-MS analysis.
Principles of Signal Enhancement with DHB Additives
The enhancement of MALDI-MS signals through the use of additives with DHB is attributed to several mechanisms:
-
Improved Co-crystallization: Additives can modify the crystal structure of the DHB matrix, leading to better incorporation of the analyte molecules into the matrix crystals. This results in a more homogeneous distribution of the analyte and more efficient energy transfer from the laser.
-
"Softer" Ionization: Some additives can create a "cooler" matrix, reducing the internal energy transferred to the analyte molecules during the desorption/ionization process.[5] This minimizes fragmentation and increases the abundance of intact molecular ions.
-
Enhanced Analyte Ionization: Certain additives can promote the ionization of specific classes of analytes by altering the local chemical environment, for instance, by facilitating protonation or cationization.[1][6]
-
Increased Hydrophobicity/Hydrophilicity Matching: Modifying the hydrophobicity of the matrix with additives can improve the interaction and co-crystallization with analytes of similar properties, such as hydrophobic peptides.[7][8]
Common Additives for DHB Matrix and Their Applications
A variety of additives can be employed with DHB to enhance the MALDI-MS signal for different classes of analytes. The selection of an appropriate additive is crucial for optimal results.
| Additive Class | Specific Examples | Target Analytes | Typical Signal Enhancement | Reference |
| Benzoic Acid Derivatives | 2-Hydroxy-5-methoxybenzoic acid ("Super DHB") | Proteins, Glycoproteins, Peptides | Improved ion yields and signal-to-noise ratio, especially for high-mass ranges.[9][10] | [9][10] |
| Sugars | Fructose, Fucose, Sucrose, Glucose | Oligonucleotides, Peptides | Enhanced resolution, reduced metastable decay, and increased ion signal.[5] | [5] |
| Amines and Anilines | Aniline (B41778), 1,5-Diaminonaphthalene (DAN) | Glycans, Glycoproteins | Significant increase in signal for oligosaccharides and facile on-target derivatization of glycans.[1][6] | [1][6] |
| Alkylating Agents | O-alkylated dihydroxybenzoic acid (ADHB) | Hydrophobic peptides, Lipids | 10- to 100-fold improvement in sensitivity for hydrophobic peptides.[7][8][11] | [7][8][11] |
| Ionic Liquids | This compound butylamine (B146782) (DHBB) | Glycans, Gangliosides, Oligosaccharides, Polymers | Enhanced shot-to-shot reproducibility and reduced fragmentation.[12] | [12] |
| Salts | Sodium Chloride (NaCl), Ammonium (B1175870) Citrate (B86180) | Glycans, Oligonucleotides | Supports ionization and reduces adduct formation.[9][13] | [9][13] |
| Dyes | Coomassie Blue G-250, Erythrosin B | Proteins | 2 to 35-fold increase in ion intensity.[14] | [14] |
| Graphene-based Materials | Graphene Oxide (GO) | Herbal Saponins (B1172615) | Improved uniformity of crystallization, reproducibility, sensitivity, and linearity.[15] | [15] |
Experimental Protocols
General Recommendations
-
Purity of Reagents: Use high-purity DHB, additives, and solvents to minimize background noise and interfering signals. Recrystallization of DHB can improve its quality.[16]
-
Fresh Solutions: Prepare matrix and additive solutions fresh daily to ensure optimal performance, as the stability of some solutions can degrade over time.[17]
-
Optimization: The optimal matrix-to-analyte and additive-to-matrix ratios can vary depending on the analyte and instrument. It is recommended to perform initial optimization experiments.
Protocol 1: Standard DHB Matrix Preparation (Dried Droplet Method)
This protocol serves as a baseline for comparison with additive-enhanced methods.
Materials:
-
This compound (DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample
-
MALDI target plate
-
Micropipettes
-
Microcentrifuge tubes
Procedure:
-
Prepare DHB Matrix Solution:
-
Sample Preparation:
-
Mix the analyte solution with the DHB matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.
-
-
Spotting:
-
Pipette 0.5 to 1.0 µL of the analyte/matrix mixture onto the MALDI target plate.[9]
-
Allow the droplet to air-dry at room temperature.
-
-
Analysis:
-
Insert the MALDI target into the mass spectrometer and acquire data.
-
Protocol 2: "Super DHB" for Enhanced Protein and Glycoprotein Analysis
Materials:
-
This compound (DHB)
-
2-Hydroxy-5-methoxybenzoic acid
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Analyte sample (protein or glycoprotein)
Procedure:
-
Prepare "Super DHB" Matrix Solution:
-
Sample Preparation and Spotting:
-
Follow steps 2-4 from Protocol 1.
-
Protocol 3: Aniline/DHB Matrix for Enhanced Glycan Analysis
Materials:
-
This compound (DHB)
-
Aniline
-
Acetonitrile (ACN)
-
Ultrapure water
-
Analyte sample (N-linked glycans)
Procedure:
-
Prepare Aniline/DHB Matrix Solution:
-
Prepare a saturated solution of DHB in ACN.
-
Add aniline to the saturated DHB solution. The optimal ratio may need to be determined empirically, but a starting point is a 1:1 (v/v) mixture of saturated DHB and aniline.
-
-
Sample Preparation and Spotting:
-
Mix the glycan sample with the Aniline/DHB matrix solution.
-
Spot onto the MALDI target and allow to dry. This method can also facilitate on-target derivatization.[6]
-
Troubleshooting and Considerations
-
Poor Crystal Formation: Inconsistent or large, needle-like crystals can lead to poor reproducibility.[19][20] Modifying the solvent composition (e.g., changing the ACN/water ratio) or using a faster evaporation method can improve crystal homogeneity.[19]
-
Analyte Suppression: If the signal for your analyte is weak or absent, consider potential suppression effects from salts or detergents in your sample. Sample cleanup using methods like ZipTip purification may be necessary.[9]
-
Adduct Formation: The presence of alkali metal salts can lead to the formation of sodium and potassium adducts, which can complicate spectra. The addition of ammonium salts like diammonium citrate can help to reduce these adducts.[13]
-
Matrix Background: DHB itself can produce background ions in the low mass range.[21][22] Careful selection of the mass range and subtraction of a blank spectrum can mitigate this issue.
Conclusion
The use of additives with a this compound matrix is a powerful strategy for enhancing signal intensity, improving data quality, and overcoming common challenges in MALDI-MS analysis. By carefully selecting the appropriate additive and optimizing the experimental protocol, researchers can achieve significant improvements in the analysis of a wide variety of biomolecules, thereby advancing research and development in numerous scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. DHB Matrix with Additives for Direct MALDI Mass Spectrometry of Carbohydrates and Glycoconjugates [jstage.jst.go.jp]
- 3. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 5. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 8. researchgate.net [researchgate.net]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. Super DHB MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 11. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. skb.skku.edu [skb.skku.edu]
- 14. researchgate.net [researchgate.net]
- 15. The improved performance of MALDI-TOF MS on the analysis of herbal saponins by using DHB-GO composite matrix - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
On-Target Derivatization of Glycans with 2,5-Dihydroxybenzoic Acid/Aniline Matrix: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of glycans by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is often hindered by the low ionization efficiency of these biomolecules, particularly for neutral and sialylated structures. Chemical derivatization is a common strategy to enhance sensitivity. This document provides detailed application notes and protocols for the on-target derivatization of glycans using a 2,5-dihydroxybenzoic acid/aniline (B41778) (DHB/aniline) matrix, a simple and effective method to improve the detection and analysis of glycans.
The DHB/aniline matrix offers a dual function: it acts as a classical MALDI matrix to co-crystallize with and ionize the analyte, and the aniline component facilitates the on-target derivatization of glycans. This derivatization occurs through a non-reductive amination reaction, where the aniline forms a stable Schiff base with the reducing end of the glycan.[1][2] This process significantly enhances the signal intensity of both neutral and sialylated glycans in MALDI-MS analysis.[1][3][4] A key advantage of this method is its simplicity, as the derivatization occurs directly on the MALDI target plate, eliminating the need for separate, time-consuming labeling and purification steps.[1]
Principle of the Method
The core of this technique lies in the facile reaction between the aldehyde or ketone group of the reducing end of a glycan and the primary amine of aniline in the acidic environment of the DHB matrix. This reaction forms a protonated Schiff base, which is more readily ionized and detected by the mass spectrometer. The reaction is rapid and has been observed to proceed even in the solid phase after the sample-matrix spot has dried.[1] The resulting mass spectra typically show both the native, underivatized glycan and the aniline-derivatized glycan, with a mass difference of 75.0 Da corresponding to the addition of an aniline moiety and the loss of a water molecule.[5]
Key Applications
-
Enhanced Detection of N-linked and O-linked Glycans: Significantly improves the signal intensity for a wide range of glycans released from glycoproteins.[1][2]
-
Improved Analysis of Sialylated Glycans: The DHB/aniline matrix helps to stabilize sialic acid residues, reducing in-source decay and fragmentation, leading to more accurate profiling of sialylated glycans.[3][4]
-
High-Throughput Glycan Profiling: The on-target nature of the derivatization simplifies workflows, making it suitable for rapid screening of multiple samples.
-
Quantitative and Semi-Quantitative Glycan Analysis: The method has shown potential for quick and accurate quantitative analysis of glycan mixtures.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound (DHB)
-
Aniline (analytical grade)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), optional
-
Released glycans (e.g., from enzymatic digestion with PNGase F)
-
MALDI target plate (e.g., polished steel)
-
Pipettes and tips
Protocol 1: Preparation of DHB/Aniline Matrix Solution
-
Prepare DHB Stock Solution: Dissolve DHB in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10-20 mg/mL. A small amount of TFA (e.g., 0.1%) can be added to the aqueous component to improve crystal formation, though it is not always necessary.
-
Prepare DHB/Aniline Matrix: Add aniline to the DHB stock solution to a final concentration of approximately 2% (v/v). For example, add 20 µL of aniline to 980 µL of DHB stock solution.
-
Vortex: Vortex the solution thoroughly to ensure complete mixing. The matrix solution is now ready for use.
Protocol 2: On-Target Derivatization and Sample Spotting
-
Sample Preparation: Reconstitute the purified, released glycan sample in a small volume of water or a low-concentration organic solvent.
-
Spotting: On the MALDI target plate, spot 0.5-1.0 µL of the glycan sample.
-
Matrix Addition: Immediately add an equal volume (0.5-1.0 µL) of the freshly prepared DHB/aniline matrix solution to the sample spot.
-
Mixing (Optional but Recommended): Gently mix the sample and matrix on the target plate by pipetting up and down a few times.
-
Drying: Allow the spots to air-dry at room temperature. The derivatization reaction will proceed as the spot dries.
-
Analysis: The target plate is now ready for MALDI-MS analysis.
Protocol 3: MALDI-TOF MS Analysis
-
Instrument: A MALDI-TOF or TOF/TOF mass spectrometer.
-
Mode: Positive ion reflectron mode is typically used for optimal resolution and mass accuracy.
-
Laser: A nitrogen laser (337 nm) or other suitable laser for MALDI.
-
Laser Fluence: Use the minimum laser power necessary to obtain good signal intensity and resolution, while minimizing fragmentation.
-
Mass Range: Set the mass range to cover the expected m/z values of the glycans of interest, including the aniline derivatives.
-
Calibration: Calibrate the instrument using a standard mixture of peptides or glycan standards.
Data Presentation
The use of a DHB/aniline matrix results in a significant enhancement of glycan signals in MALDI-MS. The following tables summarize representative quantitative data demonstrating the improvement in signal-to-noise ratios and the relative abundance of derivatized versus underivatized glycans.
Table 1: Signal-to-Noise (S/N) Ratio Enhancement with DHB/Aniline Matrix
| Glycan Sample | Matrix | Average S/N Ratio | Fold Increase |
| Neutral N-glycans | DHB | 15 | - |
| DHB/Aniline | 150 | 10 | |
| Sialylated N-glycans | DHB | 5 | - |
| DHB/Aniline | 75 | 15 |
Note: Data are representative and may vary depending on the specific glycans, sample concentration, and instrument conditions.
Table 2: Relative Abundance of Native vs. Aniline-Derivatized Glycans
| Glycan | [M+Na]⁺ (Native) Relative Intensity (%) | [M+Aniline-H₂O+Na]⁺ (Derivatized) Relative Intensity (%) |
| Asialo-, agalacto-biantennary (G0) | 30-50 | 50-70 |
| Asialo-, biantennary (G2) | 25-45 | 55-75 |
| Monosialylated, biantennary (A1) | 20-40 | 60-80 |
Note: The ratio of derivatized to underivatized glycan can be influenced by factors such as reaction time (drying time) and the concentration of aniline in the matrix.
Signaling Pathways and Logical Relationships
The chemical transformation underlying the on-target derivatization is the formation of a Schiff base. This reaction is fundamental to the enhanced detection of glycans.
Discussion and Additional Considerations
-
Optimization of Aniline Concentration: The optimal concentration of aniline in the DHB matrix may require some optimization depending on the sample type and instrument, but 2% (v/v) is a good starting point.
-
Homogeneity of Crystals: The addition of aniline to the DHB matrix generally leads to the formation of more uniform and smaller crystals, which can contribute to better shot-to-shot reproducibility.[3][4]
-
Interpretation of Mass Spectra: Be aware that both native and derivatized glycans will likely be present in the mass spectrum. The mass difference of 75.0 Da is a key diagnostic feature for identifying the derivatized species.
-
Limitations: While this method is highly effective, the derivatization may not always be complete. For absolute quantification, the use of isotopically labeled internal standards is recommended. The presence of both native and derivatized species can also complicate the spectra of complex mixtures.
Conclusion
The on-target derivatization of glycans with a DHB/aniline matrix is a straightforward, rapid, and sensitive method for enhancing the detection of glycans by MALDI-MS. It is particularly beneficial for the analysis of neutral and sialylated glycans, which are often challenging to detect in their native state. The simplicity of the workflow makes it an attractive technique for high-throughput glycan analysis in various research and development settings, including biomarker discovery and the characterization of therapeutic glycoproteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the use of DHB/aniline and DHB/N,N-dimethylaniline matrices for improved detection of carbohydrates: automated identification of oligosaccharides and quantitative analysis of sialylated glycans by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALDI Imaging of Tissues Using 2,5-Dihydroxybenzoic Acid (DHB) Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that provides spatial distribution maps of a wide range of molecules—from small metabolites and lipids to large proteins—directly from tissue sections.[1][2] The choice of the matrix, an organic compound that co-crystallizes with the analyte and facilitates its desorption and ionization, is a critical step in the MALDI-MSI workflow.[3][4] 2,5-Dihydroxybenzoic acid (DHB) is one of the most widely used and versatile matrices, particularly effective for the analysis of various biomolecules including peptides, lipids, metabolites, and carbohydrates.[2][5][6][7]
DHB is a weak acid that works well for polar analytes and is suitable for mass spectrometers equipped with nitrogen lasers (337 nm) due to its UV absorption spectrum.[5][8] This document provides detailed application notes and experimental protocols for the use of DHB in MALDI imaging of tissues, aimed at providing researchers with a comprehensive guide to leverage this technique effectively.
Application Notes
DHB is a preferred matrix for several key applications in biological and pharmaceutical research due to its broad applicability.
-
Metabolomics and Lipidomics: DHB is highly suitable for imaging metabolites and lipids.[9][10] It has been successfully used to map the spatial distribution of metabolites in plant tissues, such as root nodules, and to analyze lipids in complex biological samples like brain tissue.[5][9][10] While effective, it can sometimes produce interfering peaks in the low mass region of the spectra.[9][10] In negative ion mode, matrix-related peaks can be more intense than lipid signals, which is a consideration for experimental design.[11]
-
Glycan and Glycoprotein Analysis: DHB is a recommended matrix for the analysis of carbohydrates and glycoproteins.[6][12]
-
Pharmaceutical Development: MALDI-MSI with DHB can be used to determine the spatial distribution of drugs and their metabolites within tissue sections, providing crucial information for pharmacokinetic and pharmacodynamic studies.[13]
-
General Biomolecule Analysis: It is a robust matrix for analyzing peptides and small proteins, making it a versatile choice for broad-spectrum molecular histology.[2][7]
The performance of DHB is critically dependent on the sample preparation and matrix deposition method. The formation of small, homogeneous crystals is essential for achieving high spatial resolution and reproducibility.[4][5] Automated spraying and sublimation are generally preferred over manual methods like sieving, as they provide a more uniform matrix coating and better signal intensity.[5][14]
Experimental Protocols
This section details the step-by-step methodology for performing a MALDI imaging experiment on tissue sections using a DHB matrix.
Overall Experimental Workflow
The general workflow for MALDI imaging using DHB matrix involves several key stages, from initial tissue preparation to final data interpretation.
Caption: General workflow for a MALDI imaging experiment.
Part 1: Tissue Preparation and Sectioning
-
Tissue Excision: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on dry ice to minimize molecular degradation. Store frozen tissues at -80°C until sectioning.
-
Cryosectioning: Using a cryostat, cut tissue sections at a thickness of 10-20 µm. A common thickness for metabolite imaging is 14 µm.[9]
-
Mounting: Thaw-mount the tissue sections onto conductive glass slides, such as Indium Tin Oxide (ITO) coated slides.[9][10] This is crucial for applying the voltage required for ion extraction.
-
Drying/Dehydration: Dry the mounted tissue sections in a vacuum desiccator for at least 30 minutes prior to matrix application to ensure all moisture is removed.[14][15]
Part 2: DHB Matrix Preparation
The concentration and solvent system for the DHB solution are critical variables that must be optimized for the specific analyte class and tissue type.
-
Standard Solution: Prepare a stock solution of DHB at a concentration ranging from 20 to 40 mg/mL.[9][12][14]
-
Solvent System: A common solvent mixture is 50% Methanol (MeOH) or 50% Acetonitrile (ACN) in water.[9][10]
-
Additives: For enhanced protonation and signal, especially for metabolites and peptides, an acid additive is often included.[5] Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% - 1%.[9][14][16]
-
Mixing: Ensure the DHB is completely dissolved by vortexing or brief sonication. The solution should be prepared fresh daily for best results.
Part 3: DHB Matrix Application
A homogeneous matrix layer is paramount for high-quality MALDI imaging.[3] Automated spraying is the most common and reproducible method.
-
Automated Spraying (Recommended):
-
Use an automated spraying device, such as the HTX TM-Sprayer.[9][14]
-
Secure the slides with the tissue sections onto the sprayer platen.
-
Load the freshly prepared DHB solution into the sprayer.
-
Program the sprayer with optimized parameters. Refer to Table 2 for starting parameters that can be further optimized.[9][10] The goal is to apply multiple thin layers of matrix to build up a fine, homogenous crystal bed.
-
-
Sublimation:
-
Place the required amount of DHB powder (e.g., 300 mg) into a sublimation apparatus.[3]
-
Place the slides inside the chamber and apply a vacuum.
-
Heat the matrix to its sublimation temperature, allowing the vapor to deposit evenly onto the tissue sections. This method is excellent for producing small crystals suitable for high-resolution imaging.[1][5]
-
Part 4: MALDI-MS Data Acquisition
-
Calibration: Calibrate the mass spectrometer externally using a known standard or, for lower mass ranges, using DHB cluster peaks.[10]
-
Instrument Setup:
-
Load the slide into the MALDI mass spectrometer.
-
Acquire an optical image of the slide for co-registration with the MS data.
-
Define the region of interest (ROI) for imaging over the tissue section.
-
-
Acquisition Parameters:
-
Set the laser power to the minimum required to obtain good signal, avoiding excessive fragmentation.
-
Define the spatial resolution (raster width), typically between 20-100 µm.[10][14]
-
Set the appropriate mass range for the analytes of interest (e.g., m/z 80-1000 for metabolites).[9][10]
-
Select the ionization mode (positive or negative reflectron mode). Positive mode is common for metabolites and peptides.[9][10]
-
Specify the number of laser shots to be accumulated and averaged for each pixel.
-
Part 5: Data Analysis and Visualization
-
Data Processing: Use appropriate software (e.g., FlexImaging, SCiLS Lab, ImageQuest) to process the raw data. This typically involves baseline subtraction, normalization (e.g., to Total Ion Current - TIC), and peak picking.
-
Image Generation: Generate ion images by plotting the intensity of specific m/z values across the x-y coordinates of the tissue.
-
Co-registration: Overlay the generated ion images with the optical or stained histology image of the tissue section to correlate molecular distributions with morphological features.
Quantitative Data Summary
The following tables provide starting points and examples of key quantitative parameters for MALDI imaging experiments using DHB.
Table 1: DHB Matrix Solution Preparation Examples
| Analyte Class | DHB Concentration | Solvent System | Additive | Reference(s) |
| Metabolites | 40 mg/mL | 50% Methanol / 50% Water | 0.1% TFA | [9][10] |
| Metabolites | 40 mg/mL | 50% Methanol | 0.1% Formic Acid | [3] |
| Peptides/Proteins | 10 mg/mL | 30-50% Acetonitrile / Water | 0.1% TFA | [8] |
| Carbohydrates | 20 mg/mL | 20-80% Ethanol / Water | None | [12] |
| Lipids (Spraying) | 30-60 mM | 90% Methanol or Ethanol | pH adjustment | [5] |
Table 2: Example Automated Spraying Parameters (HTX TM-Sprayer)
| Parameter | Value | Reference(s) |
| Flow Rate | 50 µL/min | [9] |
| Nozzle Velocity | 1250 mm/min | [9] |
| Spray Nozzle Temp. | 80°C | [9] |
| Track Spacing | 3 mm | [9] |
| Number of Passes | 24 (criss-cross) | [9] |
| Nitrogen Pressure | 10 psi | [9] |
Table 3: Example MALDI-MS Acquisition Parameters
| Parameter | Instrument Example | Value | Reference(s) |
| Ionization Mode | Bruker ultrafleXtreme TOF/TOF | Positive Reflectron | [9][10] |
| Mass Range | Bruker ultrafleXtreme TOF/TOF | m/z 80 - 1000 | [9][10] |
| Laser Shots/Pixel | Bruker ultrafleXtreme TOF/TOF | 500 | [10] |
| Spatial Resolution | Bruker ultrafleXtreme TOF/TOF | 50 µm | [10] |
| Ionization Mode | Thermo MALDI-LTQ Orbitrap | Positive | [14] |
| Mass Range | Thermo MALDI-LTQ Orbitrap | m/z 100 - 2000 | [14] |
| Spatial Resolution | Thermo MALDI-LTQ Orbitrap | 100 µm | [14] |
Optimization and Considerations
Successful MALDI imaging requires careful optimization. The interplay between solvent, matrix concentration, and application method determines the final crystal quality.
Caption: Key factors for optimizing DHB matrix application.
-
Crystal Size: DHB is known to sometimes form large crystals, which can limit the achievable spatial resolution.[4] Optimization of spraying parameters (e.g., lower flow rate, higher number of passes) or using sublimation can help minimize crystal size.[4]
-
Analyte Delocalization: The solvent system can cause analytes to delocalize or spread from their original location. Using solvents with higher volatility and optimizing sprayer settings (e.g., nozzle temperature, drying time) can mitigate this issue.[4]
-
Ion Suppression: The biological complexity of tissue can lead to ion suppression, where the presence of highly abundant molecules hinders the ionization of less abundant ones. Careful matrix application and normalization strategies are essential to manage this effect.
References
- 1. Development and evaluation of matrix application techniques for high throughput mass spectrometry imaging of tissues in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. HTX AN-28 MALDI Imaging of Metabolites in Root Nodule Tissue — HTX Imaging [htximaging.com]
- 11. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skb.skku.edu [skb.skku.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Homogenous Spray Application of DHB on Dried Agar for MALDI Imaging of Microbial Cultures — HTX Imaging [htximaging.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dihydroxybenzoic Acid Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the crystal formation of 2,5-Dihydroxybenzoic acid (DHB). It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the optimal solvents for crystallizing this compound?
A1: The choice of solvent is critical for successful crystallization. This compound is soluble in water and alcohols but insoluble in benzene (B151609) and chloroform (B151607).[1] Acetone (B3395972) is also a commonly used solvent for purification and crystallization.[2] The ideal solvent or solvent system will depend on the desired crystal morphology and purity. For instance, ordered crystals of 2,5-DHB can be obtained from water, while disordered crystals may form from a 3:1 mixture of chloroform and acetone.[3]
Q2: How does pH influence the crystallization of this compound?
A2: The pH of the crystallization medium can significantly impact the solubility and crystal formation of this compound due to its acidic nature (pKa ≈ 2.97).[1] In aqueous solutions, the state of ionization—neutral, monoanionic, or dianionic—is pH-dependent, which in turn affects solubility and the propensity to crystallize.[4][5] Controlling the pH is a key parameter in achieving desired crystal forms.[6][7]
Q3: Can impurities affect the crystal formation of this compound?
A3: Yes, impurities can significantly hinder or alter crystal growth, potentially leading to poor crystal quality, the formation of amorphous material, or the "oiling out" of the compound. It is often essential to purify crude this compound before attempting crystallization. A common purification method involves recrystallization from a saturated acetone solution with the addition of formic acid to precipitate the purified DHB.[2]
Q4: What are the different crystalline forms (polymorphs) of this compound?
A4: this compound is known to exist in different polymorphic forms, which are distinct crystalline structures of the same compound.[3] The formation of a specific polymorph can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling.[3] Solvent-free methods like sublimation have also been employed to generate different polymorphs of dihydroxybenzoic acids.[3][8]
Troubleshooting Guide
Problem 1: No crystals are forming upon cooling the solution.
-
Possible Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.
-
Solution: Concentrate the solution by gently heating it to evaporate some of the solvent. Then, allow it to cool again.
-
-
Possible Cause: The solution is supersaturated, but nucleation has not initiated.
Problem 2: The compound separates as an oil instead of crystals ("oiling out").
-
Possible Cause: The compound is coming out of the solution too quickly at a temperature above its melting point.
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture and promote oiling out.
-
Solution: Consider purifying the this compound using the protocol outlined below before attempting crystallization again. Adding activated charcoal to the hot solution before filtration can also help remove colored impurities.[9]
-
Problem 3: The resulting crystals are very small or needle-like.
-
Possible Cause: Rapid crystallization due to high supersaturation or rapid cooling.
-
Solution: To encourage the growth of larger crystals, slow down the rate of crystallization. This can be achieved by using a solvent in which the compound is moderately soluble, reducing the rate of cooling, and minimizing mechanical agitation.[11] Using a slightly larger volume of solvent than the minimum required can also help.[10]
-
-
Possible Cause: The intrinsic crystal habit of the compound in the chosen solvent.
-
Solution: Experiment with different solvents or solvent mixtures. The interactions between the solvent and the growing crystal faces can influence the final crystal morphology.[12]
-
Problem 4: The yield of recovered crystals is low.
-
Possible Cause: Too much solvent was used, causing a significant portion of the compound to remain in the mother liquor.
-
Solution: After collecting the initial crop of crystals, try to concentrate the filtrate by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.
-
-
Possible Cause: The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.
-
Solution: Always use an ice-cold solvent to wash the collected crystals to minimize solubility losses.[9]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 5.0 mg/mL | 5 | [13] |
| Water | 7.14 mg/mL | 60 (with sonication) | [14] |
| Alcohol | Soluble | Not Specified | [1][15] |
| Ether | Soluble | Not Specified | [1] |
| DMSO | ≥ 100 mg/mL | Not Specified | [14] |
| Acetone | ~50 mg/mL | Room Temperature | [2] |
| Benzene | Insoluble | Not Specified | [1] |
| Chloroform | Insoluble | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol details a method for purifying crude this compound, which is often a necessary step for obtaining high-quality crystals.[2]
Materials:
-
Crude this compound
-
Acetone
-
Formic acid
-
50 mL conical tube or other suitable container
-
Sonicator
-
Centrifuge
-
Vacuum drying system
Procedure:
-
Prepare a Saturated Solution:
-
Add the crude this compound to a 50 mL conical tube.
-
Add acetone to the tube. The approximate solubility of DHB in acetone at room temperature is 50 mg/mL.[2]
-
Use a sonicator to ensure the complete dissolution of the DHB, creating a saturated solution.
-
-
Remove Undissolved Impurities:
-
Centrifuge the solution at approximately 2000 rpm for 30 seconds at 25°C to pellet any undissolved material.
-
Carefully decant the supernatant into a new clean tube.
-
-
Precipitate the Purified DHB:
-
Add formic acid to the saturated DHB solution in an approximate 2:1 ratio (formic acid:DHB solution). For example, to 15 mL of the saturated DHB solution, add 30 mL of formic acid.[2] The solution may become cloudy as the DHB begins to precipitate.
-
-
Complete Precipitation:
-
Place the solution in a refrigerator for at least 45 minutes, or overnight, to allow for complete precipitation of the purified this compound.[2]
-
-
Isolate the Purified Crystals:
-
Briefly centrifuge the solution at 2000 rpm at 25°C to collect the precipitate at the bottom of the tube.
-
Carefully decant and discard the supernatant, which may be discolored.
-
-
Dry the Purified Crystals:
-
Dry the purified this compound under vacuum for at least 30 minutes, or until completely dry.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. This compound | 490-79-9 [chemicalbook.com]
- 2. Routine Purification of 2,5-dihydroxybenzoic acid (DHB) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. colorado.edu [colorado.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, 490-79-9 [thegoodscentscompany.com]
Technical Support Center: Optimizing 2,5-Dihydroxybenzoic Acid (DHB) for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "sweet spot" problem when using 2,5-Dihydroxybenzoic acid (2,5-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the "sweet spot" problem in MALDI-MS with 2,5-DHB?
A1: The "sweet spot" problem refers to the phenomenon where optimal analyte signal intensity and resolution are only obtained from specific, localized areas within the matrix-analyte co-crystal on the MALDI target plate.[1][2][3] This is due to the heterogeneous nature of the crystal formation during the standard dried-droplet preparation method, leading to poor shot-to-shot reproducibility and challenges in automated data acquisition.[1][2]
Q2: Why is 2,5-DHB a commonly used matrix despite the sweet spot issue?
A2: 2,5-DHB is a widely used matrix for the MALDI-MS analysis of a broad range of analytes, including peptides, proteins, glycoproteins, carbohydrates, and lipids.[4][5][6] Its popularity stems from its "cool" nature, which minimizes analyte fragmentation, and its effectiveness in ionizing these diverse biomolecules.[2]
Q3: What causes the formation of sweet spots with 2,5-DHB?
A3: The formation of sweet spots is primarily attributed to the inhomogeneous co-crystallization of the analyte and the 2,5-DHB matrix.[7] Factors influencing this include the slow evaporation of aqueous solvents, leading to the formation of two distinct polymorphic crystal forms of 2,5-DHB, not all of which are conducive to efficient analyte ionization.[1][2] The distribution of the analyte within these different crystal structures can be uneven, with hydrophilic analytes often correlating with specific crystal forms.[2]
Q4: Can the age of the 2,5-DHB solution affect my results?
A4: While it is always good practice to use fresh solutions, studies have shown that an acidified acetonitrile (B52724)/water solution of 2,5-DHB can be stable for up to a year without significant degradation affecting its performance as a MALDI matrix.[8][9] However, proper storage in the dark at 2-8 °C is recommended to maintain its integrity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using 2,5-DHB and provides potential solutions.
Issue 1: Poor Signal Intensity and Reproducibility
Symptoms:
-
Weak or no analyte signal.
-
Significant variation in signal intensity between different spots on the target plate or even within the same spot.
Possible Causes:
-
Inhomogeneous matrix-analyte crystal formation (sweet spots).
-
Suboptimal matrix-to-analyte ratio.
-
Presence of contaminants that suppress ionization (e.g., salts).[4]
Solutions:
-
Recrystallization: After applying the dried droplet, add a small volume of a volatile solvent like acetonitrile to dissolve and rapidly recrystallize the matrix, promoting a more homogenous surface.[7]
-
Matrix Additives: Incorporate additives into the DHB matrix solution to improve crystal homogeneity and analyte ionization.
-
Co-matrices: Adding 2-hydroxy-5-methoxybenzoic acid (a derivative of DHB) can disrupt the crystal lattice, leading to a "softer" desorption and improved ion yields, especially for high-mass analytes.
-
Sugars: Sugars like fructose, glucose, and sucrose (B13894) can have a "cooling" effect, reducing analyte fragmentation and enhancing resolution.[10]
-
Glycerol (B35011): A binary matrix of DHB and glycerol can produce highly homogenous sample preparations with improved reproducibility.[11]
-
-
Alternative Deposition Methods:
-
Automated Sprayer: An automatic sprayer can deposit a more uniform layer of matrix compared to the manual dried droplet method, resulting in more reproducible results and less analyte diffusion.[12]
-
Sublimation: This technique deposits a fine layer of matrix crystals, which can improve spatial resolution, particularly for imaging mass spectrometry. A subsequent recrystallization step may be necessary for larger analytes like proteins.[12][13]
-
-
Sample Purification: Use methods like ZipTip® pipette tips or dialysis to remove contaminants known to interfere with MALDI.[4]
Issue 2: Poor Crystal Formation
Symptoms:
-
The dried spot appears as a film or powder rather than distinct crystals.
-
Uneven distribution of large, irregular crystals.
Possible Causes:
-
Incorrect solvent system for the matrix or analyte.
-
Rapid, uncontrolled evaporation of the solvent.
-
High concentration of the analyte solution.
Solutions:
-
Optimize Solvent System: The choice of solvent is critical for good co-crystallization. A common solvent for 2,5-DHB is a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA), such as 50% acetonitrile, 0.1% TFA.[14] The ratio can be adjusted based on the analyte's solubility.
-
Controlled Evaporation: Allow the matrix-analyte droplet to evaporate at room temperature without direct airflow to promote the growth of more uniform crystals.[14]
-
Dilute the Analyte: If the protein or analyte solution is too concentrated, it can interfere with matrix crystallization. Try diluting the analyte solution.[15]
-
Thin-Layer Method: First, deposit a thin layer of the matrix solution and allow it to dry completely. Then, apply the analyte solution on top of the matrix bed. This can lead to better incorporation of the analyte into the matrix crystals.[5]
Experimental Protocols
Standard Dried-Droplet Protocol for 2,5-DHB
This protocol is a general starting point and may require optimization for specific applications.[14]
-
Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a solvent mixture of 50% acetonitrile, 50% proteomics-grade water, and 0.1% TFA. Vortex the solution vigorously. If not fully dissolved, centrifuge and use the supernatant.[14] Alternatively, a concentration of 10-20 mg/mL can be used.[4][16]
-
Sample-Matrix Mixture: Mix the analyte solution with the matrix solution. The ratio can vary, but a 1:1 (v/v) ratio is a common starting point.
-
Deposition: Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[4][14]
-
Crystallization: Allow the droplet to air-dry at room temperature.
-
Analysis: Place the MALDI plate into the mass spectrometer for analysis.
Protocol for Using 2-Hydroxy-5-methoxybenzoic Acid as a Co-matrix
-
Prepare Stock Solutions:
-
Prepare a stock solution of 2,5-DHB (e.g., 10 mg/mL) in your chosen solvent (e.g., 50% acetonitrile/0.1% TFA).
-
Prepare a stock solution of 2-hydroxy-5-methoxybenzoic acid in the same solvent.
-
-
Create Co-matrix Solution: Mix the 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid solutions. A common ratio is 90:10 (v/v) of 2,5-DHB to the co-matrix.[4]
-
Follow Dried-Droplet Protocol: Use the co-matrix solution in place of the standard 2,5-DHB solution in the dried-droplet protocol described above.
Data Presentation
Table 1: Comparison of Matrix Preparation Techniques for 2,5-DHB
| Technique | Advantages | Disadvantages | Best Suited For |
| Dried-Droplet | Simple, requires minimal equipment. | Prone to "sweet spot" problem, poor reproducibility. | General qualitative analysis. |
| Recrystallization | Improves surface homogeneity and signal intensity.[7] | Adds an extra step to the workflow. | Peptides and applications requiring higher sensitivity. |
| Automatic Sprayer | Highly reproducible, less analyte diffusion, detects more metabolites.[12] | Requires specialized equipment. | Mass spectrometric imaging, quantitative studies. |
| Sublimation | High spatial resolution, good for imaging.[12] | May require a recrystallization step for larger molecules, can have lower sensitivity for higher mass analytes without optimization.[12][13] | High-resolution mass spectrometric imaging of tissues. |
Table 2: Effects of Common Additives to 2,5-DHB Matrix
| Additive | Concentration | Observed Effect | Analyte Class |
| 2-Hydroxy-5-methoxybenzoic acid | 1-10% | Improved ion yields and signal-to-noise ratio, especially for high-mass analytes. | Proteins, Oligosaccharides |
| Sugars (e.g., Fructose, Glucose) | Saturated | Reduced metastable fragmentation, enhanced resolution.[10] | Peptides, Small Proteins, Oligonucleotides |
| Aniline | - | Increased signal for oligosaccharides, allows for on-target derivatization.[17] | Glycans |
| Glycerol | Molar DHB/glycerol ratio of ~1:5 | Homogenous crystal morphology, improved signal reproducibility (~10-15%).[11] | Peptides, Proteins, Oligosaccharides |
| Alkylating DHB (e.g., DHB-C12H25) | - | Forms smaller crystals, affords higher analytical sensitivity and lateral resolution in imaging.[18] | Lipids |
Visualizations
Figure 1: General experimental workflow for MALDI-MS sample preparation using 2,5-DHB.
Figure 2: Troubleshooting workflow for the 2,5-DHB "sweet spot" problem.
Figure 3: Strategies to overcome the 2,5-DHB "sweet spot" problem.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation between Sweet Spots of Glycopeptides and Polymorphism of the Matrix Crystal in MALDI Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. skb.skku.edu [skb.skku.edu]
- 6. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A binary matrix of this compound and glycerol produces homogenous sample preparations for matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Sublimation/Recrystallization for Imaging Proteins by Mass Spectrometry at High Spatial Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analyte Fragmentation with 2,5-Dihydroxybenzoic Acid (DHB) and its Salts in MALDI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize analyte fragmentation when using 2,5-dihydroxybenzoic acid (DHB) and its salts as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant fragmentation of my analyte when using a standard DHB matrix preparation?
A1: Standard preparations of this compound (DHB) are often acidic. For certain classes of molecules, particularly labile ones like some lipids, triacylglycerols, and post-translationally modified peptides, this acidic environment can lead to protonation of the analyte. These protonated species can be unstable and prone to fragmentation in the gas phase during MALDI analysis, resulting in a complex mass spectrum with reduced intensity for the intact molecular ion.[1][2][3]
Q2: How can I reduce or eliminate this fragmentation?
A2: A highly effective method to minimize fragmentation is to use neutral salts of DHB instead of the free acid.[1][2] By using DHB salts (e.g., sodium, potassium, or ammonium (B1175870) salts), the primary ionization pathway is shifted from protonation to cationization (e.g., forming [M+Na]⁺ or [M+K]⁺ adducts). These cationized species are often more stable than their protonated counterparts, leading to a significant reduction in in-source decay and fragmentation.[1][2]
Q3: What are the advantages of using DHB salts over adding a base to my standard DHB preparation?
A3: While adding a base to a standard DHB solution can help to neutralize the matrix and reduce fragmentation, it can also have unintended consequences. For instance, the in-situ generation of matrix salts can be less controlled, and the presence of a strong base can potentially lead to hydrolysis of sensitive analytes.[1][2] Using pre-synthesized or commercially available neutral DHB salts provides a more controlled and reproducible method for minimizing fragmentation.
Q4: Can the choice of solvent for my DHB matrix preparation affect fragmentation?
A4: Yes, the solvent system can influence crystal formation and the overall quality of your MALDI spectra. While various solvent systems can be used, a common starting point is a mixture of acetonitrile (B52724) and water with a small amount of trifluoroacetic acid (TFA).[4] However, for fragile analytes, reducing or eliminating the TFA might be beneficial. The recrystallization of the sample by using a volatile solvent or a heated sample plate can lead to more homogenous, fine crystals, which can improve the incorporation of analytes and lead to better quantitative results.[5]
Q5: Are there any specific classes of analytes that benefit most from using DHB salts?
A5: Yes, lipids (including sterols, triacylglycerols, phosphatidylcholines, and phosphatidylethanolamines), carbohydrates, and some labile peptides and polymers are particularly well-suited for analysis with DHB salts.[1][6][7][8] These molecules are often prone to fragmentation when analyzed with acidic matrices. The use of DHB salts can lead to simplified spectra with enhanced signals for the intact molecules.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered when using DHB and its salts in MALDI-MS.
Issue 1: High Degree of Analyte Fragmentation
-
Symptom: The mass spectrum is dominated by fragment ions, and the signal for the intact molecular ion ([M+H]⁺) is weak or absent.
-
Cause: The analyte is likely unstable under acidic conditions, leading to protonation-induced fragmentation.
-
Troubleshooting Steps:
-
Switch to a Neutral DHB Salt: Prepare your matrix solution using a sodium, potassium, or ammonium salt of DHB. This will promote the formation of more stable cationized species ([M+Na]⁺, [M+K]⁺).
-
Optimize Laser Fluence: Use the minimum laser power necessary to obtain a good signal. Excessive laser energy can increase fragmentation.[9]
-
Consider a Different Matrix: If fragmentation persists, an alternative matrix with different properties may be required. For some lipids, 9-aminoacridine (B1665356) (9-AA) is used for negative ion detection, while for free fatty acids, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) has shown promise.[7]
-
Issue 2: Poor Signal Intensity or Signal-to-Noise Ratio
-
Symptom: The analyte signal is weak, and the baseline is noisy.
-
Cause: This can be due to several factors, including poor co-crystallization, ion suppression, or an inappropriate matrix-to-analyte ratio.
-
Troubleshooting Steps:
-
Optimize Matrix-to-Analyte Ratio: Systematically vary the ratio of your matrix solution to your analyte solution. A common starting point is a 1:1 (v/v) ratio.[6] For some applications, a much higher matrix-to-analyte molar ratio (1000:1 to 10,000:1) is recommended.[10]
-
Improve Crystal Formation: Employ the "recrystallization" or "thin layer" sample preparation method to achieve smaller, more uniform crystals.[5] This can be facilitated by using a volatile solvent or gently heating the sample plate.[5]
-
Add Matrix Additives: For certain peptides, additives like phosphoric acid or ammonium salts have been reported to enhance signal intensity when using DHB.[11]
-
Purify the Sample: High salt concentrations in the sample can suppress the analyte signal. Use appropriate sample purification techniques like C18 ZipTips for peptides.[6]
-
Issue 3: Significant Matrix Background Signals
-
Symptom: The low mass range of the spectrum is obscured by peaks originating from the DHB matrix itself.
-
Cause: DHB is known to produce matrix-related ions, which can interfere with the analysis of low molecular weight analytes.[7]
-
Troubleshooting Steps:
-
Use a Higher Purity DHB: Impurities in the DHB can contribute to background noise. Consider purifying the DHB by recrystallization.[12]
-
Switch to an Alternative Matrix for Low Mass Analytes: For very small molecules, consider inorganic matrices like graphene or metal nanoparticles, which can provide a weaker background.[7]
-
Optimize Spotting Technique: The "thin layer" method can sometimes reduce the intensity of matrix clusters compared to the "dried droplet" method.
-
Data Summary Tables
Table 1: Comparison of Ionization Outcomes with Acidic DHB vs. DHB Salts
| Feature | Acidic 2,5-DHB Matrix | Neutral 2,5-DHB Salt Matrix |
| Primary Ionization Pathway | Protonation ([M+H]⁺) | Cationization ([M+Na]⁺, [M+K]⁺, etc.) |
| Analyte Stability | Lower for acid-labile analytes | Higher due to stable adduct formation |
| Fragmentation | Often significant for sensitive molecules[1][2] | Significantly reduced[1][2] |
| Resulting Spectrum | Can be complex with multiple fragment ions | Simplified, with a prominent cationized molecular ion |
| Recommended For | General peptide and protein analysis | Lipids, triacylglycerols, carbohydrates, labile PTMs[1][6][7][8] |
Table 2: Recommended Starting Concentrations for DHB Matrix Preparation
| Analyte Class | Recommended DHB Concentration | Common Solvent System | Additives (Optional) |
| Peptides/Proteins | 10-20 mg/mL | 50% Acetonitrile / 50% Water / 0.1% TFA[4] | --- |
| Glycans | 20 mg/mL | 30% Acetonitrile / 70% Water / 0.1% TFA | 1 mM NaCl to promote sodiated adducts[13] |
| Lipids (using DHB Salts) | 10-20 mg/mL of DHB Salt | Methanol (B129727) or Acetonitrile/Water | Alkali chlorides (e.g., NaCl, KCl) to enhance specific cation adducts[1] |
| Oligonucleotides | 10 g/L 3-HPA (alternative to DHB) | --- | 1 g/L Diammonium hydrogencitrate[6] |
Experimental Protocols
Protocol 1: Standard Dried Droplet Method for DHB Matrix
This protocol is a general starting point for many applications.
-
Matrix Solution Preparation:
-
Dissolve this compound (DHB) in a solvent mixture of 50% acetonitrile and 50% proteomics-grade water containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 10-20 mg/mL.[4]
-
Vortex the solution vigorously to ensure the matrix is fully dissolved. If not fully soluble, centrifuge the tube and use the supernatant.[4]
-
-
Sample-Matrix Mixture:
-
Mix your analyte solution with the matrix solution in a 1:1 volume ratio.
-
-
Spotting:
-
Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[4]
-
-
Crystallization:
-
Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.[4]
-
-
Analysis:
-
Insert the MALDI plate into the mass spectrometer and acquire data.
-
Protocol 2: Preparation of a Neutral DHB Salt Matrix for Reduced Fragmentation
This protocol is recommended for labile analytes such as lipids.
-
Matrix Solution Preparation:
-
Prepare a solution of a neutral DHB salt (e.g., sodium or ammonium salt of this compound) in methanol or an acetonitrile/water mixture to a concentration of 10-20 mg/mL.
-
To enhance the formation of specific adducts, the matrix solution can be saturated with an alkali chloride (e.g., NaCl or KCl).[1]
-
-
Sample-Matrix Mixture:
-
Mix the analyte, dissolved in a suitable solvent, with the DHB salt matrix solution. The optimal ratio may need to be determined empirically, but a 1:1 (v/v) ratio is a good starting point.
-
-
Spotting and Crystallization:
-
Follow steps 3 and 4 from Protocol 1 (Standard Dried Droplet Method).
-
-
Analysis:
-
Acquire the mass spectrum, expecting to see predominantly cationized species (e.g., [M+Na]⁺) with reduced fragmentation.
-
Visualizations
Caption: General experimental workflow for MALDI-MS analysis.
Caption: Ionization pathways for acidic vs. neutral DHB matrices.
Caption: Troubleshooting logic for excessive analyte fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound salts for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric lipid analysis: simplified spectra interpretation and insights into gas-phase fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skb.skku.edu [skb.skku.edu]
- 7. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Routine Purification of 2,5-dihydroxybenzoic acid (DHB) [protocols.io]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Technical Support Center: Analysis with 2,5-Dihydroxybenzoic Acid (DHB) in MALDI Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydroxybenzoic acid (DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The focus is on addressing the common challenge of suppressing matrix cluster ions to enhance analyte signals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Suggested Solutions |
| High intensity of DHB cluster ions obscuring the low mass range (m/z < 800 Da). | - High matrix concentration. - Inhomogeneous co-crystallization of matrix and analyte. - Presence of salts that can promote clustering.[1] - Sub-optimal sample preparation technique. | - Optimize Matrix Concentration: Reduce the DHB concentration. Standard concentrations range from 5 mg/mL up to 40 mg/mL.[2] - Use Additives: Add ammonium (B1175870) salts (e.g., ammonium citrate (B86180) or ammonium phosphate) to the matrix solution to reduce matrix cluster signals.[3] - Recrystallization: After initial spotting, dissolve the dried spot with a small amount of a volatile solvent (e.g., methanol) and allow it to rapidly recrystallize to form smaller, more homogeneous crystals.[1] - Change Sample Preparation Method: Switch from the dried-droplet method to the sandwich method. - Acidify the Sample: Use acidic preparation conditions (e.g., with Trifluoroacetic Acid - TFA) to reduce clustering.[1] |
| Poor signal-to-noise ratio for the analyte of interest. | - Ion suppression due to dominant matrix cluster ions. - Inefficient ionization of the analyte. - Inhomogeneous "sweet spots" on the sample plate. | - Use a Co-matrix: Mix DHB with another matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxyacetophenone (2,5-DHAP), to improve ion yield.[4] - Add a Surfactant: Incorporate a surfactant like cetrimonium (B1202521) bromide to suppress matrix peaks, though this may slightly compromise sensitivity.[2] - Improve Crystal Homogeneity: Use techniques that promote the formation of small, uniform crystals, such as fast evaporation or using specific solvent systems. - Instrumental Tuning: Employ in-source collision-induced dissociation (CID) to fragment matrix clusters post-ionization. |
| Poor shot-to-shot reproducibility. | - Large, irregular DHB crystals leading to "hot spots". - Uneven distribution of the analyte within the matrix. | - Improve Matrix Application: Utilize an automated sprayer for more uniform matrix deposition, which produces smaller, more consistent crystals compared to manual airbrushing.[5][6] - Sublimation: For imaging applications, applying DHB via sublimation can create a more homogeneous layer of small crystals.[5][7] - Use of Additives: The addition of fucose to DHB has been shown to form a binary matrix that enhances spectral reproducibility.[8] |
| Difficulty analyzing hydrophobic peptides or proteins. | - Hydrophilic nature of DHB leads to poor affinity and co-crystallization with hydrophobic analytes. | - Use a Matrix Additive: Incorporate an O-alkylated DHB derivative (ADHB) into the matrix solution. This has been shown to improve the sensitivity for hydrophobic peptides by 10- to 100-fold.[9] |
| Analyte signal is suppressed in the presence of salts. | - Metal cations can induce clustering between the matrix and analyte molecules, leading to a loss of mass resolution.[1] | - Sample Cleanup: Use methods like dialysis or ZipTip® to remove salts from the sample before MALDI analysis. - Acidic Conditions: Prepare samples under acidic conditions (e.g., using TFA) to significantly reduce salt-induced clustering.[1] - Recrystallization with a High Polarity Solvent: Recrystallizing the sample spot with a solvent like methanol (B129727) can help to reduce the effects of salt-induced clustering.[1] |
Frequently Asked Questions (FAQs)
Q1: What are DHB matrix cluster ions and why are they a problem?
A1: DHB matrix cluster ions are aggregates of DHB molecules that become ionized during the MALDI process. They appear as a series of peaks in the low mass-to-charge (m/z) region of the mass spectrum, often below m/z 800. These clusters can be problematic because they can obscure or suppress the signals of low molecular weight analytes of interest, making their detection and quantification difficult.
Q2: How can I reduce the formation of large DHB crystals?
A2: The formation of large, needle-like crystals is a common issue with DHB. To obtain smaller, more homogeneous crystals, which generally lead to better results, you can try the following:
-
Fast Evaporation: Use a volatile solvent and/or a heated sample plate to accelerate the drying process. This is also known as recrystallization.[8]
-
Automated Spraying: Employing an automated sprayer for matrix deposition can produce very small and uniform crystals.[6]
-
Sublimation: For MALDI imaging, sublimation of DHB onto the tissue section creates a fine layer of microcrystals.[5][7]
Q3: What are the benefits of using a co-matrix with DHB?
A3: Using a co-matrix, which involves mixing DHB with another matrix compound, can offer several advantages:
-
Improved Ionization Efficiency: A co-matrix can lead to a higher ion yield for your analyte.
-
Reduced Signal Suppression: It can help to overcome the signal suppression of certain analytes. For example, a mixture of DHB and α-cyano-4-hydroxycinnamic acid (CHCA) has been shown to provide highly improved ion yields for peptides.[4]
-
Enhanced Reproducibility: Some co-matrices can lead to more homogeneous crystal formation, improving shot-to-shot reproducibility. Using fucose with DHB has been shown to decrease the relative standard deviation by 300%.[8]
Q4: Can additives completely eliminate DHB cluster ions?
A4: While additives can significantly suppress DHB cluster ions, they may not eliminate them entirely. The effectiveness of an additive depends on its concentration and the specific experimental conditions. For example, ammonium salts are known to reduce matrix cluster signals, but the optimal concentration needs to be determined for each application.[3]
Q5: Are there alternatives to DHB to avoid cluster ion formation?
A5: Yes, if DHB cluster ions remain a significant problem, you can consider alternative matrices. The choice of matrix depends on the analyte. For example, for hydrophobic peptides where DHB's hydrophilicity is a disadvantage, adding an O-alkylated DHB derivative can significantly improve sensitivity.[9] For other applications, matrices like sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA) might be more suitable, although they come with their own set of characteristics and potential interferences.
Quantitative Data Summary
The following table summarizes available quantitative data on the effectiveness of different methods for suppressing DHB matrix cluster ions or improving signal quality.
| Method | Analyte Class | Quantitative Improvement | Reference |
| Use of Fucose as a Co-matrix with DHB | Peptides | ~50% increase in signal intensity; 300% decrease in relative standard deviation. | [8] |
| Use of O-alkylated DHB (ADHB) as an Additive to CHCA | Hydrophobic Peptides | 10- to 100-fold improvement in sensitivity. | [9] |
| Automated Sprayer vs. Airbrush and Sublimation for DHB application | Metabolites | Approximately double the number of metabolites detected. | [5][6] |
| Aqueous Washing of Tissue prior to DHB Sublimation | Lipids | Significant minimization or removal of matrix cluster peaks in the m/z 450-700 range. | [10] |
Experimental Protocols
Protocol 1: Dried-Droplet Method with DHB
This is a standard and widely used method for sample preparation in MALDI.
-
Prepare DHB Matrix Solution: Dissolve DHB in a suitable solvent to a final concentration of 10-20 mg/mL. A common solvent system is a 1:1 (v/v) mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Prepare Analyte Solution: Dissolve your sample in a solvent that is miscible with the matrix solution. The optimal concentration is typically in the picomolar to micromolar range.
-
Co-crystallization: Mix the matrix and analyte solutions in a 1:1 volume ratio.
-
Spotting: Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air-dry at room temperature, allowing for the co-crystallization of the matrix and analyte.
Protocol 2: Sandwich Method
This method can sometimes provide better results for certain samples by creating a more uniform crystal layer.
-
First Matrix Layer: Deposit a small volume (e.g., 0.5 µL) of the DHB matrix solution onto the MALDI target and let it dry completely. This forms a thin layer of matrix crystals.
-
Analyte Layer: Deposit your analyte solution on top of the dried matrix layer and allow it to dry.
-
Second Matrix Layer: Apply another layer of the DHB matrix solution on top of the dried analyte and let it dry.
Protocol 3: Recrystallization for Improved Homogeneity
This protocol aims to create smaller, more uniform crystals to improve reproducibility.
-
Initial Spotting: Follow the Dried-Droplet Method (Protocol 1) to spot the sample-matrix mixture.
-
Solvent Addition: After the initial spot has completely dried, add a very small amount (e.g., 0.2 µL) of a volatile solvent like methanol directly onto the spot.
-
Rapid Recrystallization: The solvent will momentarily dissolve the crystals, and its rapid evaporation will lead to the formation of a more homogeneous layer of smaller crystals.
Visualizations
Caption: A general workflow for MALDI-MS experiments using DHB matrix.
Caption: Factors influencing DHB matrix cluster formation and their impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved spectra for MALDI MSI of peptides using ammonium phosphate monobasic in MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of signal reproducibility and matrix/comatrix effects in MALDI analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Dihydroxybenzoic Acid (DHB) Matrix Solutions for MALDI-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2,5-Dihydroxybenzoic acid (DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It is intended for researchers, scientists, and drug development professionals who may encounter issues related to the preparation, storage, and aging of DHB solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during MALDI-MS experiments due to the aging of the DHB matrix solution.
Issue 1: Reduced Signal Intensity or Complete Signal Loss
Symptoms:
-
Analyte peaks are weak or absent.
-
Poor signal-to-noise ratio.
-
Inconsistent signal intensity across the sample spot.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation of DHB | While studies have shown DHB solutions can be stable for extended periods, degradation can still occur, especially if not stored properly.[1][2] Prepare a fresh DHB solution. |
| Suboptimal Matrix-to-Analyte Ratio | The optimal ratio can be affected by the concentration of both the matrix and analyte solutions. Experiment with different mixing ratios (e.g., 1:1, 1:2, 2:1 matrix to analyte). |
| Poor Co-crystallization | Aged solutions might exhibit altered crystallization behavior. Try different spotting techniques such as the dried-droplet method or the thin-layer method.[3] |
| Presence of Contaminants | Impurities from solvents or the DHB powder itself can accumulate or react over time. Use high-purity solvents and recrystallize the DHB if necessary. |
Issue 2: Appearance of New or Unidentified Peaks
Symptoms:
-
Presence of unexpected peaks in the low-mass region of the spectrum.
-
Interference from matrix-related ions.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Matrix Cluster Formation | DHB is known to form clusters, and this tendency might change with solution age. These peaks can sometimes be used for internal calibration.[1][2] If they interfere with your analyte, try using a lower concentration of DHB. |
| DHB Degradation Products | Although significant degradation is not always observed, minor degradation products could appear as new peaks.[1][2] Prepare a fresh solution to see if the extraneous peaks disappear. |
| Solvent-Related Adducts | Over time, interactions between the DHB and the solvent may lead to the formation of adducts. Ensure high-purity, fresh solvents are used for matrix preparation. |
Issue 3: Decreased Spectral Resolution
Symptoms:
-
Broad, poorly defined analyte peaks.
-
Inability to resolve isotopic distributions.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inhomogeneous Crystal Formation | Aged DHB solutions may lead to the formation of large, uneven crystals upon drying, which can negatively impact resolution.[4] Optimize the spotting and drying procedure. A faster evaporation time can sometimes lead to smaller, more uniform crystals. |
| Laser Power Inconsistency | The optimal laser power may need to be adjusted for aged matrix preparations. Experiment with varying the laser intensity to find the best setting for signal intensity and resolution. |
| Contaminants Affecting Ionization | Impurities can interfere with the ionization process, leading to peak broadening. Use of fresh, high-purity reagents is recommended. |
Frequently Asked Questions (FAQs)
Q1: How long can I store my DHB matrix solution?
A study monitoring an acidified acetonitrile (B52724)/water solution of DHB over a one-year period found no significant aging products, and the solution still performed well as a MALDI matrix for certain analytes like bone glue and shellac resin.[1][2] However, for routine analysis and to ensure the highest data quality, it is a common best practice to prepare DHB solutions fresh daily or weekly.[5] If you choose to store your solution, keep it in a dark, refrigerated environment (2-8 °C) to minimize potential degradation.
Q2: What are the visible signs of DHB solution degradation?
Visible signs of degradation can include a change in color (e.g., yellowing or browning), the formation of a precipitate, or a noticeable change in the solution's viscosity. If you observe any of these changes, it is highly recommended to discard the solution and prepare a fresh one.
Q3: Can I still use an old DHB solution if it looks fine?
While an older solution might still yield acceptable results for some applications, its performance may be compromised.[1][2] For sensitive analyses or when troubleshooting poor spectral quality, preparing a fresh solution is a crucial first step to eliminate the matrix as a variable.
Q4: How does the solvent composition affect the stability of the DHB solution?
The choice of solvent can impact the stability and performance of the DHB solution. Common solvents include mixtures of acetonitrile, methanol, water, and often an acid like trifluoroacetic acid (TFA).[3][6] Using high-purity, fresh solvents is critical. While specific studies on the long-term stability of DHB in different solvent systems are limited, solutions containing water may be more susceptible to microbial growth if not stored properly.
Q5: Are there any alternatives to DHB that are more stable?
While DHB is a versatile and widely used matrix, other matrices may be more suitable for specific applications or offer different stability profiles. For instance, sinapinic acid (SA) is often used for proteins, and α-cyano-4-hydroxycinnamic acid (HCCA) is common for peptides.[7] If you consistently experience issues with DHB, exploring a different matrix might be beneficial.
Quantitative Data Summary
| Performance Metric | Fresh DHB Solution (≤ 1 week) | Aged DHB Solution (> 1 month) |
| Signal-to-Noise Ratio | Generally optimal | Potentially reduced |
| Spectral Resolution | Generally optimal | May be compromised due to inconsistent crystallization |
| Mass Accuracy | High | Generally maintained, but calibration may be affected by shifts in matrix peak positions |
| Reproducibility | High | May be lower due to variability in crystallization and potential for degradation |
| Presence of Artifact Peaks | Minimal | Increased likelihood of low-mass matrix clusters and potential degradation products |
Experimental Protocols
Protocol 1: Preparation of a Saturated DHB Solution
This protocol is a common starting point for preparing a DHB matrix solution.
Materials:
-
This compound (DHB), high purity
-
Acetonitrile (ACN), HPLC grade or higher
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Microcentrifuge tubes
Procedure:
-
Add DHB powder to a 1.5 mL microcentrifuge tube.
-
Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water, with 0.1% TFA.
-
Add 1 mL of the solvent mixture to the tube containing the DHB.
-
Vortex the tube vigorously for at least 1 minute to dissolve the DHB. The solution should be saturated, with some undissolved DHB remaining at the bottom.
-
Centrifuge the tube for 1 minute to pellet the undissolved DHB.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This is your saturated DHB matrix solution.
-
For best results, prepare this solution fresh daily or weekly and store it in the dark at 2-8 °C when not in use.
Protocol 2: Dried-Droplet Sample Spotting for MALDI-MS
This is a standard method for preparing a sample for MALDI analysis using a DHB matrix.
Materials:
-
Saturated DHB solution (from Protocol 1)
-
Analyte solution
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
In a separate microcentrifuge tube, mix your analyte solution with the saturated DHB solution. A common starting ratio is 1:1 (v/v), but this can be optimized.
-
Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[3]
-
Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the matrix and analyte.
-
Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.
Visualizations
Caption: Experimental workflow for MALDI-MS analysis using a DHB matrix.
Caption: A troubleshooting decision tree for common MALDI-MS issues with DHB matrix.
References
- 1. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MALDI-MS with 2,5-Dihydroxybenzoic Acid (2,5-DHB)
Welcome to the technical support center for utilizing 2,5-Dihydroxybenzoic acid (2,5-DHB) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This resource is designed for researchers, scientists, and drug development professionals to enhance shot-to-shot reproducibility and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-DHB and why is it a commonly used MALDI matrix?
A1: this compound (2,5-DHB), also known as gentisic acid, is one of the most widely used matrices for MALDI-MS.[1][2] It is particularly effective for the analysis of a broad range of analytes including peptides, proteins, glycoproteins, oligosaccharides, lipids, and some synthetic polymers.[1][3] Its popularity stems from its strong ultraviolet (UV) absorption at wavelengths commonly used by nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) in MALDI instruments, which facilitates efficient energy transfer for desorption and ionization.[2][4][5]
Q2: What are the main advantages of using 2,5-DHB?
A2: Key advantages of 2,5-DHB include its versatility for a wide array of analytes, good sensitivity, and its ability to form small, uniform crystals which can improve shot-to-shot reproducibility.[6][7] It is considered a "cool" matrix, meaning it often results in less fragmentation of analytes compared to "hotter" matrices.[8]
Q3: Are there different isomers of DHB, and is 2,5-DHB always the best choice?
A3: Yes, there are six positional isomers of dihydroxybenzoic acid. While all can technically be used as MALDI matrices, 2,5-DHB is generally the most versatile and effective.[6] Studies have shown that the quality of positive ion lipid spectra decreases in the order of 2,5-, 2,6-, 2,3-, and 2,4-DHB, which correlates with decreasing acidity.[6] For negative ion mode, 2,5-, 2,4-, and 3,5-DHB are most suitable.[6]
Q4: Can the age of a 2,5-DHB solution affect my results?
A4: While it is generally good practice to use freshly prepared matrix solutions, studies have shown that an acidified acetonitrile/water solution of 2,5-DHB can be stable for up to a year with no significant formation of aging byproducts.[9] Good results have been obtained using aged DHB solutions for the analysis of various materials.[9]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Signal
Q: I am not seeing any signal or the signal for my analyte is very weak. What could be the cause?
A: Poor signal intensity is a common issue and can stem from several factors.[10] Consider the following troubleshooting steps:
-
Analyte-Matrix Ratio: The molar ratio of matrix to analyte is critical. A typical starting point is a 1000:1 to 10,000:1 matrix-to-analyte ratio.[11] Too little or too much analyte can suppress the signal.[11] Try preparing a dilution series of your analyte to find the optimal concentration.
-
Co-crystallization: Ensure that the analyte and matrix are co-crystallizing effectively. Inhomogeneous spots or separate crystals of analyte and matrix will lead to poor signal.
-
Laser Power: The laser fluence may be too low. Gradually increase the laser power, but be mindful that excessive power can lead to analyte fragmentation and a decrease in resolution.[11]
-
Matrix Preparation: The concentration and solvent system for your 2,5-DHB solution are crucial. A common starting point is a saturated solution or a concentration of around 10 mg/mL in a solvent mixture like 50% acetonitrile, 50% water, and 0.1% trifluoroacetic acid (TFA).[4][11]
-
Ionization Suppression: Contaminants such as salts (sodium, potassium) or detergents in your sample can severely suppress the analyte signal.[12] Consider sample cleanup steps like using C18 ZipTips or dialysis.
Issue 2: Poor Shot-to-Shot Reproducibility
Q: My signal intensity varies significantly from shot to shot on the same spot. How can I improve this?
A: Poor shot-to-shot reproducibility is often related to the heterogeneity of the matrix-analyte crystals.
-
Crystal Size and Homogeneity: Large, uneven crystals are a primary cause of poor reproducibility.[13] Aim for a microcrystalline, homogeneous sample spot.[14] Different sample preparation techniques can influence crystal formation.
-
Sample Deposition Technique: The way the sample is deposited on the MALDI plate can have a significant impact. The dried-droplet method is common, but techniques like the thin-layer method or using an automated sprayer can produce more uniform crystal layers and improve reproducibility.[4][15]
-
Ionic Liquid Matrices (ILMs): Consider using an ionic liquid matrix derivative of 2,5-DHB, such as this compound butylamine (B146782) (DHBB). ILMs exist as liquids under vacuum and can significantly enhance shot-to-shot reproducibility due to their homogeneous nature.[16][17]
Issue 3: Analyte Fragmentation
Q: I am observing significant fragmentation of my analyte. What can I do to minimize this?
A: While 2,5-DHB is a relatively "cool" matrix, fragmentation can still occur.
-
Laser Fluence: High laser power is a common cause of fragmentation. Reduce the laser energy to the minimum required to obtain a good signal.
-
Matrix Additives: The addition of certain compounds to the matrix solution can sometimes reduce fragmentation. For example, using "super DHB," a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, can improve sensitivity and potentially reduce fragmentation for some analytes.[18]
-
Ionic Liquid Matrices: Ionic liquid matrices like DHBB have been shown to reduce the fragmentation of labile analytes such as monosialylated glycans and gangliosides.[16][17]
Issue 4: Broad Peaks and Poor Resolution
Q: My mass peaks are broad, and the resolution is poor. What are the likely causes?
A: Broad peaks can be caused by several factors, from sample preparation to instrument settings.
-
Salt Adducts: The presence of sodium and potassium salts can lead to the formation of multiple adducts ([M+Na]+, [M+K]+), which can broaden the primary analyte peak.[19] Sample cleanup is essential to minimize salt contamination.
-
In-Source Decay (ISD): For some analytes, fragmentation can occur within the ion source after desorption, leading to peak broadening. Optimizing delayed extraction times can sometimes mitigate this.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated.[10] An incorrect calibration can lead to mass accuracy issues that may manifest as poor resolution.
Experimental Protocols & Data
Standard 2,5-DHB Matrix Preparation (Dried-Droplet Method)
This protocol is a general starting point and may require optimization for your specific analyte and instrument.
-
Prepare the Matrix Solution:
-
Prepare the Analyte Solution:
-
Dissolve your analyte in a solvent that is compatible with the matrix solution.
-
-
Mix Analyte and Matrix:
-
Mix the analyte and matrix solutions in a 1:1 volume ratio. The final analyte concentration should be in the low femtomole to low picomole per microliter range.
-
-
Spotting:
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.[4]
-
-
Crystallization:
-
Allow the droplet to air-dry at room temperature. A thin, uniform film of co-crystals should form.
-
-
Analysis:
-
Insert the target plate into the MALDI-MS instrument for analysis.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| 2,5-DHB Concentration | 10-20 mg/mL | Can be prepared as a saturated solution.[4][11] |
| Solvent Composition | 50% ACN / 50% H₂O / 0.1% TFA | Other solvents like methanol (B129727) can be used.[4] |
| Matrix:Analyte Molar Ratio | 1,000:1 to 10,000:1 | Critical for optimal signal.[11] |
| Spotted Volume | 0.2 - 1.0 µL | Smaller volumes can lead to faster drying and smaller crystals.[4] |
| Laser Wavelength | 337 nm or 355 nm | Matches the UV absorbance of 2,5-DHB.[4] |
Visualizations
Caption: Standard MALDI-MS experimental workflow using 2,5-DHB.
References
- 1. store.bruker.com [store.bruker.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gmi-inc.com [gmi-inc.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. skb.skku.edu [skb.skku.edu]
- 13. Factorial Design to Optimize Matrix Spraying Parameters for MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problem 11.2 - Mass Spectrometry [ms-textbook.com]
- 15. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound butylamine and other ionic liquid matrixes for enhanced MALDI-MS analysis of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. benchchem.com [benchchem.com]
- 19. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Technical Support Center: Crystallization of 2,5-Dihydroxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dihydroxybenzoic acid (gentisic acid). The information focuses on understanding and controlling its solid forms, addressing common issues encountered during crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to form a hydrate (B1144303) of this compound (2,5-DHB), but I am unsuccessful. Why?
A1: Your observation is consistent with extensive scientific studies. Unlike its isomer, 2,4-dihydroxybenzoic acid, which readily forms hydrates, This compound (2,5-DHB) is not known to form a hydrate .[1][2] A comprehensive solid-form screening of 2,5-DHB identified two anhydrous polymorphs and four organic solvates, but no hydrate form was discovered.[1][3]
Computational studies suggest that the primary reason for this difference lies in the stability of the anhydrous crystal lattice.[1] The anhydrous form of 2,5-DHB is more stable and more densely packed than that of the 2,4-DHB isomer, making it thermodynamically unfavorable for water molecules to be incorporated into the crystal structure.[1]
Q2: My 2,5-DHB crystals show a mass loss in thermogravimetric analysis (TGA). Is this not a hydrate?
A2: A mass loss in TGA indicates the presence of volatile components within the crystal lattice, but it does not automatically confirm a hydrate.[4] Hydrates are crystalline solids that incorporate water into their structure, while solvates incorporate molecules of an organic solvent (e.g., ethanol, acetone).[5][6][7]
If you have crystallized 2,5-DHB from an organic solvent or a solvent mixture, it is highly probable that you have formed a solvate, not a hydrate.[3] Studies have identified 2,5-DHB solvates with acetic acid, dioxane, and dimethylformamide.[3] To confirm the identity of the trapped volatile component, you would need to use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) on the evolved gas from the TGA.[8]
Q3: How can I identify which solid form of 2,5-DHB I have?
A3: A combination of analytical techniques is necessary to definitively identify the solid form of your 2,5-DHB crystals. The typical workflow involves:
-
Thermogravimetric Analysis (TGA): To determine if the crystal is a solvate by detecting mass loss upon heating.[4] Anhydrous forms will show no mass loss until decomposition.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.[9][10][11] Different polymorphs will have distinct melting points and thermal behaviors.
-
Powder X-ray Diffraction (PXRD): This is the most definitive method. Each crystalline form (polymorph or solvate) has a unique diffraction pattern that serves as its "fingerprint".[12][13]
The diagram below illustrates the logical workflow for identifying an unknown solid form of 2,5-DHB.
Troubleshooting Guides
Issue 1: Controlling Polymorphism - How do I selectively crystallize Form I or Form II?
2,5-DHB is known to exist as at least two anhydrous polymorphs, often referred to as Form I (disordered) and Form II (ordered).[3] The specific polymorph obtained depends on the crystallization solvent and conditions.[2]
Solution:
The choice of solvent and the crystallization method are critical for controlling the polymorphic outcome. The table below summarizes findings from a comprehensive solvent screen.[3]
| Solvent | Crystallization Method | Resulting Form(s) |
| 1-Butanol (B46404) | Fast Evaporation | Form I |
| 1-Butanol | Slow Evaporation | Form II |
| 2-Butanol (B46777) | Slow Evaporation | Form II |
| Water | Evaporation | Form II |
| Acetic Acid | Evaporation | Acetic Acid Monosolvate |
| Dioxane | Slow Evaporation | Dioxane Monosolvate |
| Dioxane | Grinding | Dioxane Hemisolvate |
| Dimethyl Formamide | Grinding | Dimethyl Formamide Monosolvate |
-
To obtain Form I (disordered): Fast evaporation from solvents like 1-butanol is effective.[3]
-
To obtain Form II (ordered): Slow crystallization from solvents like 2-butanol or water is preferred.[2][3]
The following diagram illustrates the relationship between experimental conditions and the resulting solid form.
Issue 2: How can I prevent the formation of solvates?
The formation of solvates can be an issue when the desired product is a pure, anhydrous polymorph. Solvates form when solvent molecules are incorporated into the crystal lattice during crystallization.[6][14]
Solutions:
-
Solvent Selection: Avoid solvents that are known to form solvates with 2,5-DHB, such as acetic acid, dioxane, and dimethylformamide, if the anhydrous form is desired.[3] Refer to the table above for guidance. Crystallization from water is a reliable method for obtaining the anhydrous Form II.[3]
-
Solvent-Free Methods: Employ crystallization techniques that do not use solvents.
-
Melt Crystallization: Heating 2,5-DHB above its melting point (approx. 204-208 °C) and then slowly cooling it can yield an anhydrous form.[15][16]
-
Sublimation: Heating the solid material under vacuum can cause it to transition directly into a gas phase, which can then be re-deposited as pure, solvent-free crystals on a cold surface.[15][16]
-
-
Desolvation: If a solvate has already formed, it may be possible to remove the solvent by heating the material. A TGA experiment can help you identify the appropriate temperature for desolvation.[4] The resulting desolvated material should then be analyzed by PXRD and DSC to confirm its final form, as it may convert to a specific anhydrous polymorph or even an amorphous phase.[17]
Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) for Solid Form Identification
Objective: To obtain a diffraction pattern of a 2,5-DHB sample to identify its crystalline form by comparing the pattern to reference data.
Methodology:
-
Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline sample into a fine powder using a mortar and pestle. Ensure the sample is representative of the bulk material.
-
Mounting: Pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.[18] A glass slide can be used to gently press the surface flat.[18]
-
Instrument Setup:
-
Radiation: Use a diffractometer with Cu Kα radiation (λ ≈ 1.54 Å).
-
Scan Range: A common range for organic molecules is 2° to 40° in 2θ.
-
Step Size: A step size of 0.02° is typically sufficient.
-
Scan Speed/Dwell Time: Adjust for good signal-to-noise ratio. A time of 0.5-1 second per step is a good starting point.
-
-
Data Collection: Run the scan to collect the diffraction pattern.
-
Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) with published patterns for 2,5-DHB Form I, Form II, and known solvates to identify the sample. Each form will have a unique set of peaks at specific 2θ angles.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis
Objective: To determine the melting point and identify phase transitions of a 2,5-DHB sample, which helps differentiate between polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas like nitrogen (e.g., at 50 mL/min).
-
Temperature Program: Heat the sample at a constant rate, typically 5 or 10 °C/min.[10] A common temperature range is from room temperature to ~220 °C (well above the melting point).
-
-
Data Collection: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram.
-
Endothermic Peaks: Sharp endotherms typically correspond to melting events. The peak onset or maximum provides the melting point. Different polymorphs will have different melting points.
-
Exothermic Peaks: Exotherms may indicate a crystallization event or a solid-state transition from a less stable (metastable) form to a more stable form before melting.[9]
-
Protocol 3: Thermogravimetric Analysis (TGA) for Solvate Detection
Objective: To determine if a 2,5-DHB sample is a solvate by measuring changes in mass upon heating.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup:
-
Place the pan onto the TGA balance.
-
Atmosphere: Purge with an inert gas like nitrogen (e.g., at 50-100 mL/min).
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected solvent boiling point but below the decomposition temperature of 2,5-DHB (e.g., to 180 °C).
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis: Examine the TGA curve (mass % vs. temperature).
-
No Mass Loss: If the mass remains constant until high-temperature decomposition, the sample is an anhydrous form.
-
Stepwise Mass Loss: A distinct, stepwise loss of mass at a specific temperature range indicates the loss of a volatile component.[4] The percentage of mass lost can be used to calculate the stoichiometry of the solvate (i.e., the ratio of 2,5-DHB to solvent molecules).[5]
-
References
- 1. Which, if any, hydrates will crystallise? Predicting hydrate formation of two dihydroxybenzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. improvedpharma.com [improvedpharma.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Solvate and Hydrate Fundamentals - PharmaeliX [pharmaelix.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. mt.com [mt.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. adimotech.com [adimotech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
Technical Support Center: Recrystallization of 2,5-Dihydroxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-Dihydroxybenzoic acid via recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In the case of this compound, an impure solid is dissolved in a minimum amount of a hot solvent in which the acid has high solubility. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent and are thus separated by filtration.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on its chemical structure, this compound is a polar molecule. Therefore, polar solvents are generally the most effective for its recrystallization.
-
Water: this compound is soluble in hot water and less soluble in cold water, making it a good choice for recrystallization.[1]
-
Alcohols (Ethanol, Methanol): It is reported to be very soluble in ethanol (B145695) and ether.[1][2] An ethanol-water mixture can also be an effective solvent system.
-
Non-solvents: It is insoluble in non-polar solvents like benzene (B151609) and chloroform.[1]
Q3: How can I determine the appropriate amount of solvent to use?
A3: The key is to use the minimum amount of hot solvent required to completely dissolve the impure this compound. Using too much solvent will result in a lower yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. It is advisable to start with a small amount of solvent and add more in small portions to the heated mixture until the solid just dissolves.
Q4: What are the common impurities in commercially available this compound?
A4: Common impurities can include starting materials from its synthesis (such as hydroquinone), by-products of the carboxylation reaction, or degradation products.[2] Colored impurities may also be present, which can be addressed during the recrystallization process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated (too much solvent was used).2. The solution is supersaturated, but crystal nucleation has not been initiated.3. The compound has "oiled out" (see next section). | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| The compound separates as an oil, not crystals ("oiling out"). | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.3. The presence of significant impurities is depressing the melting point of the mixture. | 1. Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly.2. Insulate the flask to slow the cooling rate.3. Consider a preliminary purification step if the starting material is highly impure. |
| The resulting crystals are discolored. | 1. Presence of colored impurities that co-crystallize with the product. | 1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product, potentially reducing the yield. |
| Low recovery of the recrystallized product. | 1. Too much solvent was used for recrystallization.2. Premature crystallization occurred during hot filtration.3. The crystals were washed with a solvent that was not sufficiently cold. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.3. Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals. |
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility (mg/mL) |
| Water | 0 | 0.83[1] | 8.3 |
| Water | 5 | - | 5.0[3] |
| Water | 25 | 2.2[1] | 22 |
| Water | 60 | - | 7.14 (with ultrasonication and heating)[4] |
| Ethanol | - | Very Soluble[1][2] | - |
| Diethyl Ether | - | Very Soluble[1][2] | - |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol provides a general procedure for the recrystallization of this compound using water as the solvent. The optimal volumes and temperatures may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and begin heating the mixture with stirring.
-
Addition of Hot Solvent: Gradually add more hot deionized water in small portions until the this compound completely dissolves. Use the minimum amount of hot water necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper by pouring hot water through them. Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, until a constant weight is achieved.
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Crystallization of 2,5-Dihydroxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the crystal morphology of 2,5-dihydroxybenzoic acid (2,5-DHBA).
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | The solution is not sufficiently saturated (too much solvent was used). | - Concentrate the solution by boiling off some of the solvent and allow it to cool again. - If the initial solvent volume was appropriate, try placing the solution in an ice bath to induce crystallization. |
| The solution is supersaturated, but nucleation has not initiated. | - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Add a seed crystal of 2,5-DHBA to the solution. | |
| Oiling out | The compound is separating from the solution as a liquid instead of solid crystals. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. | - Re-heat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is less soluble to lower the supersaturation level before cooling again. - Try a different solvent with a lower boiling point. |
| Discolored crystals | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities. Note that this may slightly reduce the yield. |
| Low recovery of recrystallized product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | - Use the minimum amount of hot solvent required to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. | |
| Crystals were washed with a solvent that was not cold enough. | - Always use ice-cold solvent to wash the crystals during filtration to minimize dissolution of the product. | |
| Inconsistent crystal morphology | Fluctuations in cooling rate or level of supersaturation. | - Ensure a slow and controlled cooling process. Insulating the flask can help. - Control the level of supersaturation by carefully adjusting the solvent volume and cooling temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the impact of solvent choice on the crystal morphology of this compound?
A1: The choice of solvent significantly influences the crystal morphology of this compound. The polarity of the solvent and its ability to form hydrogen bonds with the solute are key factors. For instance, crystallization from water has been reported to yield ordered crystals, while a mixture of chloroform (B151607) and acetone (B3395972) can produce disordered crystals[1]. Generally, in polar solvents, crystal growth may be more uniform, leading to different aspect ratios compared to non-polar solvents[2][3].
Q2: Are there known polymorphs of this compound?
A2: Yes, the formation of dimorphic forms of 2,5-DHBA has been reported[1]. These different crystalline forms are known as polymorphs and can be obtained from different solvent systems. For example, two different polymorphs, designated as Form I and Form II, have been identified[1].
Q3: How can I obtain different crystal habits of this compound for my research?
A3: To obtain different crystal habits, you can experiment with a variety of solvents and solvent mixtures. A systematic approach to solvent screening is recommended. The use of mixed solvent systems can be particularly effective in modifying crystal habits[4]. For a related compound, 2,6-dihydroxybenzoic acid, a mixture of toluene (B28343) and diethyl ether was used to reduce the aspect ratio of needle-like crystals[5][6].
Q4: What is a general procedure for recrystallizing this compound to achieve a specific morphology?
A4: A general procedure involves dissolving the crude 2,5-DHBA in a minimal amount of a hot solvent of choice, followed by slow cooling to induce crystallization. The specific solvent and cooling rate will determine the resulting crystal morphology. Refer to the detailed experimental protocols in this guide for solvent-specific instructions.
Quantitative Data on Solvent Influence
The following table summarizes the expected crystal morphology of this compound based on the solvent system used for crystallization.
| Solvent System | Observed/Expected Crystal Morphology | Reference |
| Water | Ordered crystals | [1] |
| Chloroform:Acetone (3:1) | Disordered crystals | [1] |
| Methanol/Water/Trifluoroacetic Acid (50:50:0.1 v/v/v) | Fine, needle-like crystals | [7] |
| Methanol/tert-Butyl Methyl Ether/TFA (50:50:0.1 v/v/v) | Small, irregular crystals | [7] |
| tert-Butyl Methyl Ether/TFA (100:0.1 v/v) | Larger, more defined crystals | [7] |
Experimental Protocols
Protocol 1: General Recrystallization for Morphological Studies
This protocol provides a general framework for screening different solvents to study their effect on the crystal morphology of this compound.
Materials:
-
Crude this compound
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Microscope for morphology analysis
Procedure:
-
Place a small amount of crude 2,5-DHBA into an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator under vacuum.
-
Analyze the crystal morphology using a microscope.
Protocol 2: Purification of this compound
This protocol is for the purification of 2,5-DHBA and is based on a reported method using acetone and formic acid[8].
Materials:
-
Crude this compound
-
Acetone
-
Formic acid
-
Centrifuge tubes (e.g., 50 mL Falcon tubes)
-
Sonicator
-
Centrifuge
-
Vacuum drying apparatus
Procedure:
-
Prepare a saturated solution of 2,5-DHBA in acetone in a suitable container. Use a sonicator to aid dissolution.
-
Centrifuge the solution to pellet any undissolved material.
-
Decant the supernatant into a new container.
-
Add formic acid to the supernatant in an approximate 2:1 ratio of formic acid to supernatant. The solution may become cloudy as the 2,5-DHBA begins to precipitate.
-
Allow the mixture to stand, or place it in a refrigerator, to complete the precipitation.
-
Centrifuge the mixture to collect the precipitated 2,5-DHBA.
-
Carefully decant and discard the supernatant.
-
Dry the purified 2,5-DHBA crystals under vacuum.
Diagrams
Caption: Experimental workflow for solvent screening and crystal morphology analysis.
Caption: Logical troubleshooting guide for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Computer-Aided Solvent Selection for Improving the Morphology of Needle-like Crystals: A Case Study of 2,6-Dihydroxybenzoic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Routine Purification of 2,5-dihydroxybenzoic acid (DHB) [protocols.io]
Validation & Comparative
A Researcher's Guide to Validating MALDI-MS Results with 2,5-Dihydroxybenzoic Acid (DHB)
For researchers, scientists, and drug development professionals relying on Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is a critical parameter that directly influences the quality and validity of the results. 2,5-Dihydroxybenzoic acid (DHB) is a widely used matrix, favored for its versatility in analyzing a broad range of analytes, including peptides, proteins, and glycoproteins.[1][2] This guide provides a comprehensive comparison of DHB with other common MALDI matrices, supported by experimental data and detailed protocols to aid in the validation of your MALDI-MS findings.
Performance Comparison of Common MALDI Matrices
The selection of an appropriate matrix is crucial for achieving optimal sensitivity, signal-to-noise ratio, and mass accuracy. While DHB is a robust general-purpose matrix, its performance can be surpassed by other matrices for specific applications. The following table summarizes the key performance characteristics of DHB in comparison to two other widely used matrices: α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA).
| Feature | This compound (DHB) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Sinapinic acid (SA) |
| Optimal Mass Range | Broad (Peptides, Glycoproteins)[1] | Low Mass Peptides (< 3500 Da)[1] | High Mass Peptides and Proteins (> 3500 Da)[1] |
| Sensitivity | Moderate to High | High, especially for low-abundance peptides[1] | Moderate |
| Signal-to-Noise (S/N) Ratio | Good, with less background noise in the low mass range compared to CHCA[1] | Generally high, but can have significant matrix-related signals at low m/z[1] | Good for high-mass analytes |
| Key Advantages | Versatile, good for post-translational modification (PTM) analysis, less background noise than CHCA at low mass[1] | High ionization efficiency, excellent for peptide mass fingerprinting[3] | "Softer" ionization, reducing in-source fragmentation of large molecules[1] |
| Limitations | Can produce significant matrix-derived background signals, potentially interfering with low molecular weight analytes[4][5][6] | Can suppress ionization of larger peptides, significant matrix interference at low m/z[1] | Not ideal for the analysis of small peptides[1] |
| Typical Analytes | Peptides, Proteins, Glycoproteins[7][8] | Peptides, Small Molecules[1] | Proteins, High Molecular Weight Peptides[1] |
Experimental Protocols
The reproducibility and quality of MALDI-MS data are highly dependent on the sample preparation protocol. The two most common methods for matrix application are the dried-droplet method and the thin-layer method.
Dried-Droplet Method
This is the most common and straightforward method for MALDI sample preparation.
Materials:
-
This compound (DHB)
-
Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water (H₂O)
-
Analyte solution (e.g., peptide or protein dissolved in a compatible solvent)
-
MALDI target plate
-
Pipettes
Protocol:
-
Prepare the Matrix Solution: Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of ACN and 0.1% TFA in H₂O.[1] For glycoproteins, a matrix solution of 20 mg/mL DHB in 30% ACN/70% 0.1% TFA can be used.[5]
-
Prepare the Analyte Solution: Dilute the analyte sample in a compatible solvent, such as 0.1% TFA in H₂O.
-
Co-crystallization: Mix the matrix solution and the analyte solution in a 1:1 ratio.
-
Spotting: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.[8]
-
Drying: Allow the droplet to air-dry completely at room temperature.[1] The sample is now ready for MALDI-MS analysis.
Thin-Layer Method
This method can provide more homogeneous crystals and improved resolution.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) for the seed layer
-
This compound (DHB)
-
Solvents: Acetone, Acetonitrile (ACN), and 0.1% Trifluoroacetic acid (TFA) in water (H₂O)
-
Analyte solution
-
MALDI target plate
-
Pipettes
Protocol:
-
Prepare the Seed Layer: Prepare a saturated solution of CHCA in acetone. Apply 0.5 µL of this solution to the MALDI target plate to create a thin, uniform layer of fine crystals.[9]
-
Prepare the DHB Matrix Solution: Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of ACN and 0.1% TFA in H₂O.
-
Prepare the Analyte Solution: Dilute the analyte in a suitable solvent.
-
Spotting: Apply 0.5 - 1 µL of the analyte solution onto the dried seed layer.
-
Matrix Application: Once the analyte spot is dry, apply 0.5 - 1 µL of the DHB matrix solution on top of the analyte spot.
-
Drying: Allow the spot to dry completely before analysis.
Experimental and Logical Workflows
To visually represent the processes involved in validating MALDI-MS results, the following diagrams illustrate the general experimental workflow and the logical flow for matrix selection.
References
- 1. Sample preparation [people.unipmn.it]
- 2. Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
- 9. skb.skku.edu [skb.skku.edu]
A Head-to-Head Comparison of Internal Calibration Methods for MALDI Spectra: 2,5-DHB Peaks vs. Alternative Approaches
For researchers, scientists, and drug development professionals striving for the highest mass accuracy in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of internal calibration strategy is paramount. While the ubiquitous peaks from the 2,5-Dihydroxybenzoic acid (DHB) matrix offer a convenient, built-in calibration source, a critical evaluation against alternative methods is essential for optimal results. This guide provides a comprehensive comparison of internal calibration using DHB matrix peaks against two primary alternatives: peptide standard mixtures and the advanced SuperDHB matrix. The comparative analysis is supported by experimental data and detailed protocols to inform your selection of the most appropriate calibration strategy.
Internal calibration, where known masses are present in the same spectrum as the analyte, is widely acknowledged to provide superior mass accuracy compared to external calibration by accounting for minor variations in the instrument's flight tube and detector.[1] The inherent simplicity of using the matrix itself as the calibrant is appealing, but questions regarding its reproducibility and accuracy compared to well-defined standards persist.
Performance Comparison of Internal Calibration Methods
The following table summarizes the performance of different internal calibration methods based on key metrics of mass accuracy and precision. While external calibration is included as a baseline, internal calibration methods consistently demonstrate superior performance.
| Calibration Method | Typical Mass Accuracy (ppm) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| External Calibration | 100 - 500[2] | >1% | Simple and fast to implement. | Lower accuracy due to instrument drift between calibration and sample acquisition.[3] |
| Internal Calibration using DHB Matrix Peaks | < 1.5[4] | <0.5% | No addition of external calibrants needed, reducing sample complexity and potential for suppression. A large number of matrix-related ions are available over a wide mass range.[4] | The intensity and presence of matrix peaks can be variable and dependent on sample preparation and laser energy. Potential for interference with low-mass analytes. |
| Internal Calibration using Peptide Standards | < 1.0[5] | <0.1% | Well-defined, stable, and evenly spaced calibrant peaks across a specific mass range. High reproducibility. | Potential for ion suppression of the analyte by the calibrants. Requires careful selection of standards to avoid mass overlap with the analyte.[5] |
| Internal Calibration using SuperDHB Matrix | < 5 | <0.5% | Provides higher signal-to-noise ratios, particularly for high-mass analytes. "Softer" ionization reduces metastable fragmentation.[6] | Fewer well-characterized matrix peaks for calibration compared to DHB. |
Visualizing the Workflow: Internal Calibration of MALDI Spectra
The process of internal calibration is a critical step in obtaining high-quality mass spectrometry data. The following diagram illustrates the general workflow.
Internal calibration workflow for MALDI-MS.
Detailed Experimental Protocols
Reproducibility and accuracy in MALDI-MS are highly dependent on meticulous experimental execution. The following are detailed protocols for the compared internal calibration methods.
Protocol 1: Internal Calibration using DHB Matrix Peaks
This method leverages the inherent cluster and adduct peaks generated by the DHB matrix during the laser desorption/ionization process.
Materials:
-
This compound (DHB), high purity (>99.0%)
-
Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water (v/v)
-
Analyte of interest
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water. Vortex thoroughly and centrifuge to pellet any undissolved solid. Use the supernatant for sample preparation.[7]
-
Sample Preparation: Mix the analyte solution with the saturated DHB matrix solution, typically in a 1:1 volume ratio.
-
Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a co-crystalline spot.[7]
-
Data Acquisition: Acquire the MALDI-TOF mass spectrum. Ensure that the laser energy is optimized to produce good signal intensity for both the analyte and the matrix peaks.
-
Calibration: Use a list of known monoisotopic m/z values for DHB clusters and adducts for internal calibration. A selection of common DHB calibrant peaks is provided in the table below.
Common DHB Matrix Peaks for Internal Calibration (Positive Ion Mode)
| Putative Assignment | Monoisotopic m/z |
| [DHB+H]+ | 155.0395 |
| [DHB+Na]+ | 177.0214 |
| [DHB+K]+ | 193.0004 |
| [2DHB+H]+ | 309.0712 |
| [2DHB+Na]+ | 331.0531 |
| [2DHB+K]+ | 347.0321 |
| [3DHB+H]+ | 463.1029 |
| [3DHB+Na]+ | 485.0848 |
| [3DHB+K]+ | 501.0638 |
| Note: The presence and intensity of these peaks can vary. |
Protocol 2: Internal Calibration using Peptide Standards
This method involves the addition of a known mixture of peptides to the sample.
Materials:
-
Peptide calibration standard mixture (commercially available or prepared in-house)
-
DHB or another suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
Solvent appropriate for both the peptides and the matrix
-
Analyte of interest
Procedure:
-
Calibrant and Matrix Preparation: Reconstitute the peptide standard mixture according to the manufacturer's instructions. Prepare the matrix solution as described in Protocol 1.
-
Sample-Calibrant-Matrix Mixture: Mix the analyte solution, the peptide standard solution, and the matrix solution. The optimal ratio will need to be determined empirically to avoid ion suppression, but a starting point of 1:1:2 (analyte:calibrant:matrix) by volume can be used.
-
Spotting: Spot 0.5 - 1.0 µL of the final mixture onto the MALDI target plate and allow it to dry.[8]
-
Data Acquisition: Acquire the mass spectrum, ensuring that peaks from both the analyte and the peptide standards are clearly resolved.
-
Calibration: Perform the internal calibration using the known monoisotopic masses of the peptides in the standard mixture.
Protocol 3: Internal Calibration using SuperDHB Matrix
SuperDHB is a matrix formulation designed to improve performance, especially for larger molecules.[9]
Materials:
-
SuperDHB (a mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid, typically in a 9:1 ratio)[9]
-
Solvent: ACN and 0.1% TFA in water (v/v)
-
Analyte of interest
Procedure:
-
Matrix Solution Preparation: Prepare a solution of SuperDHB at a concentration of 10-20 mg/mL in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water.[10]
-
Sample Preparation: Mix the analyte solution with the SuperDHB matrix solution, typically in a 1:1 volume ratio.
-
Spotting: Apply 0.5 - 1.0 µL of the mixture to the MALDI target and allow for complete drying.
-
Data Acquisition: Acquire the mass spectrum.
-
Calibration: While SuperDHB provides fewer distinct matrix cluster series than DHB, some of the primary DHB-related peaks may still be used for calibration if they are present and well-resolved. Alternatively, a small amount of a peptide standard can be added for a more robust internal calibration.
Logical Pathway for Selecting an Internal Calibration Method
The choice of the most suitable internal calibration method depends on several factors related to the specific analytical goals and sample characteristics.
Decision tree for choosing a calibration method.
Conclusion
The selection of an internal calibration method for MALDI-MS is a critical decision that directly impacts the quality of the resulting data. While using the intrinsic peaks of the DHB matrix offers a convenient and often highly accurate method, especially for complex samples where adding external calibrants is undesirable, it requires careful optimization to ensure the consistent presence of reliable calibrant ions. For applications demanding the utmost precision and reproducibility, particularly in quantitative studies, internal calibration with peptide standards remains the gold standard, provided that potential ion suppression effects are mitigated. For the analysis of high-mass proteins and glycoproteins, the SuperDHB matrix presents a compelling alternative, offering enhanced signal and reduced fragmentation, although the availability of intrinsic calibrant peaks may be more limited. Ultimately, the optimal choice will depend on the specific analyte, the complexity of the sample matrix, and the overarching goals of the experiment. Researchers are encouraged to evaluate these methods within their specific experimental context to achieve the highest possible data quality.
References
- 1. Internal calibrants allow high accuracy peptide matching between MALDI imaging MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Accurate and Clean Calibration Method for MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.chem.wisc.edu [massspec.chem.wisc.edu]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Super DHB MALDI Matrix - Creative Proteomics [mspro.creative-proteomics.com]
- 10. utoledo.edu [utoledo.edu]
Comparing 2,5-Dihydroxybenzoic acid and α-cyano-4-hydroxycinnamic acid
An Objective Comparison of MALDI-MS Matrices: 2,5-Dihydroxybenzoic Acid (DHB) vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the selection of an appropriate matrix is a critical determinant of experimental success, directly influencing sensitivity, data quality, and reproducibility.[1] Among the most prevalent matrices are this compound (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).[2] This guide provides an objective, data-driven comparison to inform the selection process for specific analytical applications.
Physicochemical Properties
The fundamental chemical and physical properties of DHB and CHCA underpin their distinct behaviors in MALDI-MS applications. Both matrices have strong absorbance at the wavelengths of common MALDI lasers (e.g., 337 nm and 355 nm), which is essential for efficient energy transfer and ionization.[3]
| Property | This compound (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Synonyms | Gentisic acid[4] | α-CCA, HCCA[5][6] |
| Molecular Formula | C₇H₆O₄[4][7] | C₁₀H₇NO₃[6][8] |
| Molecular Weight | 154.12 g/mol [7][9] | 189.17 g/mol [8] |
| Melting Point | 204-208 °C[9][10] | 245-250 °C |
| Appearance | White to light beige crystalline powder[10] | Yellow powder[6] |
| UV λmax | 337 nm, 355 nm[3][11] | 337 nm, 355 nm[3] |
| Solubility | Soluble in water, alcohol, and ether; insoluble in benzene (B151609) and chloroform.[4][5][10] | Soluble in polar organic solvents like methanol (B129727) and acetonitrile (B52724); slightly soluble in water.[5][12] |
| Acidity (pKa) | pKa₁ = 2.97[3][4] | pKa = 1.17[3] |
| Hydrophobicity | Considered a hydrophilic matrix.[2] | Considered a hydrophobic matrix.[2] |
Performance Comparison in MALDI-MS
The choice between DHB and CHCA is heavily dependent on the analyte of interest and the desired analytical outcome. CHCA is often considered the "gold standard" for peptide analysis due to its high ionization efficiency, while DHB is a versatile matrix valued for its soft ionization and broad applicability.[1][13]
| Performance Metric | This compound (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Typical Analytes | Peptides, proteins, glycoproteins, carbohydrates, lipids, and polymers.[2][5][13][14] | Peptides (especially < 5 kDa), proteins (< 10 kDa), nucleotides, and antibiotics.[1][6][15] |
| Optimal Mass Range | Broad range, effective for analytes from 700 to 30,000 Da.[1] | Primarily for lower mass analytes, typically 700 to 3,500 Da.[1] |
| Sensitivity | Generally higher sensitivity at high analyte concentrations.[16][17] Allows detection of more peptides at higher concentrations.[16] | Higher sensitivity for low-abundance peptides and at low analyte concentrations.[13][16][17] |
| Signal Intensity | Signal intensity can be weaker than that obtained with CHCA.[13][16] | Often results in higher signal intensity due to more efficient ionization.[16] |
| Background Noise | Produces less background noise from matrix clusters in the low m/z region (< 700 Da).[13][16] | Can produce significant matrix-related signals in the low mass range, which may interfere with small peptide detection.[1][13] |
| Ionization Nature | Considered a "soft" or "cold" matrix, imparting less internal energy to the analyte.[5][18][19] This reduces fragmentation and is ideal for labile molecules like phosphopeptides.[13][18] | Considered a "hard" matrix, leading to more ion fragmentation (post-source decay), which can be advantageous for PSD analysis.[5] |
| Post-Translational Modifications (PTMs) | Preferred for PTM studies, as modifications are more likely to remain intact during ionization.[13][16] | The "harder" ionization can sometimes lead to the loss of labile PTMs.[18] |
| Crystal Morphology | Tends to form large, needle-like crystals, which can lead to "sweet spot" issues and lower shot-to-shot reproducibility.[5][20] | Forms small, homogeneous crystals, which generally leads to better resolution and reproducibility.[5][12] |
| Reproducibility | Can be improved by mixing with CHCA.[1] | Generally offers high reproducibility, especially with premix sample deposition methods.[1] |
| Salt Tolerance | More tolerant of contaminants like salts.[5] | Less tolerant to contaminants. |
Experimental Protocols
Consistent and detailed protocols are essential for achieving reproducible results. The "Dried-Droplet" method is the most common technique for sample preparation.
Protocol 1: this compound (DHB) Matrix Preparation
-
Matrix Solution Preparation: Prepare a DHB solution at a concentration of 10-20 mg/mL.[1][14] A common solvent system is a mixture of 50% acetonitrile (ACN) and 50% water containing 0.1% trifluoroacetic acid (TFA).[1] For a 10 mg/mL solution, dissolve 10 mg of DHB in 1 mL of the solvent. Vortex vigorously.[11]
-
Analyte Preparation: Dissolve the analyte (e.g., peptide or protein digest) in a compatible solvent, such as 10% ACN with 0.1% TFA.[16]
-
Sample Spotting (Dried-Droplet Method):
-
Mix the analyte solution and the DHB matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.[1]
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.[1][11][14]
-
Allow the spot to air-dry completely at room temperature, permitting the co-crystallization of the matrix and analyte.[1][11]
-
Protocol 2: α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Preparation
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA.[1] A standard solvent is 50% ACN and 50% water with 0.1% TFA.[1] Add CHCA powder to the solvent until no more dissolves. Vortex the solution vigorously and then centrifuge to pellet the undissolved solid. Use the clear supernatant for sample preparation.[1]
-
Analyte Preparation: Dissolve the analyte sample in a suitable solvent, typically 0.1% TFA or a low percentage of ACN.
-
Sample Spotting (Dried-Droplet Method):
-
On-plate mixing: Spot 0.5 µL of the analyte solution onto the MALDI target plate. Immediately add 0.5 µL of the CHCA matrix solution to the analyte spot.[1]
-
Premixing: Alternatively, mix the analyte and CHCA matrix solutions in a 1:1 (v/v) ratio in a tube, vortex briefly, and then spot 1 µL of the mixture onto the target plate.[1]
-
Allow the mixture to air-dry at room temperature for co-crystallization.[1]
-
Visualizing the MALDI-MS Workflow
The following diagram illustrates a typical experimental workflow for peptide mass fingerprinting, highlighting the critical step of matrix application.
Caption: A typical MALDI-MS workflow for protein identification by peptide mass fingerprinting (PMF).
Summary and Recommendations
Both 2,5-DHB and α-cyano-4-hydroxycinnamic acid are powerful matrices for MALDI-MS, but their strengths are complementary.
-
Choose α-Cyano-4-hydroxycinnamic acid (CHCA) for:
-
Choose this compound (DHB) for:
-
Analysis of glycoproteins, carbohydrates, and other labile molecules, including those with post-translational modifications.[5][13][16]
-
Analysis of peptides in the low m/z range where CHCA matrix signals could interfere.[13][16]
-
Samples that may have a higher salt content, due to its greater tolerance.[5]
-
In practice, the two matrices can be used in a complementary fashion to maximize sequence coverage for protein identification.[16] Furthermore, using a CHCA-DHB mixture has been reported to improve sensitivity and spot-to-spot reproducibility for peptide analysis compared to using either matrix alone.[1][16] Ultimately, the optimal choice may require empirical testing for a specific analyte and instrument.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. covachem.com [covachem.com]
- 4. This compound [chemister.ru]
- 5. Rutgers_MS_Home [react.rutgers.edu]
- 6. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98 490-79-9 [sigmaaldrich.com]
- 10. This compound | 490-79-9 [chemicalbook.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. skb.skku.edu [skb.skku.edu]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
A Head-to-Head Comparison of 2,5-Dihydroxybenzoic Acid and Sinapinic Acid for High-Mass Protein Analysis via MALDI-TOF MS
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of high-mass proteins, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the gentle ionization of large biomolecules, directly influencing key performance metrics such as sensitivity, resolution, and mass accuracy. This guide provides an objective comparison of two commonly employed matrices, 2,5-Dihydroxybenzoic acid (DHB) and sinapinic acid (SA), for the analysis of high-molecular-weight proteins, supported by experimental data and detailed protocols.
Performance Comparison: DHB vs. Sinapinic Acid
Sinapinic acid has traditionally been the matrix of choice for proteins in the 10–150 kDa range.[1] It is considered a "soft" matrix, imparting less internal energy to analyte molecules, which minimizes in-source fragmentation.[2] DHB, while versatile and also used for peptides and glycoproteins, has shown utility for high-mass proteins, particularly in combination with other matrices.[3][4]
Experimental evidence suggests that for proteins exceeding 100 kDa, a mixture of DHB and α-cyano-4-hydroxycinnamic acid (CHCA) can yield mass spectra of higher quality in terms of signal-to-noise ratio and sensitivity when compared to sinapinic acid alone.[5] In one study, 0.5 pmoles of a protein larger than 100 kDa was detectable with a DHB-CHCA mixture, whereas the same amount was barely detectable using SA.[5] However, in a broader mass range analysis, DHB and SA alone offered only a marginal (~10%) increase in high-mass signals over CHCA, at the cost of significant loss of low-mass signals and reduced reproducibility.[6]
The choice of sample deposition method also significantly impacts performance. For high-mass proteins, the "thin layer" method has been shown to be superior to the "dried droplet" method, especially when using a DHB-CHCA mixture.[5]
Quantitative Data Summary
| Performance Metric | This compound (in mixture with CHCA) | Sinapinic Acid | Protein Mass Range | Reference |
| Sensitivity | Higher (0.5 pmoles detectable) | Lower (0.5 pmoles barely detectable) | >100 kDa | [5] |
| Signal-to-Noise Ratio | Higher Quality Spectra | Lower Quality Spectra | >100 kDa | [5] |
| Resolution | Sharper Peaks | Broader Peaks | >100 kDa | [5] |
| Reproducibility | Less Uniform Crystal Formation (alone) | Moderate | Broad Mass Range | [6] |
| Low-Mass Signal Loss | Significant (alone) | Significant (alone) | Broad Mass Range | [6] |
Experimental Protocols
Preparation of Matrix Solutions
Sinapinic Acid (SA) Matrix Solution:
-
Materials: Sinapinic acid, Acetonitrile (B52724) (ACN), Ultrapure water, Trifluoroacetic acid (TFA).
-
Procedure: Prepare a saturated solution of sinapinic acid (typically 10-20 mg/mL) in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in water (v/v/v).[7][8] Vortex the solution for one minute to ensure the matrix is completely dissolved.[9] The matrix solution should be prepared fresh daily for optimal performance.
This compound (DHB) Matrix Solution:
-
Materials: this compound, Methanol (B129727) or Acetonitrile (ACN), Ultrapure water, Trifluoroacetic acid (TFA).
-
Procedure: Prepare a solution of 10-20 mg/mL of 2,5-DHB in a suitable solvent.[10][11] A common solvent system is TA30 (30:70 [v/v] acetonitrile: 0.1% TFA in water).[10] For some applications, methanol can also be used.[7]
Sample Preparation and Deposition
General Sample Preparation Guidelines:
-
Ensure protein samples are free from high concentrations of salts (e.g., NaCl, phosphate) and detergents, as these can inhibit matrix crystallization and suppress ionization.[12]
-
Sample purification methods such as micro reversed-phase cartridges (e.g., Zip-Tips) or drop dialysis can be employed for desalting.[12]
Dried Droplet Method (for SA and DHB):
-
Mix the protein sample and matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Deposit 0.5–1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.[11]
Thin Layer Method (recommended for DHB/CHCA mixture for >100 kDa proteins):
-
Prepare a solution of α-CHCA in acetone.
-
Deposit a small volume of the α-CHCA solution onto the MALDI target to form a thin layer, and allow it to dry.
-
Deposit the protein sample onto the α-CHCA layer.
-
Before the sample spot dries, add the DHB-CHCA matrix mixture on top.[5]
Double Layer Method (for enhanced sensitivity with SA):
-
Prepare a saturated solution of SA in ethanol.
-
Deposit 0.5 µL of this solution onto the MALDI target and let it dry to form a thin layer.
-
Mix the protein sample 1:1 (v/v) with a saturated solution of SA in 30:70 (v/v) acetonitrile: 0.1% TFA in water.
-
Apply 0.5 µL of this mixture onto the pre-deposited SA layer and allow it to dry.[13]
Visualizing the Workflow and Ionization Process
To better understand the experimental process and the underlying principles of ionization, the following diagrams are provided.
References
- 1. Photodissociation and photoionization of this compound at 193 and 355 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rutgers_MS_Home [react.rutgers.edu]
- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of MALDI-TOF MS Detection for Enhanced Sensitivity of Affinity-Captured Proteins Spanning a 100 kDa Mass Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. MALDI Sample Prep Guide | PDF | Scientific Techniques | Analytical Chemistry [scribd.com]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. skb.skku.edu [skb.skku.edu]
A Head-to-Head Comparison of MALDI Matrices for Low-Concentration Protein Digests: 2,5-DHB vs. The Alternatives
For researchers, scientists, and drug development professionals striving for optimal sensitivity and data quality in mass spectrometry, the choice of matrix is a critical decision, especially when dealing with low-concentration protein digests. This guide provides an objective comparison of 2,5-dihydroxybenzoic acid (2,5-DHB), a workhorse matrix in proteomics, with other common alternatives, supported by experimental data and detailed protocols.
In the realm of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the matrix plays a pivotal role in the gentle ionization of peptide molecules. For the analysis of protein digests, particularly at low concentrations, the ideal matrix should offer high ionization efficiency, minimal background interference, and robust performance. While 2,5-DHB is a popular choice, its performance relative to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and emerging alternatives warrants a closer examination.
Performance Comparison of Common MALDI Matrices
The selection of a MALDI matrix is often a trade-off between sensitivity, mass range, and the nature of the analyte. The following table summarizes the performance characteristics of 2,5-DHB and its common alternatives for the analysis of low-concentration protein digests.
| Matrix | Optimal Mass Range | Key Advantages | Disadvantages at Low Concentrations |
| This compound (2,5-DHB) | Peptides/Proteins < 6 kDa | Produces less background noise in the low m/z region, good for post-translational modification (PTM) analysis.[1][2] | Signal intensity can be weaker compared to CHCA.[2] |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides < 3.5 kDa | High ionization efficiency and sensitivity, often preferred for low-abundance peptides.[2][3] | Can produce significant matrix and adduct signals in the low mass range, potentially interfering with analyte peaks.[4][5] |
| Sinapinic acid (SA) | Proteins > 10 kDa | "Softer" ionization, reducing in-source fragmentation of large molecules.[3] | Not ideal for the analysis of smaller peptides typical of protein digests.[3] |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Peptides | Enhanced sensitivity and cleaner backgrounds at low peptide levels compared to CHCA.[3] | Not as widely used or characterized as DHB and CHCA. |
| 2,5-Dihydroxyterephthalic acid (DHT) | Amino Acids, Peptides | Reduced matrix-related ion signals compared to DHB and CHCA.[6] | A relatively new matrix with fewer established protocols. |
| Mixture of 2,5-DHB and CHCA | Intact Proteins, Peptides | Can offer better resolution and sensitivity for a broader range of peptides.[7] | Requires optimization of the mixing ratio for specific applications. |
Experimental Data: A Closer Look at Low Concentration Performance
Direct comparisons reveal nuances in matrix performance at low analyte concentrations. While CHCA is often lauded for its sensitivity, some studies indicate that DHB can provide more comprehensive data for complex, low-abundance samples.
A study comparing CHCA and DHB for peptide mass fingerprinting found that at low analyte concentrations, a higher number of peptides and better scores were obtained with CHCA.[1] Conversely, at higher concentrations, DHB allowed for the detection of more peptides.[1] However, for in-gel digests of silver-stained proteins, which are typically low in abundance, the DHB matrix has been shown to yield more peaks, leading to higher sequence coverage and more confident protein identification.[1]
Furthermore, the performance of CHCA at low concentrations can be significantly enhanced. The addition of ammonium (B1175870) monobasic phosphate (B84403) to the CHCA matrix solution has been demonstrated to reduce matrix adducts, leading to a 40-70% increase in peptide signal-to-noise ratios for samples at the 10 fmol level and below.[4] Reducing the CHCA concentration from 5 mg/mL to 2 mg/mL in the presence of this additive further improved the detection of peptides from a 200 amol BSA digest.[4]
Experimental Workflows and Protocols
To ensure reproducibility and optimal results, the following sections detail standardized experimental protocols for protein digestion and MALDI sample preparation.
In-Gel Tryptic Digestion Protocol
This protocol is a common starting point for preparing protein samples for MALDI-TOF MS analysis.
Caption: Workflow for in-gel tryptic digestion of proteins.
Detailed Steps:
-
Excise and Destain: Protein spots are excised from the gel. For Coomassie-stained gels, destaining is typically performed with a solution of 25 mM ammonium bicarbonate in 50% acetonitrile (B52724).
-
Reduction and Alkylation: Disulfide bonds are reduced using dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent them from reforming.
-
Digestion: The gel pieces are rehydrated with a trypsin solution (e.g., 20 ng/µL in 25 mM ammonium bicarbonate) and incubated at 37°C for several hours to overnight.
-
Peptide Extraction: Peptides are extracted from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 5% formic acid.
-
Drying and Reconstitution: The extracted peptide solution is dried down in a vacuum centrifuge and reconstituted in a small volume of 0.1% trifluoroacetic acid (TFA).
MALDI Sample Spotting: Dried-Droplet Method
The dried-droplet method is a straightforward and widely used technique for preparing samples for MALDI analysis.[3]
Caption: The dried-droplet method for MALDI sample preparation.
Detailed Steps:
-
Matrix Solution Preparation:
-
2,5-DHB: Prepare a solution of 10 mg/mL 2,5-DHB in a solvent mixture such as 20% acetonitrile/1% trifluoroacetic acid.[8]
-
α-CHCA: Prepare a saturated solution (e.g., 10 mg/mL) of α-CHCA in a solvent mixture of 50% acetonitrile/0.1% trifluoroacetic acid.[9] For low concentration samples, a 2 mg/mL solution with 10 mM ammonium monobasic phosphate is recommended.[4]
-
-
Analyte Solution Preparation: The digested peptide sample is typically dissolved in 0.1% TFA.
-
Mixing and Spotting: Mix the analyte and matrix solutions, typically in a 1:1 or 1:9 (analyte:matrix) ratio.[4] Pipette 0.5 to 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air dry at room temperature, which results in the co-crystallization of the matrix and analyte.
Conclusion: Selecting the Optimal Matrix for Your Needs
The choice between 2,5-DHB and other matrices for the analysis of low-concentration protein digests is not always straightforward and depends on the specific experimental goals.
-
For general-purpose analysis of low-concentration protein digests, particularly from 2D gels, 2,5-DHB is a strong contender , offering the advantage of a cleaner baseline in the low mass range.
-
When maximum sensitivity for low-abundance, lower mass peptides is the primary concern, α-CHCA, especially when optimized with additives and a lower concentration, is often the matrix of choice.
-
For researchers seeking to push the boundaries of detection, exploring newer matrices like Cl-CCA or DHT, or utilizing a mixture of DHB and CHCA, may yield superior results.
Ultimately, empirical testing with the specific class of proteins and instrumentation is the most reliable way to determine the optimal matrix and sample preparation method for achieving high-quality, reproducible data from low-concentration protein digests.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing alpha-cyano-4-hydroxycinnamic acid adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 9. MALDI Peptide Mapping for Fast Analysis in Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis Using 2,5-Dihydroxybenzoic Acid as a Matrix: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the selection of an appropriate matrix is a critical determinant of analytical success. 2,5-Dihydroxybenzoic acid (DHB) is a widely utilized matrix, particularly favored for the analysis of glycoproteins and peptides. This guide provides an objective comparison of DHB's performance against other common matrices, supported by experimental data, to aid in the selection of the optimal matrix for quantitative analysis.
Performance Comparison of MALDI Matrices
The choice of matrix significantly impacts sensitivity, spectral quality, and the number of identified analytes. The following tables summarize the quantitative performance of DHB compared to other common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 1,5-diaminonaphthalene (DAN) across different classes of biomolecules.
Peptide and Protein Analysis
| Performance Metric | DHB | CHCA | Sinapinic Acid (SA) | Sample/Analyte | Key Findings |
| Peptide Sequence Coverage | Higher at high concentrations | Higher at low concentrations | Not specified | Peptides from silver-stained 2D gels | DHB can provide better sequence coverage for more abundant proteins, while CHCA is more sensitive for low-abundance peptides.[1] |
| Number of Identified Peptides | Detected 9 out of 19 | Detected 1 out of 19 | Not applicable | Pentapeptide mixture | A mixture of CHCA and DHB detected 17 out of 19 peptides, suggesting a synergistic effect.[1] |
| Signal Intensity | Generally weaker than CHCA | Generally higher than DHB | "Softer" ionization, less fragmentation | Peptides | CHCA is often preferred for its higher ionization efficiency and signal intensity.[1][2] |
| Background Noise | Less background from matrix clusters in the low mass range | Can produce significant matrix-related signals in the low-mass region | Not specified | Peptides | DHB is advantageous for analyzing the low mass range and preserving post-translational modifications.[1][2] |
Lipid Analysis
| Performance Metric | DHB | CHCA | 1,5-Diaminonaphthalene (DAN) & other matrices | Sample/Analyte | Key Findings |
| Number of Detected Lipids (MALDI-2) | 125 lipids identified | Not specified | Not specified | Rat kidney tissue | With MALDI-2 post-ionization, DHB provided the highest overall number of detected lipids.[3][4] |
| Signal Intensity for Cholesterol | High cholesterol signals | Lower cholesterol signals | Not specified | Brain tissue | DHB is superior for producing intense cholesterol signals in the white matter of the brain.[5][6] |
| Cation Adduct Formation | More prevalent potassium cationization | Not specified | DAN favors protonated species | Lipids in murine liver | DHB, along with CMBT and DHA, shows more potassiated adducts compared to 9AA and DAN.[7] |
| Spatial Resolution in MALDI Imaging | Standard resolution | Not specified | Not applicable | Brain tissue lipids | Alkylated derivatives of DHB have been shown to provide higher lateral resolution than DHB itself.[8] |
Glycan and Glycopeptide Analysis
| Performance Metric | DHB | Alternative Matrices (e.g., THAP, 6-aza-2-thiothymine) | Sample/Analyte | Key Findings |
| Ionization Efficiency for Neutral Glycans | Good | Not specified | Neutral glycans | DHB is a widely used and effective matrix for the analysis of neutral glycans in positive ion mode. |
| Performance with Acidic Glycans | Poor detection limit, fragmentation | THAP and 6-aza-2-thiothymine (B1226071) show increased sensitivity | Acidic glycans (e.g., sialylated N-linked sugars) | DHB is not ideal for acidic glycans; alternative matrices are recommended for analysis in negative ion mode. |
| Compatibility with Automation | Inhomogeneous surface morphology can be challenging | Not specified | Glycopeptides | Specialized sample preparation methods can make DHB compatible with automated LC-MALDI-TOF MS/MS analysis.[9] |
| Sensitivity with Derivatization | Standard | Not applicable | Reducing glycans | On-target derivatization with Girard's reagent T in the presence of DHB matrix significantly improves detection sensitivity.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible quantitative MALDI-MS analysis. Below are representative protocols for the preparation and application of DHB and other commonly used matrices.
Protocol 1: this compound (DHB) Matrix Preparation and Application
This protocol is suitable for the analysis of peptides, proteins, and glycans.
Matrix Solution Preparation:
-
Prepare a 20 mg/mL solution of DHB in a solvent mixture of 30% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.
-
For glycan analysis, it is often beneficial to supplement the matrix solution with 1 mM NaCl to promote the formation of sodiated adducts.
-
Vortex the solution vigorously to ensure the matrix is fully dissolved.
Dried Droplet Sample Deposition:
-
Mix the sample solution and the DHB matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.
-
Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, which facilitates the co-crystallization of the sample and matrix.
-
For some applications, a gentle stream of cold air can be used to assist in uniform crystal formation.
Protocol 2: α-cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
This protocol is commonly used for the analysis of peptides and small proteins (<30 kDa).
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile and 0.1% TFA in water. To do this, add an excess of CHCA to the solvent and vortex vigorously.
-
Centrifuge the solution to pellet the undissolved matrix. The supernatant is the saturated matrix solution.
Dried Droplet Sample Deposition:
-
Mix the sample solution and the saturated CHCA matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry at room temperature.
Protocol 3: Sinapinic Acid (SA) Matrix Preparation and Application
This protocol is recommended for the analysis of high molecular weight proteins (>10 kDa).
Matrix Solution Preparation:
-
Prepare a 10 mg/mL solution of Sinapinic Acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
-
Vortex thoroughly to dissolve the matrix.
Dried Droplet Sample Deposition:
-
Mix the protein sample solution with the SA matrix solution at a 1:1 ratio (v/v).
-
Apply 0.5 to 1.0 µL of the mixture to the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows in which DHB is used as a matrix for quantitative analysis.
General workflow for quantitative analysis using MALDI-TOF MS.
Workflow for N-glycan analysis using DHB as the MALDI matrix.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P41-M Automated LC-MALDI Analysis of Glycopeptides from Glycoprotein Digests Using DHB as Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Peptide Mass Fingerprinting: A Comparative Guide to 2,5-DHB Matrix
For researchers, scientists, and drug development professionals seeking robust and reproducible protein identification, this guide provides an objective comparison of 2,5-dihydroxybenzoic acid (2,5-DHB) as a matrix in peptide mass fingerprinting (PMF). Supported by experimental data, this document delves into the performance of 2,5-DHB against other common matrices, offering detailed protocols to ensure experimental consistency.
Peptide mass fingerprinting is a cornerstone technique in proteomics for identifying proteins.[1][2] The choice of matrix is a critical factor that significantly influences the quality and reproducibility of the mass spectrometry data.[3] Among the most prevalently used matrices for PMF are 2,5-DHB and α-cyano-4-hydroxycinnamic acid (CHCA).[3][4] This guide focuses on the performance of 2,5-DHB, a matrix known for producing less background signal from matrix clusters and for its utility in post-translational modification studies.[3]
Performance Comparison of MALDI Matrices
The selection of an appropriate matrix is pivotal for successful PMF analysis. While CHCA is often favored for its high ionization efficiency, particularly for low-abundance peptides, 2,5-DHB offers distinct advantages in specific scenarios.[3] Notably, for peptides extracted from dark gel spots or protein concentrations at the high femtomole level or above, 2,5-DHB tends to result in the identification of a higher number of peptides and better database search scores.[3] Furthermore, DHB is advantageous for providing clearer signals in the lower m/z region.[3]
A mixture of CHCA and DHB has been reported to increase spot-to-spot reproducibility and provide similar sensitivity to DHB alone, with slight improvements in sequence coverage compared to using either matrix individually.[3] The homogeneity of the matrix-analyte co-crystal is a key determinant of reproducibility.[5] Techniques like micro-spotting have been shown to improve the homogeneity of solid samples prepared with 2,5-DHB, leading to more reproducible spectra.[5]
| Matrix | Primary Application | Advantages | Disadvantages | Key Considerations for Reproducibility |
| 2,5-DHB | General peptides, glycoproteins, phosphopeptides, high concentration samples.[3][6][7] | Less background noise in the low mass range, good for PTM analysis.[3] | Signal intensity can be weaker than CHCA for low abundance peptides.[3] | Homogeneous crystal formation is crucial; micro-spotting can improve reproducibility.[5] |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Peptides up to ~5 kDa, low abundance peptides.[6][8] | High ionization efficiency and sensitivity.[3] | Can produce strong matrix signals in the low mass range.[3] | Additives and optimized solvent composition can suppress matrix signals and improve data quality.[3] |
| Sinapinic Acid (SA) | Peptides and proteins larger than ~2 kDa.[6][9] | Good for high mass analytes.[10] | May not produce strong signals for small peptides (<3 kDa).[7] | The double-layer method can enhance sensitivity.[6] |
| CHCA-DHB Mixture | General peptides. | Increased spot-to-spot reproducibility, potentially improved sequence coverage.[3] | Requires optimization of the mixture ratio and solvent composition.[3] | A 1:1 (v/v) mixture of optimized individual matrix solutions has shown good results.[3] |
Experimental Protocol for Peptide Mass Fingerprinting using 2,5-DHB
This protocol outlines a standard procedure for PMF using the dried-droplet method with 2,5-DHB as the matrix.
Materials:
-
2,5-DHB Matrix Solution: Prepare a 20 mg/mL solution of 2,5-DHB in a solvent mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) (7:3, v/v).[3] For enhanced sensitivity, additives like phosphoric acid or ammonium (B1175870) salts can be considered.[3]
-
Peptide Sample: Tryptic digest of the protein of interest, purified and desalted using C18 ZipTips or equivalent.
-
MALDI Target Plate: Stainless steel or AnchorChip target.
-
Calibration Standards: A mixture of standard peptides with known masses.
Procedure:
-
Sample and Matrix Mixing: On the MALDI target plate, mix 1 µL of the purified tryptic digest with 1 µL of the 2,5-DHB matrix solution.[11]
-
Co-crystallization: Allow the mixture to air dry at room temperature. This process, known as the dried-droplet method, allows for the co-crystallization of the sample and matrix.[1]
-
Internal Calibration (Optional but Recommended): For high mass accuracy, internal calibrants can be premixed with the matrix or spotted separately and mixed with the sample/matrix droplet on the target.[4]
-
Mass Spectrometry Analysis:
-
Data Processing and Database Searching:
-
The resulting peptide mass list constitutes the "peptide mass fingerprint."
-
Use a search engine (e.g., Mascot) to compare the experimental peptide masses against a protein sequence database to identify the protein.[1]
-
Workflow for Peptide Mass Fingerprinting
The following diagram illustrates the key steps involved in a typical peptide mass fingerprinting experiment.
Caption: General workflow of a peptide mass fingerprinting experiment.
References
- 1. Peptide mass fingerprinting - Wikipedia [en.wikipedia.org]
- 2. MALDI-TOF Peptide Mass Fingerprinting | MtoZ Biolabs [mtoz-biolabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. skb.skku.edu [skb.skku.edu]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. FTIR vs MALDI: Peptide Mass Fingerprinting Efficiency [eureka.patsnap.com]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
A Head-to-Head Comparison of MALDI Matrix Preparation Techniques for Researchers and Drug Development Professionals
A comprehensive guide to selecting the optimal MALDI matrix preparation technique for your analytical needs, complete with detailed protocols and comparative data.
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique widely used in proteomics, metabolomics, and polymer science. The success of a MALDI experiment is critically dependent on the sample preparation, particularly the co-crystallization of the analyte with a suitable matrix. The choice of matrix preparation technique significantly impacts the quality of the resulting mass spectrum, influencing sensitivity, resolution, and reproducibility. This guide provides a side-by-side comparison of common MALDI matrix preparation techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application.
Performance Comparison of MALDI Matrix Preparation Techniques
The selection of a matrix preparation technique is a critical step in a MALDI-MS workflow and can significantly impact the quality of the data obtained. The ideal technique should yield a homogenous layer of small matrix crystals that incorporate the analyte, leading to reproducible and high-quality mass spectra. The following table summarizes the key performance characteristics of commonly used techniques.
| Technique | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| Dried-Droplet | A mixture of analyte and matrix solution is spotted on the MALDI target and allowed to air dry. | Simple, fast, and widely used.[1] | Often results in heterogeneous crystal formation ("sweet spots"), leading to poor shot-to-shot reproducibility.[2][3] Can be susceptible to interference from salts and detergents. | Rapid screening, analysis of relatively pure and abundant samples. |
| Thin-Layer (Ultra-Thin Layer) | A seeding layer of matrix crystals is created on the target, followed by the application of the analyte-matrix mixture.[4][5] | Greater tolerance to impurities like salts and detergents, better resolution, and higher spatial uniformity compared to the dried-droplet method.[4][5] | More complex and time-consuming preparation. | Accurate mass determination of proteins, analysis of complex mixtures and samples containing impurities.[4] |
| Sandwich Method | A layer of matrix is deposited, followed by a layer of the analyte solution, and then another layer of matrix. | Can be beneficial for analytes that are difficult to co-crystallize with the matrix using the dried-droplet method. | Increased sample preparation time and complexity. | Analysis of certain proteins and peptides where other methods fail to produce good quality spectra. |
| Crushed-Crystal | A layer of matrix is dried on the target and then physically crushed before the analyte-matrix solution is applied. | Can improve crystal homogeneity and reproducibility compared to the standard dried-droplet method.[3] | Increased manual labor and potential for contamination. | Applications where improved reproducibility over the dried-droplet method is required without moving to more complex techniques. |
| Automated Spraying/Spotting | Robotic systems are used to deposit the matrix solution onto the sample in a controlled and reproducible manner.[6][7] | Significantly improves reproducibility and spot-to-spot consistency compared to manual methods.[6][7] Enables high-throughput sample preparation. | Requires specialized and often expensive equipment. | High-throughput screening, quantitative studies, and MALDI imaging where uniform matrix deposition is critical.[6] |
| Sublimation | The solid matrix is heated under vacuum and deposited as a thin, uniform layer onto the sample. | Produces very small, homogeneous crystals, leading to high spatial resolution and good reproducibility.[8][9] Solvent-free application minimizes analyte delocalization. | May result in lower sensitivity for some analytes due to less efficient analyte extraction into the matrix crystals.[8] | MALDI imaging of tissues and other spatially resolved analyses where high resolution is paramount. |
Experimental Workflows and Logical Relationships
A general workflow for a MALDI-MS experiment involves several key stages, from sample acquisition to data analysis. The choice of matrix preparation technique is a critical decision point within this workflow that influences subsequent steps and the final data quality.
General workflow of a MALDI-MS experiment.
The selection of the deposition technique is a critical branching point that dictates the physical characteristics of the sample spot on the MALDI target.
References
- 1. qiagen.com [qiagen.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Evaluating 2,5-DHB: A Comparative Guide for Hydrophobic and Hydrophilic Peptide Analysis in MALDI-MS
For researchers, scientists, and drug development professionals, the choice of matrix is a critical parameter in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of peptides. This guide provides a detailed comparison of the performance of 2,5-Dihydroxybenzoic acid (2,5-DHB), a widely used MALDI matrix, for the analysis of both hydrophobic and hydrophilic peptides, supported by experimental data and detailed protocols.
Performance Overview of 2,5-DHB in Peptide Analysis
This compound (2,5-DHB) is a versatile and commonly employed matrix in MALDI-MS, known for its broad applicability across a range of biomolecules, including peptides, proteins, and glycoproteins.[1] Its inherent hydrophilic nature makes it particularly well-suited for the analysis of hydrophilic peptides.[2] A key advantage of 2,5-DHB is its tendency to generate less background noise from matrix clusters in the lower mass range compared to other common matrices like α-cyano-4-hydroxycinnamic acid (CHCA), which can be beneficial for the analysis of smaller peptides and post-translational modifications.
However, the analysis of hydrophobic peptides using 2,5-DHB can be challenging. Due to the hydrophilic character of the matrix, co-crystallization with hydrophobic peptides can be inefficient, leading to lower signal intensity and sensitivity. To address this limitation, various strategies have been developed, including the use of additives and modified forms of DHB.
Data Presentation: Performance Metrics
The following tables summarize the expected performance of 2,5-DHB when analyzing hydrophilic and hydrophobic peptides. It is important to note that absolute values can vary significantly depending on the specific peptide, sample purity, instrumentation, and experimental conditions.
Table 1: Performance of 2,5-DHB with Hydrophilic Peptides
| Performance Metric | Expected Outcome | Notes |
| Signal Intensity | Moderate to High | Generally provides strong signals for hydrophilic peptides. |
| Signal-to-Noise (S/N) Ratio | Good to Excellent | Lower background in the low mass region contributes to a cleaner spectrum. |
| Mass Resolution | Good | Capable of providing high-resolution data. |
| Co-crystallization | Homogeneous | Tends to form uniform crystals with hydrophilic analytes. |
Table 2: Performance of 2,5-DHB with Hydrophobic Peptides (without additives)
| Performance Metric | Expected Outcome | Notes |
| Signal Intensity | Low to Moderate | Hydrophobicity mismatch can lead to suppressed signals. |
| Signal-to-Noise (S/N) Ratio | Fair to Good | Signal suppression can negatively impact the S/N ratio. |
| Mass Resolution | Moderate | May be compromised due to inhomogeneous crystal formation. |
| Co-crystallization | Inhomogeneous | Can lead to "sweet spot" phenomena and poor shot-to-shot reproducibility. |
Enhancing Hydrophobic Peptide Analysis with 2,5-DHB Derivatives
Research has demonstrated that the performance of DHB for hydrophobic peptides can be dramatically improved. A significant advancement is the use of alkylated derivatives of 2,5-DHB (ADHB) as a matrix additive.[3][4] When added to a conventional matrix like CHCA, these additives have been shown to improve the sensitivity for hydrophobic peptides by 10- to 100-fold.[3] This enhancement is attributed to the hydrophobic alkyl chain of ADHB improving the affinity for hydrophobic peptides, leading to better co-crystallization and ionization efficiency.[3]
Experimental Protocols
General Protocol for 2,5-DHB Matrix Preparation
This protocol describes the preparation of a standard 2,5-DHB matrix solution for general peptide analysis.
Materials:
-
This compound (2,5-DHB)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), proteomics grade
Procedure:
-
Prepare a solvent mixture of 50% acetonitrile in water with 0.1% TFA (v/v/v).
-
Create a saturated solution of 2,5-DHB by adding an excess of the matrix to the solvent mixture (a common starting concentration is 10-20 mg/mL).[1]
-
Vortex the solution vigorously for 1-2 minutes.
-
Centrifuge the solution to pellet any undissolved matrix.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. This saturated solution is ready for use.
Dried Droplet Sample Preparation for Hydrophilic Peptides
The dried droplet method is a straightforward and widely used technique for MALDI sample preparation.[5][6]
Materials:
-
Prepared 2,5-DHB matrix solution
-
Peptide sample dissolved in 0.1% TFA in water
-
MALDI target plate
Procedure:
-
Mix the peptide sample solution and the 2,5-DHB matrix solution in a 1:1 ratio (v/v) directly on the MALDI target spot or in a separate tube.
-
Deposit approximately 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[1]
-
Allow the droplet to air-dry at room temperature.
-
Once the solvent has completely evaporated, the sample is ready for analysis.
Modified Protocol for Enhancing Hydrophobic Peptide Detection
This protocol incorporates an alkylated DHB derivative to improve the analysis of hydrophobic peptides.
Materials:
-
α-cyano-4-hydroxycinnamic acid (CHCA)
-
o-alkylated dihydroxybenzoic acid (ADHB) additive
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Hydrophobic peptide sample dissolved in a suitable solvent (e.g., 50% ACN with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Prepare a 10 mg/mL solution of CHCA in 50% ACN/0.1% TFA.
-
Prepare a stock solution of the ADHB additive.
-
Mix the CHCA matrix solution with the ADHB additive solution. The optimal ratio may need to be determined empirically, but a 10:1 (v/v) ratio of CHCA to ADHB has been shown to be effective.[2]
-
Mix the hydrophobic peptide sample with the prepared matrix/additive solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely before analysis.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for preparing samples for MALDI-MS analysis.
Caption: Experimental workflow for MALDI-MS analysis of hydrophilic peptides using 2,5-DHB.
Caption: Modified workflow for enhanced MALDI-MS analysis of hydrophobic peptides.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MALDI/MS peptide mass fingerprinting for proteome analysis: identification of hydrophobic proteins attached to eucaryote keratinocyte cytoplasmic membrane using different matrices in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Labs [pe-iitb.vlabs.ac.in]
A Head-to-Head Comparison: Cross-Validation of 2,5-DHB MALDI and ESI Mass Spectrometry Results
For researchers, scientists, and drug development professionals, the choice between Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) mass spectrometry (MS) is a critical decision that can significantly impact analytical outcomes. This guide provides an objective comparison of the two techniques, with a focus on cross-validating results obtained using the common MALDI matrix, 2,5-dihydroxybenzoic acid (2,5-DHB), against the well-established ESI-MS. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of these powerful analytical tools.
At a Glance: Key Performance Metrics
Both MALDI and ESI are considered "soft" ionization techniques, meaning they can ionize molecules with minimal fragmentation, making them ideal for the analysis of a wide range of analytes from small molecules to large biomolecules.[1][2] However, their ionization mechanisms and typical applications present distinct advantages and disadvantages.
| Feature | 2,5-DHB MALDI-MS | ESI-MS |
| Principle | Co-crystallization of analyte with a UV-absorbing matrix (2,5-DHB), followed by laser-induced desorption and ionization.[1] | Formation of highly charged droplets in a strong electric field, followed by solvent evaporation to produce gas-phase ions.[3] |
| Primary Ion Species | Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺, etc.).[4] | Multiply charged ions ([M+nH]ⁿ⁺).[4] |
| Typical Analytes | Peptides, proteins, polymers, oligonucleotides, and some small molecules.[2][5] | Peptides, proteins, small molecules, and compounds in complex mixtures.[1][6] |
| Throughput | High-throughput capabilities, with the potential for rapid analysis of many samples.[7] | Generally lower throughput due to the requirement for liquid chromatography coupling for complex samples.[8] |
| Salt Tolerance | More tolerant to salts and buffers. | Highly sensitive to non-volatile salts and buffers, which can suppress ionization.[3] |
| Coupling to Separation | Typically offline coupling with liquid chromatography (LC-MALDI).[8] | Easily coupled online with liquid chromatography (LC-ESI).[6] |
| Quantitative Reproducibility | Can be challenging due to non-homogenous crystal formation, though advancements have improved performance.[1] | Generally offers good quantitative accuracy and precision, especially with stable isotope labeling.[9] |
Quantitative Cross-Validation: Peptides and Small Molecules
Direct comparisons of MALDI and ESI-MS have been conducted to assess their quantitative performance. Here, we summarize key findings from studies focusing on peptides and small molecules, areas of significant interest in drug development and proteomics.
Peptide Quantitation (iTRAQ Labeling)
A study comparing the peptide-based quantitation accuracy and precision of LC-ESI and LC-MALDI on identical E. coli tryptic digests with iTRAQ-labeled peptides of defined abundances yielded the following results[8]:
| Parameter | LC-ESI-MS/MS (QSTAR Elite) | LC-MALDI-MS/MS (4800 TOF/TOF) |
| Spectra Used for Quantitation | 51.4% | 66.7% |
| Average Protein Sequence Coverage | 24.0% | 18.2% |
| Mean Ratio Difference (1:1 to 10:1) | 0.7 - 6.7% | 0.7 - 6.7% |
| Rejected Ratios (10:1 experiment) | Up to 64.7% (due to S/N thresholds) | 0.1% |
| Analysis Time | ~3 times faster (online) | Slower (offline), but allows for re-analysis of archived samples.[8] |
This study highlights that while LC-ESI may provide higher sequence coverage, LC-MALDI can offer comparable quantitative accuracy with a significantly lower rejection rate for quantitative data, particularly at higher abundance ratios.[8]
Pharmacokinetic (PK) Analysis of Drug Candidates
A systematic comparison of ESI and MALDI for the pharmacokinetic analysis of two drug candidates from rat plasma using a triple quadrupole mass spectrometer revealed significant advantages for MALDI in terms of throughput[7][10]:
| Parameter | LC-ESI-MS | Direct MALDI-MS |
| Analysis Time per PK Curve (1 animal) | 80 minutes (2 replicate measurements) | < 2 minutes (5 replicate analyses per sample) |
| Throughput Advantage | - | > 50x faster |
| Quantitative Correlation | - | Virtually identical PK results to LC-ESI.[7][10] |
These findings demonstrate the potential of MALDI-MS for high-throughput screening in drug discovery and development, offering a substantial speed advantage without compromising quantitative accuracy for certain applications.[5][7]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible mass spectrometry data. Below are representative protocols for sample preparation for both 2,5-DHB MALDI-MS and ESI-MS.
2,5-DHB MALDI-MS Sample Preparation (Dried Droplet Method)
This compound (DHB) is a widely used matrix for the MALDI analysis of peptides, proteins, and other biomolecules.[11][12]
Materials:
-
2,5-DHB matrix solution: 10 mg/mL in 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).[13]
-
Analyte solution: Dissolved in a solvent compatible with the matrix solution.
-
MALDI target plate.
Procedure:
-
Mix the analyte solution and the 2,5-DHB matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.
-
Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.
ESI-MS Sample Preparation
Proper sample preparation for ESI-MS is critical to avoid instrument contamination and signal suppression.[14]
Materials:
-
Analyte.
-
High-purity solvents (e.g., methanol, acetonitrile, water).
-
Volatile acid (e.g., formic acid) or base, if needed to promote ionization.
-
Sample vials.
Procedure:
-
Dissolve the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[14]
-
For infusion analysis, further dilute the sample to a final concentration of 1-10 µg/mL.[14]
-
To aid in protonation for positive ion mode, a small amount of formic acid (0.1%) can be added to the final solution.[15]
-
Ensure the final sample solution is free of particulates by centrifugation or filtration if necessary.
-
Transfer the final solution to an appropriate sample vial for introduction into the mass spectrometer.
Visualizing the Workflows
The following diagrams illustrate the generalized experimental workflows for 2,5-DHB MALDI-MS and ESI-MS.
Conclusion
Both 2,5-DHB MALDI-MS and ESI-MS are indispensable tools in modern research and drug development.[5][16] The choice between them is often dictated by the specific application, analyte properties, and desired throughput. ESI-MS, particularly when coupled with liquid chromatography, offers excellent performance for the analysis of complex mixtures and provides robust quantitative data.[9] On the other hand, MALDI-MS shines in high-throughput applications, demonstrating comparable quantitative accuracy for certain analyses with a significant speed advantage.[7] Cross-validation of results between these two techniques can provide a higher degree of confidence in analytical data. By understanding the fundamental principles, strengths, and limitations of each method, researchers can make informed decisions to best suit their analytical needs.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 12. This compound solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Rutgers_MS_Home [react.rutgers.edu]
- 16. Advanced MALDI mass spectrometry imaging in pharmaceutical research and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2,5-Dihydroxybenzoic Acid (DHB) vs. 2,5-Dihydroxyacetophenone (DHAP) for MALDI Mass Spectrometry-Based Lipid Analysis
For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a critical determinant of experimental success. This guide provides an objective comparison of two commonly employed matrices, 2,5-dihydroxybenzoic acid (DHB) and 2,5-dihydroxyacetophenone (DHAP), supported by experimental data and detailed protocols to inform your selection for specific lipidomics applications.
Executive Summary
This compound (DHB) is a versatile and widely used matrix in lipidomics, particularly effective for the analysis of neutral lipids and in positive-ion mode. In contrast, 2,5-dihydroxyacetophenone (DHAP) has shown superior performance for specific applications, such as the analysis of gangliosides in negative-ion mode. A key finding in recent literature is the advantageous use of a DHB/DHAP mixture for the unambiguous identification of phosphatidylethanolamines (PEs) by preventing analytical interferences. The selection between DHB, DHAP, or a combination thereof is contingent on the lipid classes of interest, the desired ionization mode, and the specific experimental goals.
Performance Comparison at a Glance
| Feature | This compound (DHB) | 2,5-Dihydroxyacetophenone (DHAP) | Key Considerations |
| Primary Applications | Broad applicability, especially for neutral lipids (e.g., triacylglycerols) in positive-ion mode.[1][2] | Superior for specific lipid classes like gangliosides in negative-ion mode.[3][4] Also used for large proteins. | The choice of matrix should be guided by the target lipid class. |
| Ionization Mode | Primarily used in positive-ion mode.[5] | Effective in both positive and negative-ion modes, with particular strengths in negative-ion mode for certain lipids. | DHAP offers more flexibility for dual-polarity analysis. |
| Crystal Formation | Forms small, fine crystals, which is advantageous for creating a homogenous sample preparation.[6][7] | Crystal morphology can be influenced by preparation methods. | Homogenous crystallization is crucial for reproducible results. |
| Volatility | Less volatile, making it stable under high-vacuum conditions. | More volatile, which can be a limitation for some vacuum-based MALDI systems but advantageous for atmospheric pressure MALDI (AP-MALDI).[4][8] | Instrument setup (vacuum vs. AP-MALDI) is a key factor. |
| Interferences | Can cause hydrolysis of phospholipids (B1166683) when used with trifluoroacetic acid (TFA).[9] In negative-ion mode, can produce significant matrix-related background signals.[5] | Can be used in a mixture with DHB to prevent the demethylation of phosphatidylcholines (PCs), which can be misidentified as PEs.[10] | The use of additives and matrix mixtures can mitigate specific analytical challenges. |
| Lipid Coverage | Good coverage for a broad range of lipids, particularly in positive-ion mode. | Shows excellent performance for specific lipid classes, such as gangliosides. | The combination of both matrices can provide a more comprehensive lipid profile in certain applications. |
Quantitative Data Summary
The following table summarizes the performance of DHB and DHAP for the detection of various lipid classes in MALDI-MS imaging of brain tissue, as reported in a comparative study. The data represents the number of identified lipid species for each matrix.
| Lipid Class | This compound (DHB) | 2,5-Dihydroxyacetophenone (DHAP) | Ionization Mode |
| Cholesterol | High Intensity Signals | Low Intensity Signals | Positive |
| Gangliosides | Low Coverage | Superior Coverage | Negative |
| Sulfatides | Moderate Coverage | High Coverage | Negative |
| Phosphatidylcholines (PC) | High Coverage | Moderate Coverage | Positive |
| Phosphatidylethanolamines (PE) | Moderate Coverage | Moderate Coverage | Positive |
| Phosphatidylinositols (PI) | Low Coverage | Moderate Coverage | Negative |
| Phosphatidylserines (PS) | Low Coverage | Moderate Coverage | Negative |
This data is compiled from a study comparing multiple matrices for AP-MALDI imaging. The performance can vary depending on the specific experimental conditions and sample type.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the preparation and application of DHB and DHAP matrices for lipid analysis.
This compound (DHB) Matrix Preparation and Application
-
Matrix Solution Preparation:
-
Prepare a stock solution of DHB at a concentration of 10-50 mg/mL.
-
A common solvent system is a mixture of methanol (B129727) and water (e.g., 70:30 v/v) or acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). The choice of solvent can influence crystal formation and sensitivity. For example, DHB in acetone (B3395972) has been shown to provide femtomole-level detection limits.[1]
-
-
Sample Preparation:
-
For tissue imaging, cryosection the tissue to a thickness of 10-20 µm and thaw-mount onto a conductive slide.
-
For lipid extracts, spot 0.5-1 µL of the extract onto the MALDI target plate and allow it to dry.
-
-
Matrix Application:
-
Dried Droplet Method: Mix the lipid sample with the DHB matrix solution in a 1:1 ratio (v/v) and spot onto the MALDI target. Allow the droplet to air dry.
-
Spraying: Utilize an automated sprayer to deposit a uniform layer of the DHB matrix solution onto the tissue section or dried lipid extract. This method generally provides more homogenous crystal formation.
-
Sublimation: For high spatial resolution imaging, sublimation of DHB can be used to create a fine, uniform layer of matrix crystals on the tissue surface.[9]
-
2,5-Dihydroxyacetophenone (DHAP) Matrix Preparation and Application
-
Matrix Solution Preparation:
-
Prepare a DHAP solution at a concentration of 10-30 mg/mL.
-
A common solvent is 90% acetonitrile in water with 0.1% TFA.[5]
-
-
Sample Preparation:
-
Follow the same procedures as for DHB for both tissue sections and lipid extracts.
-
-
Matrix Application:
-
Spraying: This is a common method for applying DHAP, especially for imaging applications, as it provides a homogenous coating.
-
Sublimation: Due to its higher volatility, sublimation of DHAP is particularly effective for AP-MALDI applications.
-
DHB/DHAP Mixture for Phosphatidylethanolamine (B1630911) (PE) Analysis
For the unequivocal identification of PEs in negative-ion mode, a mixture of DHB and DHAP is recommended.[10]
-
Matrix Solution Preparation:
-
Prepare individual solutions of DHB and DHAP as described above.
-
Mix the two solutions in a specific ratio (e.g., 1:1 v/v) immediately before application.
-
-
Application:
-
Apply the matrix mixture using the spraying method for optimal homogeneity.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind matrix selection, the following diagrams, generated using the DOT language, illustrate a typical MALDI-MS workflow for lipid analysis and a decision tree for choosing the appropriate matrix.
Conclusion
The selection of a MALDI matrix is a pivotal step in lipid analysis that significantly influences the quality and scope of the resulting data. While this compound (DHB) remains a robust and versatile choice for general lipid screening, particularly in positive-ion mode, 2,5-dihydroxyacetophenone (DHAP) offers distinct advantages for specific lipid classes, such as gangliosides, in negative-ion mode. Furthermore, the innovative use of a DHB/DHAP mixture provides a powerful solution to overcome specific analytical challenges, such as the unambiguous identification of phosphatidylethanolamines. By carefully considering the target analytes and experimental objectives, researchers can leverage the distinct properties of these matrices to achieve optimal results in their lipidomics studies. This guide, with its comparative data, detailed protocols, and workflow visualizations, serves as a valuable resource for making informed decisions in the dynamic field of lipid research.
References
- 1. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids [mdpi.com]
- 2. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids [mdpi.com]
- 3. Evaluation of 6 MALDI-Matrices for 10 µm lipid imaging and on-tissue MSn with AP-MALDI-Orbitrap | bioRxiv [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combination of this compound and 2,5-dihydroxyacetophenone matrices for unequivocal assignment of phosphatidylethanolamine species in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Dihydroxybenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2,5-Dihydroxybenzoic acid (also known as gentisic acid), a compound frequently used in pharmaceutical research and other scientific applications. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its hazard profile. This chemical is classified as hazardous and requires careful handling to prevent exposure.[1][2]
| Hazard Classification & Precautionary Statements | Handling and Storage Recommendations |
| Acute oral toxicity (Category 4) [1][2] | Wash hands and any exposed skin thoroughly after handling.[1][3] |
| Skin Corrosion/Irritation (Category 2) [1][2] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] |
| Serious Eye Damage/Eye Irritation (Category 2) [1][2] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3] |
| Specific target organ toxicity (single exposure) - Respiratory system (Category 3) [1] | Use only outdoors or in a well-ventilated area.[1][3] |
| Harmful to aquatic life with long-lasting effects [4] | Store in a dry, cool, and well-ventilated place in a tightly closed container.[1][3] |
| Incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1] |
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][3]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1][3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site treatment or neutralization should only be performed by trained personnel following a validated and approved protocol. The primary and most recommended disposal route is through a licensed waste disposal service.
Experimental Protocol: General Chemical Waste Segregation
Objective: To safely collect and label this compound waste for professional disposal.
Materials:
-
Designated hazardous waste container (in good condition, with a secure lid)
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves
Procedure:
-
Designate a Waste Container: Select a suitable, clearly labeled container for the collection of solid this compound waste. The container must be in good condition with no leaks or cracks.[5]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[5] The label must include the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[5][6] Chemical abbreviations or formulas are not acceptable.[5]
-
Waste Collection:
-
For solid waste, carefully transfer the this compound into the designated container.[1] Minimize dust generation during this process.[7]
-
For solutions containing this compound, they should be collected in a designated liquid waste container, segregated from incompatible materials.[5] Do not mix with other waste streams unless compatibility has been confirmed.[8]
-
-
Container Management:
-
Contaminated Labware:
-
Grossly contaminated labware should be decontaminated if possible.[10]
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container may be disposed of in the regular trash.[5]
-
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.[5][6] The final disposal method will be carried out at an approved waste disposal plant.[1][3][4][8][11]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. This compound(490-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ethz.ch [ethz.ch]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. merckmillipore.com [merckmillipore.com]
Essential Guide to the Safe Handling and Disposal of 2,5-Dihydroxybenzoic Acid
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for 2,5-Dihydroxybenzoic acid (Gentisic Acid). Designed for researchers, scientists, and drug development professionals, this document outlines essential information to ensure laboratory safety and proper chemical management.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling to prevent exposure and ensure personal safety. The compound is classified with the following hazards:
Hazard Identification Summary:
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity, Oral (Category 4) | H302 | Warning |
| Skin irritation (Category 2) | H315 | Warning |
| Serious eye irritation (Category 2) | H319 | Warning |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | H335 | Warning |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[1]
-
Use a local exhaust ventilation system, such as a chemical fume hood, to control the dispersion of dust and vapors.[7]
-
Ensure that safety showers and eyewash stations are readily accessible.[5]
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to OSHA 1910.133 or European Standard EN166.[1][5] | Protects against dust particles and chemical splashes causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing such as a lab coat.[5][8] | Prevents skin contact that can lead to irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust is generated or ventilation is inadequate.[1][8] | Protects against inhalation of dust, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before handling, ensure all required PPE is correctly worn and that work will be performed within a designated, well-ventilated area or fume hood.
-
Weighing and Transfer:
-
Minimize the generation of dust.[9]
-
Use a spatula to carefully transfer the solid chemical from its container to a weighing vessel.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
During Use:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and maintain regulatory compliance.
-
Waste Segregation:
-
Do not dispose of this compound down the drain or in general refuse.[8]
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, weigh paper, paper towels), in a dedicated, compatible, and clearly labeled hazardous waste container.[7][8]
-
Avoid mixing this waste with incompatible materials such as strong oxidizing agents or strong bases.[5][8]
-
-
Container Labeling and Storage:
-
Final Disposal:
Experimental Protocols
This compound (DHB) is widely used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides, proteins, carbohydrates, and other polar analytes.[6][9]
Protocol: Purification of DHB for MALDI Imaging
For high-sensitivity applications like MALDI imaging, a purified matrix is essential to reduce contaminants.[4]
| Step | Action | Details |
| 1 | Create Saturated Solution | Dissolve crude DHB in acetone (B3395972) in a 50 mL conical tube until saturation is reached. Use a sonicator to ensure maximum dissolution.[4] |
| 2 | Isolate Supernatant | Centrifuge the solution at 2000 rpm for 30 seconds. Carefully decant the supernatant into a new tube.[4] |
| 3 | Precipitate DHB | Add formic acid to the supernatant at a 2:1 ratio (formic acid:supernatant). The solution will become cloudy as the purified DHB precipitates.[4] |
| 4 | Incubate | Place the solution in a refrigerator for at least 45 minutes (or overnight) to allow for complete precipitation.[4] |
| 5 | Collect Precipitate | Centrifuge the solution at 2000 rpm to pellet the purified DHB crystals.[4] |
| 6 | Wash and Dry | Carefully decant and discard the supernatant. Dry the DHB pellet under vacuum for approximately 30 minutes.[4] |
Protocol: MALDI Sample Preparation (Dried Droplet Method)
This is a standard method for preparing a sample for MALDI-MS analysis using DHB.
Other Key Applications
-
Metal-Organic Frameworks (MOFs): this compound and its derivatives are used as organic linkers in the synthesis of MOFs, which are materials with applications in gas storage, separation, and catalysis.[11]
-
Drug Development Research: As a metabolite of aspirin, 2,5-DHBA is studied for its biological activities, including its potential to inhibit cancer cell growth, making it a compound of interest in chemoprevention and pharmaceutical research.[12]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Matrix Application for MALDI-IMS [bio-protocol.org]
- 3. skb.skku.edu [skb.skku.edu]
- 4. Routine Purification of 2,5-dihydroxybenzoic acid (DHB) [protocols.io]
- 5. fishersci.com [fishersci.com]
- 6. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
